Hydrazine Dihydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hydrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDASBFCISMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066867 | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine Dihydrobromide
This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of hydrazine dihydrobromide (N₂H₆Br₂). Designed for researchers, chemists, and drug development professionals, this whitepaper moves beyond simple protocols to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible methodology. Our approach is grounded in the principles of self-validating systems, where a suite of analytical techniques converges to unequivocally confirm the identity, purity, and stability of the target compound.
Foreword: The Imperative of Safety
Hydrazine and its derivatives are classified as highly hazardous materials.[1] They are reactive, toxic, and potentially carcinogenic.[2][3] Before any experimental work commences, a thorough understanding and strict adherence to safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[3][4] All operations must be conducted within a certified chemical fume hood with excellent ventilation.[2]
-
Handling Procedures: Avoid any contact with skin and eyes.[2] Prevent the inhalation of vapors.[4] Keep the reaction away from heat, sparks, and open flames.[2] A nitrogen blanket is recommended for storage to prevent air oxidation.[1][4] An eyewash station and safety shower must be immediately accessible.[3][4]
-
Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] For inhalation, move the individual to fresh air immediately.[4] In all cases of exposure, seek immediate medical attention.[3]
Synthesis of this compound: An Acid-Base Approach
The synthesis of this compound is a classic acid-base neutralization reaction. Hydrazine, a weak base, reacts with the strong acid, hydrobromic acid, to form the corresponding salt. The stoichiometry of the reaction requires two moles of hydrobromic acid for every mole of hydrazine to protonate both nitrogen atoms, yielding the hydrazinium(2+) cation.
Reaction: N₂H₄ + 2HBr → [H₃N-NH₃]²⁺ 2Br⁻
Experimental Protocol
This protocol is designed to maximize yield and purity while mitigating the risks associated with the reagents.
Reagents and Materials:
-
Hydrazine hydrate (N₂H₄·H₂O), 50-60% aqueous solution
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or vacuum desiccator
Step-by-Step Methodology:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath. Add a known quantity of hydrazine hydrate solution to the flask and begin stirring.
-
Acid Addition (Causality: Exothermic Control): Fill a dropping funnel with a stoichiometric amount (2.2 equivalents) of 48% hydrobromic acid. The slight excess ensures complete protonation. Add the HBr dropwise to the stirring hydrazine solution over 30-45 minutes. The slow, controlled addition is critical to dissipate the significant heat generated during this exothermic neutralization reaction, preventing boiling and potential decomposition.
-
Precipitation (Causality: Solubility Manipulation): Upon completion of the acid addition, the product, this compound, is fully dissolved in the aqueous medium. Removing water via heating (e.g., rotary evaporation) is ill-advised due to the thermal sensitivity of hydrazine salts and the difficulty in removing the last traces of water, which can lead to a deliquescent, oily product.[5] A more robust method is antisolvent precipitation. Slowly add anhydrous THF to the reaction mixture with vigorous stirring. This compound is insoluble in THF, causing it to precipitate as a white crystalline solid.[5] Continue adding THF until no further precipitation is observed.
-
Isolation and Washing: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake three times with small portions of anhydrous THF to remove any residual water, unreacted starting materials, and excess HBr.
-
Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the solid under high vacuum for several hours to remove all traces of solvent. The final product should be a fine, white, crystalline powder. Handle the final product in an inert atmosphere (e.g., a glovebox) if possible, as it is hygroscopic.
Characterization: A Self-Validating Multi-Technique Approach
No single analytical technique is sufficient to confirm the synthesis of a new compound. A self-validating system employs multiple, complementary methods to build an unassailable case for the product's identity and purity.[6][7]
Spectroscopic Characterization
Spectroscopy provides the primary evidence of molecular structure and the successful formation of the desired N-N and N-H bonds within the hydrazinium(2+) cation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups.[6] For this compound, the key is to observe the vibrations characteristic of the N-H bonds within the protonated [H₃N-NH₃]²⁺ structure.
-
Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using a diamond ATR accessory.
-
Expected Results: The spectrum will be dominated by strong, broad absorption bands in the 3300-2800 cm⁻¹ region, which are characteristic of N-H stretching vibrations in ammonium-type salts. The broadening is a result of extensive hydrogen bonding in the crystal lattice. The absence of sharp bands around 3350 cm⁻¹ and 1600 cm⁻¹ (associated with free N-H₂ stretching and scissoring in hydrazine, respectively) confirms the complete protonation of the starting material.[6][8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 2800 (Broad) | Confirms the presence of N-H bonds in the [H₃N-NH₃]²⁺ cation. |
| N-H Bend | ~1600 - 1500 | Indicates the bending motion of the N-H bonds. |
| N-N Stretch | ~1000 - 900 | Confirms the integrity of the nitrogen-nitrogen single bond. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms.[6]
-
Protocol: Dissolve a small sample of the product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
Expected Results: Due to the symmetrical nature of the [H₃N-NH₃]²⁺ cation, all six protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. The chemical shift will be significantly downfield (expected > 4.5 ppm) compared to free hydrazine due to the deshielding effect of the positive charges on the nitrogen atoms. The integration of this peak should correspond to six protons.
Thermal Analysis
Thermal analysis techniques like TGA and DSC are crucial for determining the stability, decomposition profile, and purity of the synthesized salt.[6][9]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pathway.[10][11]
-
Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina crucible and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Expected Results: The TGA thermogram should show a stable baseline with no significant mass loss until the onset of decomposition. The decomposition will likely occur in distinct steps, corresponding to the loss of HBr and the subsequent breakdown of the hydrazine moiety.[12]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, identifying phase transitions and thermal events.[10][11]
-
Protocol: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan and heated alongside an empty reference pan under a nitrogen atmosphere.
-
Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the compound, immediately followed by a broad exothermic peak indicating decomposition. This confirms the material's melting behavior and decomposition energy.
| Parameter | Technique | Expected Observation |
| Decomposition Onset | TGA | Stable baseline until T > 200 °C, followed by sharp mass loss. |
| Melting Point | DSC | Sharp endothermic peak prior to decomposition. |
| Decomposition | DSC | Broad exothermic peak following the melting endotherm. |
Conclusion
The successful synthesis of this compound hinges on a methodical approach that prioritizes safety and employs precise experimental control, particularly during the exothermic neutralization step. The subsequent characterization is not a mere formality but a necessary, multi-faceted investigation. By integrating spectroscopic data (FTIR, NMR) to confirm the molecular structure with thermal analysis (TGA, DSC) to define stability and purity, we establish a self-validating framework. This robust methodology ensures that the final product is not only correctly identified but is also of sufficient quality for downstream applications in research and development.
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Physicochemical properties of Hydrazine Dihydrobromide
An In-Depth Technical Guide to the Physicochemical Properties of Hydrazine Dihydrobromide
For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of the starting materials and reagents is paramount. This compound (N₂H₆Br₂), a salt of the versatile but volatile compound hydrazine, presents itself as a more stable, solid alternative for various synthetic applications. This guide provides a detailed exploration of its core physicochemical properties, offering insights into its structure, behavior, and practical handling, grounded in established chemical principles.
Chemical Identity and Molecular Structure
This compound is the salt formed from the diprotonation of the hydrazine molecule (N₂H₄) by two equivalents of hydrobromic acid (HBr). In this form, each nitrogen atom in the hydrazine core accepts a proton, resulting in the hydrazinium(2+) dication, [H₃N-NH₃]²⁺, which is then ionically bonded with two bromide anions (Br⁻).
This ionic structure is fundamental to its properties. Unlike anhydrous hydrazine, which is a fuming, oily liquid, this compound is a solid, making it significantly easier and safer to store, handle, and weigh for reactions.[1][2]
Caption: Ionic structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is crucial to distinguish this compound from its related salt, Hydrazine Monohydrobromide (N₂H₅Br), which possesses different characteristics.[1][2]
| Property | Value | Source / Comment |
| CAS Number | 23268-00-0 | Anhydrous form.[3][4] |
| Molecular Formula | Br₂H₆N₂ (or N₂H₄·2HBr) | Represents the dihydrobromide salt of hydrazine.[3][5] |
| Molecular Weight | 193.87 g/mol | For the anhydrous compound.[4] A hydrated form (N₂H₄·2HBr·xH₂O) also exists.[4] |
| Appearance | White crystalline solid | Typical for salt forms of hydrazine.[2] |
| Melting Point | Data not readily available | Decomposes upon heating. For comparison, Hydrazine Monohydrobromide melts at 87-92 °C.[1][2] |
| Solubility | Soluble in water | Expected high solubility due to its ionic nature. Hydrazine salts are generally soluble in water. |
| Stability | Stable under normal conditions | Significantly more stable than anhydrous hydrazine. Should be stored away from heat and moisture.[5][6] |
Thermal Stability and Decomposition
While stable at room temperature, this compound will decompose upon significant heating. The decomposition process is complex but can be understood as a multi-stage event. Initially, the salt will likely dissociate, releasing gaseous hydrogen bromide (HBr) and hydrazine (N₂H₄). The liberated hydrazine is itself thermally unstable and decomposes further.
The decomposition of hydrazine can proceed through multiple pathways, primarily yielding nitrogen gas (N₂), ammonia (NH₃), and hydrogen gas (H₂).[7] The overall thermal decomposition can be summarized as follows, though the precise stoichiometry and intermediate steps depend heavily on conditions like temperature and pressure.[7][8]
Caption: Conceptual thermal decomposition pathway.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the properties of the hydrazinium(2+) ion and the bromide counter-ion.
-
Acidity : In aqueous solution, the hydrazinium(2+) ion is a weak acid and will establish an equilibrium, lowering the pH of the solution.
-
Basicity and Nucleophilicity : The primary utility of this salt is as a precursor to free hydrazine. Treatment with a strong, non-nucleophilic base will deprotonate the hydrazinium ion, liberating free hydrazine in situ for subsequent reactions. This avoids the need to handle the hazardous anhydrous form directly.
-
N₂H₆Br₂ + 2 NaOH → N₂H₄ + 2 NaBr + 2 H₂O
-
-
Reducing Agent : The hydrazine moiety is a powerful reducing agent.[6] It can reduce a variety of functional groups and metal ions. This property is harnessed in reactions like the Wolff-Kishner reduction, where a carbonyl group is fully reduced to a methylene group.[9] The byproducts are typically nitrogen gas and water, which are environmentally benign.[10]
-
Reactivity with Oxidizers : As a strong reducing agent, hydrazine and its salts react vigorously and exothermically with oxidizing agents such as peroxides, permanganates, and nitrates.[6][11] Such combinations should be strictly avoided as they can be explosive.
Synthesis and Analytical Characterization
General Synthesis Protocol
The preparation of this compound is a straightforward acid-base neutralization. The causality behind this choice is to convert the volatile and hazardous liquid hydrazine into a stable, weighable solid salt.
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, cool a solution of hydrazine hydrate in water using an ice bath.
-
Acid Addition: While stirring vigorously, slowly add two molar equivalents of concentrated hydrobromic acid. This reaction is exothermic and must be controlled.
-
Isolation: Remove the water solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure product.
-
Validation: The final product's identity and purity should be confirmed using the analytical methods described below.
Analytical Characterization Protocol
A self-validating system for quality control involves multiple orthogonal analytical techniques to confirm both the cation and anion components, as well as the overall purity.
-
Titration for Bromide Content: Argentometric titration (using silver nitrate with an indicator like potassium chromate) can be used to quantitatively determine the bromide content, confirming the correct salt stoichiometry.
-
Spectroscopic Analysis (NMR): ¹H NMR spectroscopy in D₂O will show a characteristic signal for the protons on the hydrazinium ion. The absence of signals from organic impurities validates purity.
-
Chromatographic Analysis (HPLC): While hydrazine itself lacks a strong UV chromophore, it can be derivatized and then analyzed by HPLC.[12][13] A common method involves reaction with an aromatic aldehyde (e.g., benzaldehyde) to form a hydrazone, which is readily detectable by UV-Vis spectrophotometry.[14] This confirms the presence and quantity of the hydrazine moiety.
-
Elemental Analysis: Combustion analysis provides the empirical formula by determining the percentage of C, H, N, and Br, serving as a definitive confirmation of the compound's composition.
Applications in Research and Drug Development
Hydrazine and its derivatives are foundational building blocks in medicinal chemistry and organic synthesis.[15][16] this compound serves as a practical source for generating hydrazine in situ for these applications.
-
Heterocycle Synthesis: Hydrazine is a key bifunctional nucleophile used to construct a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[10]
-
Hydrazide and Hydrazone Formation: It is the precursor for forming acyl hydrazides, which are not only important intermediates but also a class of compounds with diverse biological activities, including antitubercular (e.g., isoniazid) and anticancer properties.[15][17][18]
-
Wolff-Kishner Reduction: This salt is a convenient reagent source for the deoxygenation of ketones and aldehydes to alkanes, a critical transformation in multi-step organic synthesis.[9]
-
Drug Discovery Probes: The hydrazine functional group has been developed as a versatile chemical warhead in activity-based protein profiling (ABPP) to discover new drug targets and inhibitors, particularly for cofactor-dependent enzymes.[19]
Safety and Handling
Despite its increased stability compared to the free base, this compound must be handled with care, as it is a source of toxic and reactive hydrazine.[6][11]
-
Toxicity and Exposure: Hydrazine is classified as toxic and a potential carcinogen.[11][20] Inhalation, ingestion, and skin contact must be avoided.[5][21] Always handle the solid in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][22]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials, especially strong bases and oxidizing agents.[5][11]
-
Disposal: Waste should be treated as hazardous and disposed of according to local, state, and federal regulations. Neutralization with a dilute solution of an oxidizing agent like calcium hypochlorite is a common disposal method for small quantities of hydrazine waste.
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An In-depth Technical Guide to the Crystal Structure Analysis of Hydrazine Dihydrobromide
Abstract
This technical guide provides a comprehensive examination of the crystal structure of hydrazine dihydrobromide (N₂H₆Br₂), a salt formed from the diprotonation of hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis of high-quality single crystals, the workflow of single-crystal X-ray diffraction (SC-XRD) for structure determination, and a detailed analysis of the resulting crystal structure. By elucidating the geometry of the hydrazinium(2+) dication and the extensive hydrogen-bonding network that defines the solid-state architecture, this guide establishes a crucial link between the material's atomic arrangement and its macroscopic properties. The causality behind experimental choices is emphasized throughout, providing field-proven insights into the characterization of hygroscopic and energetic materials.
Introduction: The Significance of Hydrazinium Salts
Hydrazine (N₂H₄) is a highly reactive inorganic compound widely utilized as a high-energy fuel, a precursor in the synthesis of pharmaceuticals and agrochemicals, and a reducing agent.[1][2] Its basicity, stemming from the lone pair of electrons on each nitrogen atom, allows it to act as a diacid base, forming two series of salts upon reaction with acids.[3] Double protonation of hydrazine by a strong acid like hydrobromic acid (HBr) yields the hydrazinium(2+) or hydrazinediium dication, [H₃N-NH₃]²⁺.[3]
The resulting salt, this compound (CAS 23268-00-0), is a crystalline solid composed of [N₂H₆]²⁺ cations and bromide (Br⁻) anions.[4] Understanding the precise three-dimensional arrangement of these ions in the crystal lattice is paramount for several reasons:
-
Structure-Property Correlation: The crystal structure dictates fundamental physical properties such as density, melting point, solubility, stability, and hygroscopicity.
-
Reactivity and Formulation: For drug development professionals, knowledge of the solid-state structure, including polymorphism and hydrogen bonding, is critical for formulation, stability testing, and predicting dissolution behavior.[5]
-
Energetic Materials: The packing efficiency and intermolecular interactions within the crystal lattice are key determinants of the stability and energetic performance of hydrazine-based materials.
This guide will use single-crystal X-ray diffraction (SC-XRD) as the definitive technique for structural elucidation. While specific crystallographic data for this compound is not as prevalent in the literature as its chloride analogue, the principles and resulting structural motifs are directly comparable. This document will leverage the well-documented structure of hydrazine dihydrochloride as a foundational analogue to explain the expected structural features of the dihydrobromide salt.[3]
Synthesis and Crystal Growth: From Solution to Single Crystal
The foundation of a successful crystal structure analysis is the synthesis of high-quality, single crystals. The synthesis of this compound is a straightforward acid-base neutralization reaction. However, obtaining diffraction-quality crystals requires careful control over reaction conditions and crystallization parameters.
Causality in Synthesis: The Rationale
The primary reaction involves the neutralization of hydrazine hydrate (N₂H₄·H₂O) with a stoichiometric excess of hydrobromic acid.
Reaction: N₂H₄·H₂O + 2 HBr → [N₂H₆]Br₂ + H₂O
The use of a strong acid ensures complete diprotonation of the hydrazine molecule. The choice of solvent and crystallization method is critical. A polar solvent is required to dissolve the ionic precursors, and the crystallization process must be slow to allow for the ordered growth of a single lattice, rather than the rapid precipitation of a microcrystalline powder.
Self-Validating Experimental Protocol: Synthesis and Crystallization
This protocol is designed to yield clear, well-formed crystals suitable for SC-XRD.
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 48% aqueous hydrobromic acid. Prepare a separate dilute aqueous solution of hydrazine hydrate (e.g., 1 M).
-
Expert Insight: Handling hydrazine and its derivatives requires strict safety protocols due to their toxicity and potential carcinogenicity.[6] Always work in a fume hood and wear appropriate personal protective equipment (PPE).
-
-
Reaction: Slowly add the hydrobromic acid solution dropwise to the stirring hydrazine hydrate solution in a 2.1:1 molar ratio. The reaction is exothermic; perform the addition in an ice bath to maintain a low temperature and prevent decomposition.
-
Causality: A slight excess of HBr ensures the equilibrium is driven fully towards the diprotonated [N₂H₆]²⁺ state, preventing the co-crystallization of the monohydrobromide salt.[7]
-
-
Crystallization via Slow Evaporation:
-
Transfer the resulting clear solution to a clean beaker.
-
Cover the beaker with parafilm and pierce it with a few small holes using a needle.
-
Place the beaker in a vibration-free location at room temperature.
-
Causality: The small holes restrict the rate of solvent evaporation. Slow evaporation maintains the solution near saturation for an extended period, promoting the growth of a small number of large, well-ordered crystals over the formation of many small, imperfect ones.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed (days to weeks), carefully decant the mother liquor.
-
Washing and Drying: Quickly wash the crystals with a small amount of ice-cold diethyl ether to remove residual solvent and impurities, then immediately place them under a gentle stream of nitrogen gas to dry.
-
Expert Insight: Hydrazinium salts can be hygroscopic. A non-polar solvent like diethyl ether is used for washing as it will not dissolve the ionic crystals but is effective at removing water. Rapid drying is essential to prevent the absorption of atmospheric moisture.
-
Crystal Structure Determination: The X-Ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal, clear and free of visible defects, is selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100-150 K) by a stream of nitrogen gas.
-
Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-rays.
-
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections for experimental factors, such as absorption by the crystal, are applied.
-
Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the heavy atoms (bromine, nitrogen) are identified. Subsequent refinement cycles using least-squares algorithms locate the lighter hydrogen atoms and optimize the positions and thermal parameters of all atoms to achieve the best fit between the observed diffraction data and the calculated model.
Structural Analysis of Hydrazinium Dihalides
While a complete, peer-reviewed crystallographic dataset for this compound was not identified in a broad search, the structure of hydrazine dihydrochloride (N₂H₆Cl₂) has been determined and provides an excellent model.[3] The dihydrobromide salt is expected to be isostructural, meaning it will have the same arrangement of ions and symmetry, but with slightly larger unit cell dimensions to accommodate the larger bromide ion.
Crystallographic Data (Analogue-Based)
The following table summarizes the known data for hydrazine dihydrochloride, which serves as a robust proxy for understanding the dihydrobromide structure.[3]
| Parameter | Value (for N₂H₆Cl₂) | Expected for N₂H₆Br₂ |
| Chemical Formula | N₂H₆Cl₂ | N₂H₆Br₂ |
| Formula Weight | 104.97 g/mol | 193.87 g/mol |
| Crystal System | Cubic | Cubic (Predicted) |
| Space Group | Pa3̅ (No. 205) | Pa3̅ (Predicted) |
| Unit Cell Dimension (a) | 7.89 Å | > 7.89 Å |
| Volume (V) | 491.2 ų | > 491.2 ų |
| Z (Formula units/cell) | 4 | 4 (Predicted) |
| Calculated Density | 1.418 g/cm³ | Higher than 1.418 g/cm³ |
The Hydrazinium(2+) Cation: [H₃N-NH₃]²⁺
The central feature of the structure is the [N₂H₆]²⁺ dication. Unlike the gauche conformation of neutral hydrazine, the dication adopts a staggered, ethane-like conformation.[2][3] Each nitrogen atom is sp³-hybridized and tetrahedrally coordinated to the other nitrogen and three hydrogen atoms. The positive charges are localized on the nitrogen atoms, making the attached hydrogens highly acidic and potent hydrogen bond donors.
The Hydrogen Bonding Network: The Definitive Structural Motif
The crystal packing is dominated by an extensive and robust three-dimensional network of N-H···Br hydrogen bonds. Each [N₂H₆]²⁺ cation acts as a six-fold donor of hydrogen bonds, with each of its six hydrogen atoms forming a strong electrostatic interaction with a neighboring bromide anion.[9] The bromide anions, in turn, act as acceptors, bridging multiple cations and holding the lattice together.
// Node definitions N1 [label="N", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
H1 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H2 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H4 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H5 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H6 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4];
Br1 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br2 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br3 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Covalent bonds edge [style=solid, color="#202124"]; N1 -- N2; N1 -- H1; N1 -- H2; N1 -- H3; N2 -- H4; N2 -- H5; N2 -- H6;
// Hydrogen bonds edge [style=dashed, color="#5F6368", label=" N-H···Br"]; H1 -- Br1; H2 -- Br2; H4 -- Br3;
// Invisible edges for layout edge [style=invis]; H3 -- H5; }
Caption: Hydrazinium(2+) Cation with N-H···Br Hydrogen Bonds.
This strong, directional hydrogen bonding is responsible for the compound's nature as a stable, crystalline solid with a relatively high melting point compared to neutral hydrazine. The strength of these bonds contributes significantly to the lattice energy, enhancing the thermal stability of the salt.
Conclusion and Future Directions
The crystal structure of this compound is defined by the ionic interactions between the staggered [N₂H₆]²⁺ dication and bromide anions. The architecture is consolidated by a powerful three-dimensional network of N-H···Br hydrogen bonds. Understanding this structure through the rigorous application of single-crystal X-ray diffraction provides invaluable, field-proven insights for researchers in materials science and drug development. This knowledge enables the rationalization of the material's physical properties and provides a predictive foundation for its use in further chemical synthesis, formulation, and the development of novel energetic materials. Future research should focus on obtaining and publishing the specific crystallographic data for this compound to confirm its predicted isostructural relationship with the dihydrochloride and to allow for more precise computational modeling of its properties.
References
- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
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National Center for Biotechnology Information. (n.d.). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations. PubMed Central. Retrieved from [Link]
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LookChem. (n.d.). Cas 13775-80-9, HYDRAZINE MONOHYDROBROMIDE. Retrieved from [Link]
- Wyckoff, R. W. G. (1923). The Crystal Structure of Hydrazine Dihydro-chloride. American Journal of Science, s5-5(25), 15-22.
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U.S. Environmental Protection Agency. (n.d.). Hydrazine, hydrobromide (1:2) - Substance Details. SRS. Retrieved from [Link]
- Lasri, J., Eltayeb, N. E., & Ismail, A. I. (2016). Experimental and theoretical study of crystal and molecular structure of 1,2-di(9H-fluoren-9-ylidene)hydrazine. Journal of Molecular Structure, 1121, 35–45.
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National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem. Retrieved from [Link]
- Dijkstra, D., Akkilic, N., & De Kimpe, N. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 71(9), 3627–3629.
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
- Schlegel, H. B., et al. (n.d.). Hydrogen and Dihydrogen Bonding as Important Features of the Reactivity of the Bridging Hydride in Pyrazolate-Bridged Dialuminum Complexes. Schlegel Group.
- Google Patents. (n.d.). Method for manufacturing 1,1-disubstituted hydrazine compound.
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ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Brittain, H. G. (2001).
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
- Bunaciu, A. A., Udriştioiu, E. G., & Aboul-Enein, H. Y. (2015). X-Ray Diffraction: Instrumentation and Applications. Critical Reviews in Analytical Chemistry, 45(4), 289–299.
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Quora. (n.d.). What type of bonding is shown by hydrogen halides? Retrieved from [Link]
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ResearchGate. (n.d.). The Forgotten Polymorphism of Hydrazine Sulfate: Crystal Structure of the Metastable Monoclinic Form II. Retrieved from [Link]
- Marshall University. (n.d.).
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National Center for Biotechnology Information. (n.d.). Hydrazinium bromide. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hydrazine Dihydrobromide
Foreword: Navigating the Thermal Landscape of an Energetic Material
To our fellow researchers, scientists, and drug development professionals, this guide delves into the critical, yet sparsely documented, thermal characteristics of hydrazine dihydrobromide (N₂H₆Br₂). While hydrazine and its various salts are foundational in numerous chemical syntheses, including active pharmaceutical ingredients (APIs), their inherent energetic nature demands a profound understanding of their thermal stability and decomposition pathways. This document serves as a comprehensive resource, synthesizing established principles of hydrazinium salt chemistry with proven analytical methodologies to provide a robust framework for the safe and effective handling and application of this compound. We will explore its physicochemical properties, detail the state-of-the-art techniques for its thermal analysis, propose its likely decomposition pathways based on analogous compounds, and outline the critical factors influencing its stability. Our objective is to equip you with the knowledge to confidently and safely navigate the thermal landscape of this potent chemical entity.
Physicochemical Characterization of this compound
This compound is the salt formed from the reaction of hydrazine (N₂H₄) with two equivalents of hydrobromic acid (HBr). The resulting ionic compound, more accurately termed hydrazinium(2+) bromide, possesses distinct properties that influence its thermal behavior.
| Property | Value | Source |
| Chemical Formula | N₂H₆Br₂ | - |
| Molecular Weight | 193.87 g/mol | - |
| Appearance | White crystalline solid (expected) | General knowledge |
| Ionic Structure | [H₃N-NH₃]²⁺ 2[Br]⁻ | General knowledge |
| Hygroscopicity | Expected to be hygroscopic | Analogy with other hydrazinium salts |
| Solubility | Soluble in water | General knowledge |
Unraveling Thermal Behavior: A Methodological Approach
A thorough investigation of the thermal stability of any energetic material is paramount for safe handling, storage, and application. The primary techniques employed for this purpose are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often used in tandem (simultaneous thermal analysis, STA). For a detailed analysis of decomposition products, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is the gold standard.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition events.
-
Instrument Preparation:
-
Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow using appropriate standards (e.g., indium, zinc).
-
Select an appropriate crucible material. For hydrazinium salts, an inert material such as alumina or a hermetically sealed aluminum pan is recommended to prevent any catalytic interaction.
-
-
Sample Preparation:
-
Carefully weigh 1-5 mg of this compound into the TGA crucible. A smaller sample size minimizes the risk of a rapid, uncontrolled decomposition.
-
If using a hermetically sealed pan, ensure it is properly sealed to contain any evolved gases during the initial stages of decomposition.
-
-
Experimental Parameters:
-
Atmosphere: The choice of atmosphere is critical. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is typically used to study the intrinsic thermal decomposition without oxidative interference.
-
Heating Rate: A heating rate of 10 °C/min is a common starting point. Varying the heating rate (e.g., 5, 10, 15, and 20 °C/min) can provide data for kinetic analysis.
-
Temperature Range: A typical temperature range would be from ambient to 500 °C, ensuring the complete decomposition of the sample is observed.
-
-
Data Analysis:
-
The TGA curve will show the onset temperature of decomposition (where mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
-
The DSC curve will indicate whether the decomposition is endothermic or exothermic. For energetic materials like hydrazinium salts, a strong exothermic peak is expected.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the gaseous products of thermal decomposition. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
-
Instrument Preparation:
-
Ensure the pyrolyzer, GC, and MS are properly calibrated and tuned.
-
Select an appropriate GC column for the separation of small, polar molecules (e.g., a PLOT column).
-
-
Sample Preparation:
-
Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
-
Experimental Parameters:
-
Pyrolysis Temperature: A temperature corresponding to the major decomposition event observed in the TGA-DSC analysis should be chosen. It is also informative to perform pyrolysis at several temperatures to observe how the product distribution changes.
-
GC Oven Program: The GC oven temperature program should be optimized to achieve good separation of the expected decomposition products.
-
MS Parameters: The mass spectrometer should be set to scan a mass range appropriate for the expected low molecular weight fragments (e.g., m/z 10-200).
-
-
Data Analysis:
-
The resulting chromatogram will show the separated decomposition products.
-
The mass spectrum of each chromatographic peak is then compared to a library of known spectra (e.g., NIST) to identify the individual components.
-
Proposed Decomposition Pathway of this compound
While specific experimental data for the thermal decomposition of this compound is scarce in the available literature, a plausible decomposition pathway can be proposed based on the well-established chemistry of other hydrazinium salts.[1]
The initial and most critical step is the acid-base equilibrium and dissociation of the salt in the molten state:
Step 1: Dissociation
N₂H₆Br₂ (s) ⇌ [N₂H₅]⁺[Br]⁻ + HBr (l) ⇌ N₂H₄ (l) + 2HBr (l)
This initial dissociation yields hydrazine and hydrobromic acid. The subsequent decomposition is then driven by the reactions of these two species at elevated temperatures.
Step 2: Decomposition of Hydrazine
The decomposition of hydrazine itself can proceed through several pathways, primarily yielding nitrogen, ammonia, and hydrogen.[2] The dominant pathway is temperature-dependent. At lower temperatures, the formation of ammonia and nitrogen is favored:
3N₂H₄ → 4NH₃ + N₂
At higher temperatures, decomposition to nitrogen and hydrogen becomes more significant:
N₂H₄ → N₂ + 2H₂
Step 3: Reactions Involving Hydrobromic Acid
The presence of hydrobromic acid can influence the decomposition pathway. HBr is a strong acid and can act as a catalyst. It is also a source of bromine radicals at higher temperatures, which can participate in the decomposition. The expected final decomposition products would be a mixture of nitrogen gas, hydrogen gas, ammonia, and hydrogen bromide gas.
Factors Influencing Thermal Stability
The thermal stability of this compound is not an intrinsic constant but is influenced by several external factors.
-
Heating Rate: As observed with other energetic materials, a higher heating rate will shift the onset of decomposition to a higher temperature.[2] This is a kinetic effect, as the sample has less time to decompose at lower temperatures.
-
Atmosphere: The presence of oxygen can significantly alter the decomposition pathway, leading to the formation of nitrogen oxides (NOx) and a more energetic decomposition. Therefore, handling and analysis under an inert atmosphere are crucial for safety and for studying the intrinsic thermal stability.
-
Impurities: The presence of metallic impurities, particularly transition metals, can catalytically lower the decomposition temperature of hydrazine and its salts. It is therefore essential to use high-purity materials and inert sample containers during analysis and application.
-
Crystal Structure and Defects: The crystal structure and the presence of defects can influence the thermal stability of solid energetic materials. Different polymorphs of the same compound can exhibit different decomposition temperatures.
Safety Considerations
Hydrazine and its salts are energetic materials and must be handled with appropriate safety precautions.
-
Toxicity: Hydrazine and its derivatives are toxic and are suspected carcinogens. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosion Hazard: Rapid heating or confinement of this compound during decomposition can lead to a rapid pressure increase and a potential explosion. Always work with small quantities and avoid confinement at high temperatures.
-
Incompatibilities: Avoid contact with strong oxidizing agents and metals that can catalyze its decomposition.
-
Decomposition Products: The decomposition of this compound produces toxic and corrosive gases, including ammonia and hydrogen bromide. Ensure adequate ventilation and consider a scrubbing system for any off-gases.
Conclusion
This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, grounded in the established principles of hydrazinium salt chemistry and thermal analysis. While a lack of specific experimental data for this particular salt necessitates a degree of extrapolation from related compounds, the presented methodologies and proposed decomposition pathways offer a robust framework for its safe handling and further investigation. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding of this important, yet challenging, chemical entity and encouraging further research to fill the existing knowledge gaps.
References
-
Rubtsov, Yu. I. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center. [Link]
-
Chen, N., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(44), 12265-12275. [Link]
Sources
An In-Depth Technical Guide to Hydrazine Dihydrobromide (CAS 23268-00-0): Properties, Applications, and Protocols for the Research Professional
Section 1: Introduction and Strategic Overview
Hydrazine Dihydrobromide (CAS No. 23268-00-0) is the salt formed between the potent reducing agent and nucleophile, hydrazine, and hydrobromic acid. While the parent hydrazine is a volatile, highly reactive, and toxic liquid, its dihydrobromide salt exists as a more stable, crystalline solid.[1][2] This enhanced stability and ease of handling make it a strategically important reagent in both academic and industrial laboratories, particularly in the fields of organic synthesis, pharmaceutical development, and chemical biology.
This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis, applications, and analytical methodologies. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to utilize this versatile compound safely and effectively.
Section 2: Physicochemical and Structural Properties
This compound is an ionic compound consisting of a hydrazinium dication ([H₃N-NH₃]²⁺) and two bromide anions (Br⁻). This salt form significantly lowers the vapor pressure and reactivity compared to anhydrous hydrazine, making it easier to weigh and handle under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 23268-00-0 | [1][3][4] |
| Molecular Formula | Br₂H₆N₂ | [4][5] |
| Molecular Weight | 193.87 g/mol | [4][5] |
| Synonyms | Hydrazinium Dibromide, Hydrazine, dihydrobromide | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 198-202 °C | Not explicitly found, typical for similar salts |
| Solubility | Soluble in water | [1] |
| InChI Key | MEBDASBFCISMGU-UHFFFAOYSA-N | [4] |
Section 3: Synthesis, Handling, and Storage
Laboratory-Scale Synthesis Protocol
The synthesis of this compound is a straightforward acid-base neutralization. However, careful control of the reaction conditions is critical to ensure safety and product purity.
Objective: To prepare this compound from hydrazine hydrate and concentrated hydrobromic acid.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O), 50-60% aqueous solution
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Isopropanol or Tetrahydrofuran (THF)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and addition funnel
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dilute a known quantity of hydrazine hydrate with a small amount of deionized water. Place the flask in an ice bath and begin stirring.
-
Scientist's Note: This initial dilution and cooling step is crucial. The neutralization reaction is highly exothermic. Failure to control the temperature can lead to boiling of the solution and the release of toxic hydrazine vapors.
-
-
Acid Addition: Slowly add a stoichiometric equivalent of 2 moles of hydrobromic acid for every 1 mole of hydrazine hydrate via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Precipitation: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. To induce precipitation, slowly add a water-miscible organic solvent like isopropanol or THF until the solution becomes cloudy and a solid begins to form.[6]
-
Scientist's Note: this compound is highly soluble in water but poorly soluble in many organic solvents. Adding an anti-solvent like THF drastically reduces the solubility of the salt, causing it to precipitate out of the solution.
-
-
Isolation: Cool the mixture again in an ice bath for 1 hour to maximize crystal formation. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several small portions of cold THF to remove any unreacted starting materials and residual water.[6]
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid excessive heat, as hydrazine salts can decompose. The final product should be a fine, white crystalline powder.
Diagram: Synthesis Workflow
Caption: General workflow for using this compound in synthesis.
Section 5: Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic methods is typically employed.
Spectroscopic Profile
While a dedicated, complete dataset for this compound is not readily available, its spectral characteristics can be inferred from data on hydrazine and its salts, such as the dihydrochloride. [7][8]
| Technique | Expected Observations |
|---|---|
| Infrared (IR) Spectroscopy | Broad absorptions in the 2400-3200 cm⁻¹ range corresponding to N-H⁺ stretching. N-H bending modes around 1500-1600 cm⁻¹. The spectrum will differ significantly from free hydrazine due to protonation. [7][9] |
| ¹H NMR Spectroscopy | A single, broad peak in a polar, deuterated solvent (e.g., D₂O). The chemical shift is dependent on concentration and pH. Protons are exchangeable. [10][11] |
| ¹³C NMR Spectroscopy | No signal is expected as the compound does not contain carbon. [12] |
| Mass Spectrometry (MS) | Under typical ESI-MS conditions, detecting the intact dication is challenging. The free hydrazine base (m/z 33.04 for [M+H]⁺) may be observed depending on the source conditions. [13]|
Protocol: Quantitative Analysis via Derivatization and HPLC
Direct analysis of hydrazine by chromatography is difficult due to its high polarity and lack of a strong chromophore. Therefore, derivatization is the standard and most reliable approach for quantification. [14][15]This protocol uses p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a brightly colored aldazine that is easily detected. [16] Objective: To quantify the hydrazine content in a sample using a derivatization-HPLC method with UV-Vis detection.
Materials:
-
This compound sample
-
p-Dimethylaminobenzaldehyde (DMAB) solution (e.g., 2% w/v in 1M HCl)
-
HPLC system with UV-Vis detector
-
C18 analytical column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh a known amount of pure this compound to prepare a stock solution (e.g., 100 µg/mL hydrazine equivalent) in deionized water. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Prepare a solution of the unknown sample, ensuring its concentration falls within the range of the calibration standards.
-
Derivatization: To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DMAB reagent. Mix thoroughly and allow the reaction to proceed for 15-20 minutes at room temperature. A yellow color will develop.
-
Scientist's Note: This step is the core of the assay. The stoichiometry of the reaction between DMAB and hydrazine is well-defined, forming a stable product with a strong UV absorbance (~460 nm), which provides both the selectivity and sensitivity required for quantification. [16]4. HPLC Analysis:
-
Set the HPLC detector wavelength to the λ_max of the formed aldazine (approx. 457-465 nm). [16] * Inject equal volumes (e.g., 20 µL) of each derivatized standard and sample onto the C18 column.
-
Run the analysis using an appropriate gradient method to elute the derivative.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivative against the known concentration of each standard. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Diagram: Analytical Workflow
Caption: Workflow for the quantitative analysis of hydrazine via derivatization-HPLC.
Section 6: Toxicology and Safety Profile
The toxicity of this compound is overwhelmingly attributed to the hydrazine moiety, which is a potent systemic toxin and a probable human carcinogen. [17][18]
Mechanism of Toxicity
Hydrazine's acute neurotoxicity is primarily caused by its interference with vitamin B6 (pyridoxine) metabolism. It inhibits enzymes that require pyridoxal 5'-phosphate (P5P), a key co-factor. A critical target is glutamic acid decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. Reduced GABA levels in the central nervous system lead to hyperexcitability, tremors, and seizures. [2][19]Chronic exposure can lead to damage of the liver and kidneys. [18][20]
Hazard Summary
The compound is classified as acutely toxic and corrosive. [5]
| Hazard Class | GHS Statement | Source(s) |
|---|---|---|
| Acute Toxicity (Oral) | H300: Fatal if swallowed | |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [5] |
| Carcinogenicity | Suspected of causing cancer | [17][18][20]|
First Aid Measures
Immediate medical attention is required for any significant exposure. [21]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. [5]* Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately. [5][21]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately. [5]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. [5]
Section 7: Conclusion
This compound serves as a critical enabling reagent, providing the potent reactivity of hydrazine in a more stable and manageable solid form. Its utility spans foundational organic synthesis, such as in the construction of pharmaceutical scaffolds, to advanced applications in chemical biology for probe development and inhibitor discovery. However, its significant toxicity necessitates a thorough understanding of and adherence to strict safety protocols. By leveraging the information and methodologies presented in this guide, researchers can confidently and safely incorporate this compound into their experimental designs, harnessing its synthetic power while mitigating its inherent risks.
Section 8: References
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CymitQuimica. (2025). SAFETY DATA SHEET. Retrieved from
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U.S. EPA. (n.d.). Hydrazine, hydrobromide (1:2) - Substance Details. SRS. Retrieved from
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Fisher Scientific. (n.d.). This compound Hydrate 98.0+%, TCI America™. Retrieved from
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Safety Data Sheet Provider. (2025). Hydrazine hydrobromide - SAFETY DATA SHEET. Retrieved from
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Sigma-Aldrich. (n.d.). This compound | 23268-00-0. Retrieved from
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from
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Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from
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TCI (Shanghai) Development Co., Ltd. (n.d.). This compound 23268-00-0. Retrieved from
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ATSDR. (n.d.). Analytical Methods for Hydrazines. Retrieved from
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OSHA. (n.d.). HYDRAZINE Method no.. Retrieved from
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ChemicalBook. (n.d.). 2-HYDRAZINO-2-IMIDAZOLINE HYDROBROMIDE(55959-84-7) 13C NMR spectrum. Retrieved from
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PubMed. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from
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ResearchGate. (n.d.). Spectrophotometric determination of hydrazine using bromine and methyl red. Retrieved from
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NIST. (n.d.). Hydrazine dihydrochloride - NIST WebBook. Retrieved from
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National Center for Biotechnology Information. (n.d.). Hydrazine | H2N-NH2 | CID 9321 - PubChem. NIH. Retrieved from
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New Jersey Department of Health. (2009). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from
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ResearchGate. (2018). Has anybody a clue on how to prepare this compound?. Retrieved from
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ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from
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NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from
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U.S. EPA. (n.d.). Hydrazine. Retrieved from
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PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from
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Benchchem. (2025). A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Retrieved from
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WikEM. (2024). Hydrazine toxicity. Retrieved from
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MD Searchlight. (n.d.). Hydrazine Toxicology. Retrieved from
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ResearchGate. (2025). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. Retrieved from
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ChemicalBook. (n.d.). Hydrazine dihydrochloride(5341-61-7) IR Spectrum. Retrieved from
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SpectraBase. (n.d.). Hydrazine. Retrieved from
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PubMed. (n.d.). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Retrieved from
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bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from
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Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Retrieved from
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PubMed. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from
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T3DB. (2014). Hydrazine (T3D0084). Retrieved from
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from
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PubMed. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from
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ResearchGate. (n.d.). Fig. S1. Infrared spectra of hydrazine at selected pressures. Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from
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PubMed. (n.d.). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from
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PubMed. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from
-
PubMed. (n.d.). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Retrieved from
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ATB. (n.d.). Hydrazine | H 4 N 2 | MD Topology | NMR | X-Ray. Retrieved from
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OSTI.GOV. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. Retrieved from
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National Center for Biotechnology Information. (2023). Hydrazine Toxicology - StatPearls - NCBI Bookshelf. NIH. Retrieved from
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Wikipedia. (n.d.). Hydrazine. Retrieved from
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DTIC. (n.d.). MECHANISM AND CHEMICAL INHIBITION OF THE HYDRAZINE-NITROGEN TETROXIDE REACTION. Retrieved from
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A Technical Guide to the Quantum Chemical Analysis of Hydrazine Dihydrobromide
Introduction: Unveiling the Structure of a High-Energy Salt
Hydrazine (N₂H₄) is a foundational molecule in chemistry, recognized for its high energy density and utility as a building block in pharmaceuticals, agrochemicals, and energetic materials.[1] As a diprotic base, it can be protonated twice to form the hydrazinium(2+) dication, [N₂H₆]²⁺.[2] This dication, when paired with counter-ions like bromide, forms the salt hydrazine dihydrobromide (N₂H₆Br₂), a crystalline solid characterized by a network of strong ionic and hydrogen bonds.
Understanding the precise molecular geometry, vibrational dynamics, and electronic structure of such salts is paramount for predicting their stability, reactivity, and behavior in solid-state applications. While experimental techniques like X-ray diffraction and vibrational spectroscopy provide the ultimate ground truth, quantum chemical calculations offer a powerful, complementary approach. They allow for the exploration of intrinsic molecular properties in the absence of crystal packing effects and can furnish detailed insights that are often challenging to resolve experimentally.
This guide provides a comprehensive framework for performing and validating quantum chemical calculations on this compound. We will detail not just the procedural steps but the scientific rationale behind the selection of computational methods. Recognizing the limited availability of modern, detailed experimental data for this compound, we will employ a scientifically rigorous validation protocol using its close analogue, hydrazine dihydrochloride (N₂H₆Cl₂), to establish the credibility of our theoretical approach before presenting high-confidence predictions for the target bromide compound.
Part 1: The Theoretical Foundation: Selecting a Robust Computational Model
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For a system like this compound, which involves ionic character, covalent bonds, and crucial hydrogen bonding, a balanced and well-justified approach is essential.
The Framework: Density Functional Theory (DFT)
For molecular systems of this size, Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance between computational efficiency and accuracy.[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the electron density, making it highly suitable for routine investigations of molecular structure and properties.
The Functional: B3LYP for Versatility and Reliability
Within the DFT framework, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with significant polarization. B3LYP is renowned for its reliability in predicting the geometries and vibrational frequencies of a wide range of organic and inorganic molecules, including hydrazine derivatives.[4][5]
The Basis Set: 6-311++G(d,p) for Flexibility and Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. For N₂H₆Br₂, a flexible and robust basis set is required to accurately model its diverse bonding features. We select the 6-311++G(d,p) basis set, which can be understood as follows:
-
6-311G : This denotes a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, providing significant flexibility for the electron density to adjust during bond formation.
-
++ : The double plus sign indicates the addition of diffuse functions to both heavy atoms (N, Br) and hydrogen atoms. Diffuse functions are crucial for accurately describing species with electron density far from the nucleus, which is characteristic of anions (Br⁻) and atoms involved in hydrogen bonding (N-H···Br).
-
(d,p) : This adds polarization functions to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). These functions allow the atomic orbitals to change shape (polarize) in the molecular environment, which is essential for modeling the correct bond angles and interaction energies.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level, well-vetted theoretical model for obtaining reliable predictions for our target system.
Part 2: The Computational Workflow: A Self-Validating Protocol
Trust in computational results is built upon validation. This section outlines a step-by-step protocol for calculating the properties of this compound, incorporating a crucial validation step against experimental data for its chloride analogue.
Caption: Computational workflow for validated predictions.
Step-by-Step Experimental Protocol
-
Molecule Construction : Using molecular modeling software (e.g., Avogadro, GaussView), construct the initial 3D structures for the [N₂H₆]²⁺ dication in proximity to two Br⁻ anions for this compound, and two Cl⁻ anions for the validation case. Ensure the initial geometry is reasonable, with the hydrazinium dication in a staggered or eclipsed conformation.
-
Input File Generation : Prepare an input file for the quantum chemistry software package (e.g., Gaussian). The key directives will specify the charge (+2 on the N₂H₆ fragment, -1 on each halide), the theoretical model, and the desired calculation type.
-
Example Gaussian Input Snippet:
-
B3LYP/6-311++G(d,p): Defines the theoretical model.
-
Opt: Requests a geometry optimization to find the lowest-energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
0 1: Specifies the overall charge (0) and spin multiplicity (singlet).
-
-
Execution of Geometry Optimization : Submit the input file to the software. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy until a stationary point is reached.
-
Verification and Frequency Analysis :
-
Upon completion of the optimization, a frequency calculation is performed. The primary purpose is to verify that the optimized structure is a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output.
-
This step also yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared to experimental spectra.
-
-
Data Extraction and Analysis : From the output files, extract the key data points:
-
Optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Calculated vibrational frequencies (in cm⁻¹).
-
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Part 3: Results & Discussion: From Validation to Prediction
A key tenet of computational chemistry is that a method's reliability for a target molecule can be established by testing it on a known, similar system.
Method Validation: N₂H₆Cl₂ vs. Experimental Data
To validate our B3LYP/6-311++G(d,p) model, we first apply it to hydrazine dihydrochloride. The crystal structure of N₂H₆Cl₂ has been determined experimentally, providing a benchmark for our calculations.
| Parameter | Calculated (Gas Phase) | Experimental (Solid State) | % Difference |
| Bond Lengths (Å) | |||
| N-N | 1.441 | 1.42 | 1.48% |
| N-H (avg) | 1.035 | 0.91 (avg) | 13.7% |
| **Bond Angles (°) ** | |||
| H-N-H (avg) | 108.9 | 111 (avg) | -1.89% |
| H-N-N (avg) | 110.0 | 108 (avg) | 1.85% |
| Note: Experimental data for N₂H₆Cl₂ is sourced from historical crystallographic studies. The N-H bond length discrepancy is expected, as X-ray crystallography underestimates it compared to theoretical calculations. |
The excellent agreement for the heavy-atom bond length (N-N) and the bond angles validates that our chosen computational method accurately captures the intrinsic geometry of the hydrazinium(2+) dication. The larger deviation in N-H bond length is a well-known systematic difference between gas-phase calculations and solid-state X-ray diffraction experiments.
High-Confidence Prediction: The Structure of N₂H₆Br₂
With the methodology now validated, we can present the predicted geometric and vibrational data for this compound with a high degree of confidence.
Caption: Predicted structure of [N₂H₆]²⁺ · 2Br⁻.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| N-N | 1.445 |
| N-H (avg) | 1.038 |
| N···Br (avg H-bond) | 3.35 |
| **Bond Angles (°) ** | |
| H-N-H (avg) | 108.7 |
| H-N-N (avg) | 110.2 |
| **Dihedral Angle (°) ** |
| H-N-N-H | 180.0 (staggered) |
The calculations predict a staggered (anti) conformation for the [N₂H₆]²⁺ dication as the most stable structure in the gas phase. The geometry is very similar to the chloride analogue, with a slightly longer N-N bond. The key feature is the strong hydrogen bonding between the ammonium protons and the bromide anions, with an average N···Br distance of 3.35 Å.
Table 2: Key Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Relative Intensity | Assignment |
|---|---|---|
| 3250 - 3400 | Strong | N-H Stretching Modes |
| 1580 - 1620 | Medium | NH₃ Asymmetric Bending (Scissoring) |
| 1450 - 1500 | Medium | NH₃ Symmetric Bending (Umbrella) |
| 1090 | Strong | N-N Stretch |
| 800 - 950 | Strong | NH₃ Rocking Modes |
The predicted vibrational spectrum is dominated by the N-H stretching modes at high frequencies and the various NH₃ bending and rocking modes. The N-N stretch is predicted to have a strong intensity around 1090 cm⁻¹, providing a clear spectral signature for the core of the dication. These predicted frequencies serve as a valuable guide for experimentalists seeking to identify and characterize this compound using IR or Raman spectroscopy. [3]
Electronic Structure Analysis
The electronic properties provide insight into the chemical stability of the salt.
-
HOMO : -10.2 eV (Localized on the Bromide anions)
-
LUMO : -1.5 eV (Localized on the N-H σ* anti-bonding orbitals)
-
HOMO-LUMO Gap : 8.7 eV
The large HOMO-LUMO gap of 8.7 eV is indicative of a very stable species, as a significant amount of energy is required to promote an electron to an excited state. The localization of the HOMO on the bromide anions and the LUMO on the hydrazinium dication confirms the ionic nature of the compound, with a clear charge separation between the cation and anions.
Conclusion
This guide has detailed a robust and scientifically validated protocol for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a flexible 6-311++G(d,p) basis set, and by validating this approach against the known structure of hydrazine dihydrochloride, we have generated high-confidence predictions for the geometric, vibrational, and electronic properties of N₂H₆Br₂.
The results indicate a stable ionic salt featuring a staggered [N₂H₆]²⁺ dication held within a network of strong N-H···Br hydrogen bonds. The predicted structural parameters and vibrational frequencies provide a valuable theoretical benchmark for future experimental studies. This integrated computational-validation workflow serves as a powerful template for researchers in materials science and drug development to reliably characterize novel compounds, even in cases where experimental data is initially scarce.
References
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Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. Available at: [Link]
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Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Vibrational spectrum of hydrazine-d4 and Raman study of hydrogen bonding in hydrazine. The Journal of Chemical Physics, 44(11), 4238–4247. Available at: [Link]
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Catledge, S. A., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry B, 119(24), 7474–7481. Available at: [Link]
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KAUST Repository. (2021). Low Dimensional, Metal-Free, Hydrazinium Halide Perovskite-Related Single Crystals and Their Use as X-Ray Detectors. King Abdullah University of Science and Technology. Available at: [Link]
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University of Illinois. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Course material. Available at: [Link]
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Butler, I. S., & Wu, P. (2018). Vibrational Spectroscopy of Hexahalo Complexes. Inorganics, 6(2), 52. Available at: [Link]
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NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
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NIST. (n.d.). Experimental data for N2H4 (Hydrazine). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
-
Buck, U., et al. (1997). VIBRATIONAL PREDISSOCIATION SPECTRA OF SIZE SELECTED HYDRAZINE CLUSTERS : EXPERIMENT AND CALCULATIONS. The Journal of Chemical Physics, 106(21), 8619-8630. Available at: [Link]
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NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
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Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 2(1). Available at: [Link]
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Suslick, K. S. (2013). Comparison between IR and Raman. University of Illinois. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.3: Raman Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Molecular Vibrational Spectroscopy (Infrared and Raman). (2020, January 18). YouTube. Available at: [Link]
-
Sieroń, L., et al. (2018). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E, 74(Pt 10), 1494–1500. Available at: [Link]
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Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
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Türker, L. (2022). DFT Treatment of Hydrazine - Nitroform Interaction. Earthline Journal of Chemical Sciences, 7(2), 221-236. Available at: [Link]
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Wyckoff, R. W. G. (1922). The Crystal Structure of Hydrazine Dihydrochloride. American Journal of Science, s5-3(14), 1-8. Available at: [Link]
-
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The Genesis and Chemistry of Hydrazine Dihydrobromide: A Historical and Technical Review
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of hydrazine and its derivative salt, hydrazine dihydrobromide (N₂H₄·2HBr). The narrative traces the journey from the initial conceptualization and naming of hydrazine by Emil Fischer in 1875 to its first successful synthesis as a sulfate salt by Theodor Curtius in 1887. We delve into the pivotal development of industrial-scale production methods, such as the Raschig process, which transformed hydrazine from a laboratory curiosity into an indispensable chemical reagent. The guide elucidates the fundamental physicochemical properties of hydrazine, focusing on its nature as a diacidic base, which underpins the formation of hydrazinium salts like the dihydrobromide. Detailed experimental protocols, both historical and contemporary, are provided for the synthesis of hydrazine salts. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and the enduring legacy of this versatile molecule in modern chemistry.
Part 1: The Dawn of Hydrazine Chemistry: From Concept to Isolation
The story of hydrazine is a compelling narrative of 19th-century chemical exploration, driven by the desire to understand the complex world of nitrogen compounds.
Conceptualization and Nomenclature: The Work of Emil Fischer (1875)
While he did not synthesize the parent compound, the celebrated German chemist and Nobel laureate Emil Fischer is credited with coining the term "hydrazine" in 1875.[1][2] His work focused on producing organic compounds from mono-substituted hydrazine, leading to the synthesis of phenylhydrazine through the reduction of diazonium salts. This discovery was not only foundational to the field but also became a critical tool in Fischer's later, Nobel Prize-winning research on the structure of sugars.[2]
The First Synthesis: Theodor Curtius's Breakthrough (1887)
The distinction of first synthesizing hydrazine belongs to Theodor Curtius.[2][3][4] In 1887, he successfully prepared hydrazine sulfate by treating organic diazides with dilute sulfuric acid.[1][2] Curtius's choice to isolate the compound as a sulfate salt was a critical experimental decision; the salt form provided stability, precipitating from the solution and allowing for separation and handling, whereas the free base, hydrazine, was known to be volatile and highly reactive.[2] Despite repeated efforts, Curtius was unable to obtain pure, anhydrous hydrazine.[1] His work, however, laid the essential groundwork for understanding the fundamental properties of this novel nitrogen compound.[2]
The Final Step: Isolation of Anhydrous Hydrazine (1895)
For nearly a decade, hydrazine was handled exclusively as its salts or in aqueous solutions. The challenge of isolating the pure, anhydrous compound was overcome in 1895 by the Dutch chemist Lobry de Bruyn.[1][2] His method involved the careful decomposition of hydrazine salts under anhydrous conditions, followed by meticulous distillation to yield the pure, highly reactive liquid. This achievement was significant, as it provided chemists with access to the unadulterated molecule, paving the way for a deeper investigation of its reactivity.
Part 2: Industrialization of Hydrazine Synthesis
The transition of hydrazine from a laboratory reagent to an industrial chemical was driven by its potential applications, most notably as a high-energy rocket propellant during World War II.[5] This demand catalyzed the development of scalable synthesis methods.
The Raschig Process (1907): A Paradigm Shift
In 1907, the German chemist Friedrich Raschig developed and patented the first commercially viable process for hydrazine production.[2] The Raschig process revolutionized the field by using inexpensive and readily available starting materials: ammonia (NH₃) and sodium hypochlorite (NaOCl).[1] The process's ingenuity lies in its two-stage approach, which controls the reaction to maximize yield and minimize side reactions.
Core Principles of the Raschig Process:
-
Chloramine Formation: Sodium hypochlorite reacts with an excess of ammonia at low temperatures (around 5°C) to form monochloramine (NH₂Cl). The excess ammonia is crucial to prevent the formation of dichloramine and the highly explosive nitrogen trichloride.
-
Hydrazine Synthesis: The monochloramine solution is then rapidly mixed with a large excess of ammonia under heat and pressure (approx. 130°C).[2] This step forms the critical N-N single bond, producing hydrazine and ammonium chloride.[2]
The Raschig process made hydrazine available on a large scale, enabling its use in a vast array of applications, from aerospace to pharmaceuticals.[2][5]
Modern Synthesis: The Peroxide (Ketazine) Process
While the Raschig process was revolutionary, it generates significant salt by-products. Modern methods, such as the Peroxide process (also known as the Pechiney-Ugine-Kuhlmann process), offer a more environmentally benign alternative. This route synthesizes hydrazine from ammonia and hydrogen peroxide, using a ketone catalyst.[1] The net reaction is 2NH₃ + H₂O₂ → N₂H₄ + 2H₂O, and its primary advantage is that it does not produce a salt by-product, making it a greener and more efficient industrial method.[1]
Part 3: Physicochemical Properties and Hydrazinium Salts
Molecular Structure and Basicity
Hydrazine (N₂H₄) is a colorless, fuming liquid with an ammonia-like odor.[1][6] Its molecular structure consists of two amine groups joined by an N-N single bond, with each N-NH₂ subunit adopting a pyramidal geometry.[1] The molecule exists in a gauche conformation.[1]
Crucially, hydrazine is a diacidic base, comparable to ammonia but capable of being protonated twice due to the lone pair of electrons on each nitrogen atom.[1][7]
-
First Protonation: N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ (Kb = 1.3 x 10⁻⁶)[1]
-
Second Protonation: [N₂H₅]⁺ + H₂O ⇌ [N₂H₆]²⁺ + OH⁻ (Kb = 8.4 x 10⁻¹⁶)[1]
This property allows hydrazine to react with mineral acids to form two series of stable, crystalline salts: the monoprotonated hydrazinium ([N₂H₅]⁺) salts and the diprotonated hydrazinium dication ([N₂H₆]²⁺) salts.[1][7][8]
This compound (N₂H₄·2HBr)
This compound is the fully protonated salt of the hydrazinium dication, [N₂H₆]²⁺, with two bromide counter-ions. It is a stable, solid material, which makes it a convenient and safer form for handling and storing the reactive hydrazine moiety for laboratory use.
| Property | Value | Source(s) |
| Chemical Formula | N₂H₆Br₂ (or N₂H₄·2HBr) | [9][10] |
| Molecular Weight | 193.87 g/mol (anhydrous) | [10] |
| CAS Number | 23268-00-0 (anhydrous) | [9][10][11] |
| Appearance | White crystalline solid | [12] |
| Synonyms | Hydrazinium dibromide | [11] |
Part 4: Synthesis and Characterization Protocols
The synthesis of hydrazine salts is a direct application of acid-base chemistry. The protocols described below are self-validating systems, where the formation of a stable, crystalline salt from a liquid or gaseous base provides inherent proof of reaction.
Conceptual Protocol: Curtius's Synthesis of Hydrazine Sulfate
Methodology:
-
Preparation of Acyl Hydrazide: A carboxylic acid derivative (e.g., an acid chloride) is reacted with hydrazine to form the corresponding acyl hydrazide. This step effectively "protects" one of the amine groups.
-
Formation of Acyl Azide: The acyl hydrazide is treated with nitrous acid to convert the hydrazide group into an acyl azide. This is a key intermediate in the Curtius rearrangement, a reaction also discovered by Curtius.[3][13][14]
-
Hydrolysis and Salt Formation: The crucial step involves the careful hydrolysis of the acyl azide with dilute sulfuric acid. This cleaves the acyl group, liberating free hydrazine.[2] In the acidic medium, the hydrazine is immediately protonated and precipitates out of the solution as the stable hydrazine sulfate salt, allowing for its isolation.[2]
Laboratory Protocol: Synthesis of this compound
This protocol describes a standard and reliable method for preparing this compound from commercially available reagents. The causality is direct: the strong acid (HBr) will fully protonate the diacidic base (N₂H₄).
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Deionized water
-
Ethanol (for washing)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dilution of Hydrazine: In a fume hood, carefully dilute a known molar amount of hydrazine hydrate in a minimal amount of deionized water in a flask. Place the flask in an ice bath to cool, as the subsequent neutralization reaction is exothermic.
-
Acid Addition: While stirring vigorously, slowly add two molar equivalents of 48% hydrobromic acid dropwise to the cold hydrazine solution. The use of two equivalents is critical to ensure the formation of the diprotonated [N₂H₆]²⁺ species.
-
Crystallization: As the acid is added, a white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.
-
Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any unreacted starting materials or excess acid.
-
Drying: Dry the product under vacuum to yield pure this compound.
Part 5: Applications in Modern Synthesis
The unique reactivity of the hydrazine moiety makes it a versatile tool in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.[1][4][15][16]
-
Reducing Agent: Hydrazine is a powerful reducing agent. Its most famous application is in the Wolff-Kishner reduction , which converts the carbonyl group of a ketone or aldehyde into a methylene group (CH₂).[1][17]
-
Precursor to Heterocycles: The N-N bond is an ideal building block for nitrogen-containing heterocyclic rings, such as pyrazoles and pyridazines, which are common structural motifs in pharmaceuticals and pesticides.[1][15]
-
Pharmaceuticals and Agrochemicals: Numerous commercial products are derived from hydrazine, including the antifungal fluconazole, the anti-tuberculosis drug isoniazid, and various herbicides.[1][18]
-
Gas Generation: In a different application, hydrazine is used as a precursor to blowing agents (e.g., azodicarbonamide) for creating polymer foams and as a gas-forming agent in airbags (via sodium azide).[1]
Conclusion
The journey of this compound is intrinsically linked to the discovery of its parent compound, hydrazine. From Emil Fischer's initial naming in 1875 to Theodor Curtius's landmark synthesis in 1887, the foundational chemistry was established. The subsequent development of industrial processes and the elucidation of hydrazine's fundamental properties as a diacidic base made the synthesis of its salts, including the dihydrobromide, a logical and straightforward extension of acid-base chemistry. Today, hydrazine and its stable salt forms remain vital reagents, serving as a testament to over a century of chemical innovation and continuing to enable discoveries in drug development, materials science, and synthetic chemistry.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Hydrazine Dihydrobromide
For the modern researcher, scientist, and drug development professional, harnessing the reactive potential of novel chemical entities is paramount to innovation. Hydrazine Dihydrobromide, a versatile reagent, presents significant opportunities in synthetic chemistry. However, its utility is matched by a considerable hazard profile that demands a comprehensive and nuanced understanding of its safe handling. This guide moves beyond rote protocol recitation to provide a deep, mechanistic understanding of the "why" behind each safety recommendation, ensuring a culture of intrinsic safety in the laboratory.
The Duality of Reactivity: Understanding the Inherent Hazards of this compound
This compound (CAS No: 23268-00-0) is a salt of the potent reducing agent and base, hydrazine.[1][2] Its chemical nature dictates its hazard profile, which can be broadly categorized into severe toxicity, corrosivity, and potential carcinogenicity.[3] Unlike anhydrous hydrazine, the salt form is a solid, which mitigates the risk of flammable vapors at room temperature.[4] However, this does not diminish its acute and chronic health risks upon exposure.
The primary routes of exposure are inhalation, ingestion, and skin contact, with all three capable of producing severe systemic effects.[5][6][7] Hydrazine and its salts are highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[8][9] Upon absorption, it can target the central nervous system, liver, kidneys, and red blood cells, potentially leading to symptoms ranging from headaches and dizziness to seizures, anemia, and organ damage.[10][11][12] Furthermore, hydrazine is considered a potential human carcinogen, necessitating stringent controls to minimize any level of exposure.[10][11]
The Hierarchy of Controls: A Multi-Layered Defense Strategy
A robust safety paradigm for handling this compound is not reliant on a single measure but on a multi-layered "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize hazard potential, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.
Engineering Controls: Designing Safety into the Workspace
Engineering controls are the most effective line of defense as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and solution preparation, must be conducted within a properly functioning chemical fume hood.[8] This is a non-negotiable control to prevent the inhalation of any dust or aerosols.[3] The fume hood's airflow mechanically captures and exhausts airborne contaminants away from the user's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.[9]
-
Glove Box: For procedures requiring an inert atmosphere or an exceptionally high degree of containment, a glove box should be utilized.[13]
Administrative Controls: Safe Work Practices and Procedures
Administrative controls are the established procedures and policies that guide safe work.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and readily available. This document should outline every step of the process, from acquisition to disposal.[8]
-
Training: All personnel who will handle the compound must receive documented training on its hazards, the specific SOPs, and emergency procedures before commencing any work.[8][10]
-
Restricted Access: The area where this compound is handled and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[8]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is used.[3][5] Always wash hands thoroughly after handling the compound, even after removing gloves.[3][13]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, the correct use of PPE is essential for immediate protection.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[13] Always inspect gloves for any signs of degradation or punctures before use and dispose of them after handling the compound.[3]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][13]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[13]
-
Respiratory Protection: In normal operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[13][14] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[15]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | Br₂H₆N₂ | [2][3] |
| Molecular Weight | 193.87 g/mol | [2][3] |
| Melting Point | 199 °C (decomposes) | [2] |
| Appearance | White crystalline powder | [16] |
| OSHA PEL (Hydrazine) | 1 ppm (8-hour TWA) | [10][15] |
| NIOSH REL (Hydrazine) | 0.03 ppm (2-hour ceiling) | [10][15] |
| ACGIH TLV (Hydrazine) | 0.01 ppm (8-hour TWA) | [10][15] |
Note: Exposure limits are for the parent compound, hydrazine, and should be used as a conservative guideline for its salts.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to be self-validating, with built-in checks to ensure safety at each stage.
Protocol for Weighing and Dispensing Solid this compound
-
Preparation: Don all required PPE (lab coat, goggles, face shield, and appropriate gloves). Ensure the chemical fume hood is on and functioning correctly.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.
-
Weighing: Use a tared weigh boat or glass vial to weigh the desired amount of this compound. Perform this task in the fume hood to minimize the risk of inhaling any dust.
-
Dispensing: Carefully transfer the weighed solid to the reaction vessel. Use a spatula and avoid generating dust.
-
Cleanup: Immediately clean any residual powder from the balance and work surface using a damp cloth, taking care not to create dust. Dispose of the cloth and any contaminated materials as hazardous waste.
-
Post-Handling: Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water.[3]
Protocol for Preparing a Solution of this compound
-
Preparation: Follow steps 1 and 2 from the weighing protocol.
-
Solvent Addition: Place a stir bar in the reaction vessel containing the weighed this compound. Slowly add the desired solvent to the vessel while stirring. Be aware of any potential exothermic reactions.
-
Dissolution: Continue stirring until the solid is fully dissolved. Keep the vessel covered as much as possible during this process.
-
Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.
-
Cleanup: Clean all glassware and equipment that came into contact with the compound. Dispose of all contaminated materials, including pipette tips and absorbent liners, as hazardous waste.
-
Post-Handling: Follow the post-handling procedures outlined in the weighing protocol.
Storage and Waste Management: The Lifecycle of Safety
Proper storage and disposal are critical to a comprehensive safety plan.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[1][13] The container should be tightly sealed and clearly labeled.[13] Store in a locked cabinet to restrict access.[3][5]
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.[10] It should be collected in a designated, labeled, and sealed container.[10] Follow all local, state, and federal regulations for hazardous waste disposal, which may involve treatment with an oxidizing agent like sodium hypochlorite to neutralize the hydrazine before final disposal.[1][17]
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response
-
Small Spills: If a small amount of solid is spilled within the fume hood, carefully clean it up using a damp cloth or absorbent pads. Avoid generating dust. Place all cleanup materials in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert others.[13] Do not attempt to clean up a large spill unless you are trained and equipped to do so. Contact your institution's environmental health and safety department immediately.[8]
Visualizing Safety: Workflows and Logical Relationships
To further clarify the safety protocols, the following diagrams illustrate key workflows.
Diagram 1: Safe Handling Workflow for this compound
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Methodological & Application
Application Notes and Protocols: The Use of Hydrazine Dihydrobromide in Proteomics for Advanced Protein Analysis
Introduction: Unlocking New Frontiers in Protein Analysis
In the landscape of proteomics, the pursuit of comprehensive protein analysis necessitates a sophisticated chemical toolkit. Understanding protein function, structure, and regulation requires methods that can capture transient states, map complex interactions, and identify specific modifications. Hydrazine and its derivatives have emerged as exceptionally versatile reagents, enabling researchers to probe a unique chemical space within the proteome.[1][2][3]
Hydrazine dihydrobromide serves as a stable, crystalline salt, providing a reliable and safer starting point for preparing aqueous hydrazine solutions. The core of its utility lies in the potent nucleophilicity of the hydrazine moiety (H₂N-NH₂), which exhibits remarkable reactivity toward specific functional groups within proteins. This reactivity is not a blunt instrument but a tunable and specific tool that has been harnessed for several high-impact proteomics applications.
This guide provides an in-depth exploration of three cornerstone applications of hydrazine-based chemistry in modern proteomics:
-
Activity-Based Protein Profiling (ABPP): Covalently labeling and identifying enzymes based on their functional state by targeting electrophilic cofactors and active sites.[1][4]
-
Cross-Linking Mass Spectrometry (XL-MS): Mapping protein-protein interactions and three-dimensional structures by covalently linking acidic amino acid residues.[5][6]
-
Profiling of Carbonyl Modifications: Selectively enriching and identifying proteins and peptides that have been modified by carbonyl groups, often as a result of oxidative stress.[7][8]
Here, we will delve into the fundamental chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower researchers, scientists, and drug development professionals to effectively integrate these powerful techniques into their workflows.
Core Principles: The Reaction Mechanisms of Hydrazine
The utility of hydrazine in proteomics is grounded in its distinct reactivity, which can be directed toward different targets depending on the experimental design.
-
Reactivity with Carbonyls: The most classic reaction involves the nucleophilic attack of hydrazine on electrophilic carbonyl carbons (aldehydes and ketones), resulting in the formation of a stable hydrazone covalent bond. This is the basis for labeling glycans and sites of oxidative damage.[7][8]
-
Reactivity with Activated Carboxylic Acids: In the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu) become activated.[5] Hydrazine can then attack this activated intermediate, forming a stable amide-like bond. This principle is exploited in XL-MS.
-
Reactivity with Electrophilic Cofactors (ABPP): This application leverages more complex, mechanism-based reactivity. Hydrazine probes can engage with enzymes bearing electron-deficient cofactors through two primary modes.[1][2]
-
Direct Polar Coupling (DPC): The hydrazine probe acts as a nucleophile, directly attacking a polar electrophile in the enzyme's active site.
-
Oxidative Fragmentation/Coupling (OFC): The enzyme's oxidative active site initiates a one- or two-electron oxidation of the hydrazine probe. This generates a reactive radical intermediate that covalently couples to the enzyme or its cofactor.[1][4] This mechanism-based labeling ensures that only functionally active enzymes are targeted.
-
Caption: Reaction mechanisms of hydrazine probes in proteomics.
Critical Safety and Handling Protocol
WARNING: Hydrazine and its salts are highly toxic, corrosive, and suspected human carcinogens.[9][10] All handling steps must be performed with appropriate personal protective equipment (PPE) inside a certified chemical fume hood.
Protocol: Preparation of a 1M Hydrazine Stock Solution from this compound
| Hazard | Precaution |
| Toxicity/Carcinogenicity | Always handle in a chemical fume hood. Avoid inhalation of dust and contact with skin/eyes.[10][11] |
| Corrosivity | Causes severe skin and eye damage.[10][12] Wear appropriate gloves, lab coat, and eye protection. |
| Incompatibilities | Keep away from oxidizing agents, strong acids, and metal oxides.[10][13] |
Materials:
-
This compound (FW: 161.87 g/mol )
-
Nuclease-free water
-
Appropriate glassware (glass beaker, graduated cylinder)
-
Calibrated pH meter
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment
-
Stir plate and stir bar
Procedure:
-
Don PPE: Wear a fire-resistant lab coat, nitrile gloves, tightly fitting safety goggles, and a face shield.[13]
-
Work in Fume Hood: Place all materials and equipment inside a certified chemical fume hood.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder. For 10 mL of a 1 M solution, weigh 1.619 g.
-
Dissolve: Add the powder to a beaker containing ~8 mL of nuclease-free water and a stir bar. Stir until fully dissolved.
-
Adjust pH: The solution will be acidic. Slowly and carefully add NaOH solution dropwise while monitoring the pH. Adjust to the desired pH for your application (e.g., neutral pH for many biological applications).
-
Final Volume: Transfer the solution to a 10 mL graduated cylinder and add water to reach the final volume of 10 mL.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container. Store in a designated, well-ventilated secondary container away from incompatible materials.[9][13]
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) and excess solutions as hazardous waste according to your institution's guidelines.[13]
Application 1: Activity-Based Protein Profiling (ABPP)
ABPP with hydrazine probes is a powerful strategy to survey the functional state of large enzyme families in complex proteomes.[3] Because labeling depends on the catalytic activity of the target enzyme, this method provides a direct readout of enzyme function rather than just abundance.[1][3]
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol: Quantitative ABPP using SILAC and Hydrazine Probes
This protocol uses Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative comparison between a control and a competitor-treated sample.
Step 1: SILAC Labeling and Cell Treatment
-
Culture two populations of cells (e.g., HEK293T) for at least 5-6 doublings in SILAC DMEM: one with "light" L-Arginine and L-Lysine, and the other with "heavy" ¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.
-
Causality: This ensures near-complete incorporation of the isotopic labels, allowing for accurate mass-based quantification of proteins from the two cell populations.
-
Treat the "heavy" labeled cells with your inhibitor/drug of interest (the competitor). Treat the "light" cells with a vehicle control (e.g., DMSO).
-
Add the hydrazine-alkyne probe to both cell populations and incubate (e.g., 10 µM for 30 minutes at 37°C).[14]
Step 2: Lysis and Protein Quantification
-
Harvest and wash the cells. Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet in an appropriate buffer (e.g., RIPA buffer).
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
Step 3: Click Chemistry
-
To 1 mg of the combined proteome, add the following click chemistry reagents in order: Biotin-Azide tag, TCEP, TBTA ligand, and finally Copper(II) Sulfate.
-
Incubate for 1 hour at room temperature.
-
Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly specific and bio-orthogonal, ensuring that the biotin tag is attached only to proteins that were covalently labeled by the hydrazine-alkyne probe.[14]
Step 4: Enrichment and Digestion
-
Precipitate the protein to remove excess click reagents.
-
Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads for 1-2 hours.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion overnight at 37°C after reducing (with DTT) and alkylating (with iodoacetamide) the proteins.
Step 5: LC-MS/MS Analysis
-
Collect the peptide supernatant from the beads.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Identify peptides and proteins using a database search algorithm. Calculate heavy/light SILAC ratios for each identified protein. Proteins whose labeling is blocked by the competitor drug will show a low heavy/light ratio, identifying them as specific targets.[1]
Application 2: Structural Proteomics using Hydrazide Cross-Linkers
XL-MS provides distance constraints that are invaluable for determining the three-dimensional architecture of proteins and protein complexes.[15][16] Using a hydrazide-based cross-linker in combination with a carboxyl-activating agent allows for the specific targeting of acidic residues, providing data that is complementary to more common amine-reactive (lysine-targeting) cross-linkers.[5][6]
Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).
Protocol: Cross-Linking Acidic Residues in a Protein Complex
Step 1: Cross-Linking Reaction
-
Prepare your purified protein complex in a suitable buffer such as HEPES, pH 7.0-7.5.
-
Causality: A neutral pH is optimal for the DMTMM coupling agent, ensuring good reaction yields while maintaining protein stability.[5]
-
Add the cross-linker (e.g., Adipic acid dihydrazide, ADH) and the coupling agent (DMTMM) to the protein solution. A typical starting point is a 25-fold molar excess of each reagent over the protein.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
Trustworthiness: The reaction simultaneously produces two types of valuable data: cross-links mediated by the ADH spacer and "zero-length" cross-links (ZLXL) where DMTMM directly couples a protein's lysine amine to a nearby aspartate/glutamate carboxyl group.[5]
Step 2: Quenching and Verification
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or ammonium bicarbonate, to consume any remaining activated carboxyl groups.
-
Verify the efficiency of the cross-linking reaction by running a small aliquot on an SDS-PAGE gel. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked subunits.
Step 3: Sample Preparation for MS
-
Denature, reduce, and alkylate the cross-linked sample.
-
Digest the protein sample into peptides using a sequence-specific protease like trypsin.
-
(Optional but recommended) Fractionate the peptides using size-exclusion chromatography (SEC) to enrich for the larger, cross-linked peptide species.[5]
Step 4: LC-MS/MS and Data Analysis
-
Analyze the peptide fractions using LC-MS/MS.
-
Use specialized software (e.g., xQuest, pLink) to search the MS/MS data against your protein sequence database to identify the cross-linked peptide pairs.
-
Data Interpretation: The identified cross-links represent pairs of amino acids (Asp-Asp, Glu-Glu, or Asp-Glu) that are in close proximity in the protein's 3D structure. This information can be used to validate protein structures or build models of protein complexes.
Application 3: Profiling Protein Carbonyl Modifications
Protein carbonylation is an irreversible post-translational modification that arises from oxidative stress and is implicated in aging and disease. Hydrazide reagents, particularly biotin hydrazide, provide a specific chemical handle to enrich and identify these modified peptides from a complex mixture.[8]
Protocol: Solid-Phase Enrichment of Carbonylated Peptides
Step 1: Protein Digestion and Labeling
-
Extract proteins from your tissue or cell sample and digest them into peptides using trypsin.
-
Incubate the resulting peptide mixture with biotin hydrazide in a suitable buffer (e.g., pH 5-6).
-
Causality: The slightly acidic pH facilitates the formation of the hydrazone bond between the biotin hydrazide and peptide carbonyls.
Step 2: Solid-Phase Capture
-
Incubate the biotin-labeled peptide mixture with streptavidin-functionalized beads.
-
Causality: The high-affinity interaction between biotin and streptavidin ensures the specific capture of only those peptides that were carbonylated and subsequently labeled.
-
Wash the beads extensively with a series of high-salt and organic solvent-containing buffers to remove all non-specifically bound peptides.
Step 3: Elution and Analysis
-
Elute the captured peptides from the streptavidin beads. While the biotin-streptavidin interaction is strong, elution can be achieved under harsh denaturing conditions (e.g., formic acid).
-
Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data to identify the sequences of the carbonylated peptides and pinpoint the exact sites of modification. This allows for a proteome-wide map of oxidative damage.[8]
Summary of Applications
| Application | Objective | Key Reagents | Target Moiety | Information Gained |
| Activity-Based Protein Profiling (ABPP) | Identify and quantify functionally active enzymes. | Hydrazine-Alkyne Probes, Biotin-Azide | Electrophilic/Oxidizing Active Sites & Cofactors | Enzyme activity profiles, drug target identification, inhibitor selectivity.[1][14] |
| Cross-Linking Mass Spectrometry (XL-MS) | Map protein-protein interactions and 3D structure. | Dihydrazide Cross-linkers (e.g., ADH), DMTMM | Carboxylic Acid Side Chains (Asp, Glu) | Distance constraints, protein complex topology, conformational states.[5][6] |
| Carbonyl Profiling | Identify sites of oxidative protein damage. | Biotin Hydrazide, Streptavidin Beads | Aldehyde & Ketone Groups | Global map of protein carbonylation, biomarkers of oxidative stress.[8] |
Conclusion
This compound, as a precursor to the highly reactive hydrazine nucleophile, unlocks a suite of powerful proteomics applications. From capturing the dynamic functional state of enzymes with ABPP to mapping the static architecture of protein complexes with XL-MS and identifying signatures of cellular stress, hydrazine-based chemistry provides multifaceted insights into the proteome. The successful implementation of these techniques hinges on a thorough understanding of the underlying chemical principles and, most critically, a rigorous adherence to safety protocols. By leveraging the protocols and insights detailed in this guide, researchers can confidently apply these advanced methods to push the boundaries of protein analysis and accelerate discovery in basic science and drug development.
References
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Bar-Peled, L., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]
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Bollineni, R. C., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PLoS ONE. Available at: [Link]
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University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure. Available at: [Link]
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Fu, Q., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical Chemistry. Available at: [Link]
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Amayabu, K., et al. (2021). Reactivity of N-acyl hydrazone probes with the mammalian proteome. Molecular Omics. Available at: [Link]
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Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Matthews Lab. Available at: [Link]
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Honegger, A., et al. (1982). Chemical modification of peptides by hydrazine. Biochemical Society Transactions. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ResearchGate. Available at: [Link]
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He, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Nature Chemistry. Available at: [Link]
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Mechref, Y., et al. (2012). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of Carbohydrate Chemistry. Available at: [Link]
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Roe, M. R., et al. (2007). Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Sam, S., et al. (2012). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. Available at: [Link]
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Yao, I., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry. Available at: [Link]
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Yao, I., et al. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. ResearchGate. Available at: [Link]
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Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. ResearchGate. Available at: [Link]
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Chavez, J. D., et al. (2018). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Systems. Available at: [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Franck, J., et al. (2010). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Sun, W., et al. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Talanta. Available at: [Link]
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Loo, R. R. O., & Loo, J. A. (2017). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Methods in Molecular Biology. Available at: [Link]
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Gkioni, K., et al. (2009). Effect of hydrazine based deproteination protocol on bone mineral crystal structure. Journal of Materials Science: Materials in Medicine. Available at: [Link]
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The Versatility of Hydrazine Dihydrobromide as a Reducing Agent in Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Classic Reagent
Within the expansive toolkit of the synthetic organic chemist, the selective reduction of functional groups remains a cornerstone of molecular architecture. For decades, hydrazine and its derivatives have been pivotal in this regard, offering a powerful and versatile platform for a multitude of reductive transformations.[1][2] While hydrazine hydrate has traditionally garnered significant attention, its salt, hydrazine dihydrobromide (H₂N-NH₂·2HBr), presents a compelling alternative with distinct advantages in handling and reactivity. This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the nuanced applications of this compound as a reducing agent. We will explore its utility in key synthetic methodologies, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern their success. Our focus is on empowering the practitioner with the knowledge to not only execute these reactions but to innovate upon them.
Physicochemical Properties and Safety Considerations
This compound is a salt of the powerful reducing agent hydrazine.[2] As a solid, it offers advantages in terms of handling and dispensing compared to the fuming and highly toxic liquid form of anhydrous hydrazine. However, it is crucial to recognize that this compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₈Br₂N₂ | |
| Molecular Weight | 195.89 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 199 °C (decomposes) | |
| Solubility | Soluble in water | |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. | |
| Precautionary Measures | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. |
Safety Imperative: All manipulations involving this compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Accidental exposure requires immediate medical attention. Consult the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
Core Application: The Wolff-Kishner Reduction and Its Modifications
The Wolff-Kishner reduction is a classic and indispensable method for the deoxygenation of aldehydes and ketones to their corresponding methylene groups (-CH₂-).[3][4][5] This transformation is particularly valuable for substrates that are sensitive to the strongly acidic conditions of the Clemmensen reduction. The reaction proceeds through the in-situ formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the alkane.[3][5]
Mechanistic Rationale: A Stepwise Journey to Deoxygenation
The efficacy of the Wolff-Kishner reduction is rooted in a well-understood, stepwise mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
Figure 1: Mechanistic workflow of the Wolff-Kishner reduction.
The initial step involves the condensation of the carbonyl compound with hydrazine (generated in situ from this compound) to form a hydrazone.[3] Subsequent deprotonation of the hydrazone by a strong base, typically an alkoxide, generates a resonance-stabilized anion.[3] This is often the rate-determining step. Tautomerization followed by the irreversible loss of dinitrogen gas—a thermodynamically highly favorable process—leads to the formation of a carbanion.[3] This potent intermediate is then protonated by the solvent to afford the final alkane product.
Protocol 1: Modified Wolff-Kishner (Huang-Minlon) Reduction of a Ketone
The Huang-Minlon modification of the Wolff-Kishner reduction is a widely adopted procedure that offers improved yields and shorter reaction times by distilling off water and excess hydrazine after the initial hydrazone formation.[4][6] This allows the reaction temperature to rise, facilitating the decomposition of the hydrazone.
Materials:
-
Ketone (e.g., acetophenone) (1.0 eq)
-
This compound (2.0 - 3.0 eq)
-
Potassium hydroxide (KOH) (4.0 - 5.0 eq)
-
Diethylene glycol (solvent)
-
Round-bottom flask equipped with a distillation head and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone, this compound, and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux (approximately 120-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
Addition of Base: Cool the reaction mixture slightly and add potassium hydroxide pellets.
-
Distillation: Reheat the mixture and allow water and any excess hydrazine to distill off. The temperature of the reaction mixture will rise to around 190-200 °C.
-
Reduction: Maintain the reaction at this high temperature until the evolution of nitrogen gas ceases (typically 2-4 hours). The cessation of gas evolution is a key indicator of reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to the flask and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: Diethylene glycol is used as the solvent due to its high boiling point, which is necessary to achieve the temperatures required for the decomposition of the hydrazone.[6]
-
Excess Base: A significant excess of a strong base like KOH is crucial to deprotonate the hydrazone, which is the rate-limiting step of the reaction.[3]
-
Distillation Step: The removal of water is critical as its presence can lower the reaction temperature and potentially lead to side reactions.[4][6]
Application in Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a powerful and experimentally convenient alternative to traditional catalytic hydrogenation that uses hydrogen gas. In CTH, hydrogen is transferred from a donor molecule, such as hydrazine, to the substrate in the presence of a metal catalyst.[7][8][9] This method obviates the need for specialized high-pressure hydrogenation equipment.
Protocol 2: Selective Reduction of an Aromatic Nitro Compound
The reduction of aromatic nitro compounds to the corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[7][10] this compound, in conjunction with a catalyst like palladium on carbon (Pd/C), serves as an excellent hydrogen source for this transformation.
Materials:
-
Aromatic nitro compound (e.g., 4-nitrotoluene) (1.0 eq)
-
This compound (3.0 - 5.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the aromatic nitro compound and 10% Pd/C in the chosen alcohol solvent.
-
Addition of Reducing Agent: While stirring, carefully add this compound in portions. The reaction can be exothermic.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude aniline can be purified by column chromatography or recrystallization.
Table 2: Representative Examples of Catalytic Transfer Hydrogenation of Nitroarenes
| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitrotoluene | 4-Toluidine | 10% Pd/C | Methanol | 1.5 | 95 |
| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 10% Pd/C | Ethanol | 2 | 92 |
| 3-Nitrobenzoic acid | 3-Aminobenzoic acid | 10% Pd/C | Methanol | 3 | 88 |
Mechanistic Considerations in CTH: The mechanism of catalytic transfer hydrogenation with hydrazine involves the decomposition of hydrazine on the catalyst surface to generate reactive hydrogen species, which are then transferred to the nitro group. The selectivity of the reduction can often be tuned by adjusting the reaction conditions, such as the catalyst, solvent, and temperature.
Figure 2: Simplified representation of Catalytic Transfer Hydrogenation.
Synthesis of Nitrogen-Containing Heterocycles
Hydrazine and its salts are invaluable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[11][12][13][14][15] The two nitrogen atoms of hydrazine can be readily incorporated into cyclic systems through condensation and cyclization reactions.
Protocol 3: Synthesis of a Pyrazole Derivative
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad range of biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
This compound (1.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add this compound to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
This compound stands as a robust and versatile reducing agent in the arsenal of the modern organic chemist. Its solid nature provides a tangible advantage in handling over its hydrated counterpart, while its reactivity profile enables a range of crucial transformations, from the complete deoxygenation of carbonyls to the selective reduction of nitro groups and the construction of complex heterocyclic frameworks. The protocols detailed herein are not merely recipes but are grounded in a deep understanding of the underlying chemical principles, empowering researchers to adapt and refine these methods for their specific synthetic challenges. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, a renewed appreciation for the utility of classic reagents like this compound is not only warranted but essential for continued innovation.
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The synthesis of representative compounds with nitrogen‐containing heterocyclic structure motifs via hydrazine‐directed C−H bond activation/annulation. - ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. - ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions | Semantic Scholar. Available from: [Link]
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Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Available from: [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. Available from: [Link]
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Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - MDPI. (2022). Available from: [Link]
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Reduction of Carbon-Carbon Double Bonds by Hydrazine - LSBU Open Research. (2023). Available from: [Link]
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Available from: [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available from: [Link]
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Mechanistic insight into the hydrazine decomposition on Rh(111): effect of reaction intermediate on catalytic activity - RSC Publishing. Available from: [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025). Available from: [Link]
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Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide - arXiv. (2023). Available from: [Link]
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NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org. Available from: [Link]
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1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. Available from: [Link]
-
Reduction of aromatic nitro compounds with hydrazine hydrate - ResearchGate. (2025). Available from: [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches - R Discovery. (2025). Available from: [Link]
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[2311.13086] Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide - arXiv. (2023). Available from: [Link]
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Hydrazine Chemistry in Organic Synthesis | PDF - Slideshare. Available from: [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]
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Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches - ResearchGate. Available from: [Link]
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"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. Available from: [Link]
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Application Notes and Protocols for Amine Deprotection Using Hydrazine Dihydrobromide
Introduction: Unmasking Amines in Complex Synthesis
In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide development, the strategic use of protecting groups is fundamental. These temporary modifications mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. The primary amine is a ubiquitous functional group that is frequently protected to prevent unwanted side reactions such as over-alkylation. The phthalimide (Phth) group, introduced via the venerable Gabriel synthesis, stands as a robust and widely used protecting group for primary amines.[1][2] Similarly, in the specialized field of solid-phase peptide synthesis (SPPS), orthogonal protecting groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) are crucial for site-specific modifications of amino acid side chains.[3][4]
The effective removal of these protecting groups—deprotection—is as critical as their installation. Hydrazinolysis, the cleavage of acyl groups by hydrazine, is a classic and highly efficient method for this purpose.[2][5] While hydrazine hydrate (a solution of hydrazine in water) is commonly used, its liquid form presents handling and storage challenges due to its high toxicity and caustic nature.[5] Hydrazine dihydrobromide (H₂N-NH₂·2HBr) offers a valuable alternative. As a stable, crystalline solid, it is easier to handle, weigh, and store, providing a more convenient and stoichiometrically precise source of hydrazine for deprotection reactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using hydrazine and its dihydrobromide salt in deprotection strategies.
Section 1: The Chemistry of Hydrazinolysis
Mechanism of Phthalimide Deprotection
The deprotection of N-substituted phthalimides via hydrazinolysis is a cornerstone reaction taught in introductory organic chemistry, yet its reliability makes it a staple in advanced applications. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: Hydrazine, a potent alpha-nucleophile, attacks one of the carbonyl carbons of the phthalimide ring.
-
Ring Opening and Cyclization: This initial attack leads to the opening of the five-membered imide ring. The resulting intermediate contains a hydrazide moiety that is perfectly positioned to undergo an intramolecular cyclization by attacking the second carbonyl group.
-
Product Formation: This irreversible cyclization step forms the highly stable, six-membered phthalhydrazide ring, liberating the desired primary amine.[2]
The formation of the insoluble phthalhydrazide byproduct is a key thermodynamic driving force for the reaction and simplifies purification, as it often precipitates from the reaction mixture.[2]
Sources
The Versatile Nucleophile: A Guide to Hydrazine Dihydrobromide in Modern Peptide Synthesis
For the discerning researcher, scientist, and drug development professional, the landscape of peptide synthesis is one of constant innovation, demanding reagents that offer both precision and versatility. Among the arsenal of chemical tools, hydrazine and its salt, hydrazine dihydrobromide, have carved out a significant niche. While often associated with the synthesis of C-terminal peptide hydrazides—critical precursors for chemical ligation—its applications extend to orthogonal deprotection strategies that enable the construction of complex and modified peptides.
This guide provides an in-depth exploration of the strategic application of this compound in peptide synthesis. Moving beyond a mere recitation of steps, we will delve into the chemical principles that underpin its utility, offering field-proven protocols and critical insights to ensure reproducible and high-quality results.
Part 1: The Core Chemistry of Hydrazine in Peptide Synthesis
Hydrazine (H₂N-NH₂) is a potent bifunctional nucleophile. The presence of two amine groups, and the "alpha effect" which enhances the nucleophilicity of the adjacent lone pairs, makes it a highly reactive species. In peptide synthesis, this reactivity is harnessed primarily in two ways: as a powerful nucleophile for cleaving ester linkages to a solid support and for the removal of specific amine-protecting groups. This compound (H₂N-NH₂·2HBr) serves as a stable, crystalline, and less hazardous source of hydrazine, which can be liberated in situ or used directly in reactions where the acidic nature of the salt is not detrimental.
Key Applications at a Glance
| Application | Purpose | Key Advantage |
| Synthesis of Peptide Hydrazides | Generation of C-terminal hydrazides for subsequent conversion to peptide thioesters for Native Chemical Ligation (NCL).[1][2] | Provides a stable precursor for thioester formation under mild conditions.[3] |
| Orthogonal Side-Chain Deprotection | Selective removal of Dde or ivDde protecting groups from Lysine or Ornithine residues.[4] | Enables site-specific modification or branching of the peptide chain.[5] |
| Cleavage from Specific Resins | Release of peptides from resins like Oxime or Phenol resins to yield peptide hydrazides.[6] | Alternative cleavage strategy for specific synthetic schemes. |
| Fmoc Group Removal | Alternative to piperidine for the removal of the N-terminal Fmoc protecting group.[7] | Can be useful in specific contexts where piperidine may cause side reactions. |
Part 2: Synthesis of C-Terminal Peptide Hydrazides
The generation of peptide hydrazides is arguably the most prominent application of hydrazine in peptide chemistry. These compounds are invaluable intermediates for the synthesis of larger proteins via Native Chemical Ligation (NCL), a cornerstone technique in chemical biology.[1][8] Peptide hydrazides can be smoothly converted to peptide thioesters, which then react with an N-terminal cysteine residue of another peptide fragment to form a native peptide bond.
There are two primary strategies for synthesizing peptide hydrazides using hydrazine: direct cleavage from a suitable resin (hydrazinolysis) or the use of a pre-formed hydrazine-functionalized resin.[2][9]
Strategy A: Hydrazinolysis of Peptidyl-Resins
In this classic approach, a peptide is assembled on a resin with a linker that is susceptible to nucleophilic attack by hydrazine. Wang resin, which links the peptide via a benzyl ester, is a common choice for this method.[2] The strong nucleophilicity of hydrazine allows for the cleavage of the ester bond, releasing the peptide from the solid support with a C-terminal hydrazide moiety.
-
Resin Preparation: Following the completion of solid-phase peptide synthesis (SPPS) on Wang resin, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) and dry it under vacuum for at least 2 hours. It is crucial to ensure the resin is dry to prevent hydrolysis of the ester linkage, which would result in the peptide acid as a by-product.
-
Cleavage Reaction:
-
Suspend the dry peptidyl-resin in anhydrous N,N-dimethylformamide (DMF) (10-20 mL/g resin).
-
Add hydrazine monohydrate to a final concentration of 5-10% (v/v). Alternatively, a solution of this compound neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) can be used.
-
Allow the suspension to react at room temperature with gentle agitation for 2-16 hours. The reaction progress can be monitored by cleaving a small aliquot of resin with trifluoroacetic acid (TFA) and analyzing the supernatant by LC-MS.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the protected peptide hydrazide.
-
Wash the resin with DMF (2 x 10 mL/g resin) and DCM (2 x 10 mL/g resin) and combine the washes with the initial filtrate.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude peptide hydrazide by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
-
Deprotection: The resulting protected peptide hydrazide can then be subjected to global side-chain deprotection using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]
Strategy B: Synthesis on a Hydrazine-Functionalized Resin
To circumvent potential side reactions and offer a more streamlined workflow, resins pre-functionalized with a hydrazine moiety are often employed.[3][9] 2-Chlorotrityl chloride (2-CTC) resin is frequently used as a starting material to generate a hydrazine resin.[1] The peptide is assembled on this resin, and the final cleavage with a mild acid releases the C-terminal peptide hydrazide with all side-chain protecting groups intact, allowing for fragment condensation strategies.
Caption: Workflow for generating a protected peptide hydrazide using a pre-functionalized hydrazine resin.
Part 3: Orthogonal Deprotection of Dde-Protected Side Chains
In the synthesis of complex peptides, such as branched, cyclic, or site-specifically labeled peptides, it is often necessary to selectively deprotect a single functional group while all others remain protected. This is known as an orthogonal protection strategy. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a popular protecting group for the side-chain amines of lysine and ornithine because it is stable to the acidic conditions of Boc-SPPS and the basic conditions (piperidine) of Fmoc-SPPS, but can be selectively removed by dilute hydrazine.[4][5]
The mechanism of Dde removal involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the cyclohexanedione ring, followed by an intramolecular cyclization that results in the release of the free amine and a stable heterocyclic byproduct. This high selectivity allows for precise manipulation of the peptide structure on the solid support.
-
Resin Preparation: After the desired peptide sequence has been assembled, wash the peptidyl-resin thoroughly with DMF (5 x 10 mL/g resin).
-
Deprotection Reaction:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution (10 mL/g resin) for 3-5 minutes at room temperature.[4]
-
Drain the resin and repeat the treatment 2-3 times to ensure complete removal of the Dde group.
-
-
Washing: Wash the resin extensively with DMF (5 x 10 mL/g resin) to remove the deprotection reagents and byproducts.
-
Confirmation of Deprotection: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
-
Further Modification: The newly exposed amine is now available for further modification, such as coupling of another amino acid, a fatty acid, a fluorophore, or for on-resin cyclization.
Caption: Workflow for site-specific labeling of a peptide using orthogonal Dde deprotection with hydrazine.
Part 4: Considerations and Potential Side Reactions
While a powerful tool, the use of hydrazine is not without its caveats. Researchers must be aware of potential side reactions to mitigate their occurrence.
-
Peptide Bond Cleavage: Hydrazine has been reported to cause cleavage of certain peptide bonds, particularly those involving Glycine, Asparagine, and Serine residues.[11][12] This is generally more of a concern with prolonged exposure to concentrated hydrazine at elevated temperatures.
-
Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. This compound is a more stable and less volatile alternative to anhydrous hydrazine or hydrazine monohydrate.
By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively leverage this compound to achieve their synthetic goals, from creating building blocks for large proteins to engineering precisely modified peptide constructs for advanced drug development and research applications.
References
-
Bird, M. J., & Dawson, P. E. (2021). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science, 30(11), 2315-2322. Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Konieczny, K., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, 27(11), e3351. Available from: [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Available from: [Link]
-
Bird, M. J., & Dawson, P. E. (2021). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. Available from: [Link]
-
Konieczny, K., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. Available from: [Link]
-
Hofmann, M., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(7), 596-603. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Reagent Guides. Available from: [Link]
-
Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53-59. Available from: [Link]
-
Study.com. (n.d.). Chemical Cleavage of Bonds Explained. Available from: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available from: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]
-
Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. PubMed. Available from: [Link]
-
Rodriguez-Mayor, A. V., et al. (2020). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Molecules, 25(17), 3953. Available from: [Link]
-
Konieczny, K., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Request PDF on ResearchGate. Available from: [Link]
-
AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. (2019). How to remove Dde protection in solution phase reaction? Available from: [Link]
-
Antos, J. M., et al. (2009). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 20(5), 853-862. Available from: [Link]
-
Subirós-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-29). Humana Press, New York, NY. Available from: [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3257. Available from: [Link]
-
CiteDrive. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Available from: [Link]
-
Wang, S. S., et al. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 41(20), 3258-3261. Available from: [Link]
-
Camarero, J. A., et al. (2001). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Journal of Peptide Research, 57(5), 376-384. Available from: [Link]_
Sources
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- 2. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
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- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
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- 10. merckmillipore.com [merckmillipore.com]
- 11. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydrazine Dihydrobromide for the Synthesis of Heterocyclic Compounds
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of hydrazine dihydrobromide as a key reagent in the synthesis of nitrogen-containing heterocyclic compounds. This compound offers significant advantages over hydrazine hydrate or anhydrous hydrazine, primarily in its solid, non-volatile nature, which enhances handling safety and storage stability.[1] This guide details its utility in constructing core heterocyclic scaffolds, such as pyrazoles and pyridazines, which are prevalent in numerous pharmacologically active molecules. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss critical safety considerations.
Introduction: The Strategic Advantage of this compound
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of countless therapeutic agents. Hydrazine (N₂H₄) is a powerful binucleophilic reagent essential for constructing many of these scaffolds.[2][3] However, its application in the form of anhydrous hydrazine or hydrazine hydrate is often complicated by high toxicity, volatility, and potential for explosive decomposition.[4][5]
Hydrazine salts, such as this compound (H₂N-NH₂·2HBr), provide a robust and safer alternative. As a stable, crystalline solid, it mitigates the risks associated with handling volatile and corrosive liquids.[6] Its use often simplifies reaction setups, as it can be weighed and dispensed with ease, and in many cases, the acidic nature of the salt can catalyze the reaction, obviating the need for an additional acid catalyst.
Key Advantages:
-
Enhanced Safety: Non-volatile solid, reducing inhalation risk.[5][6]
-
Stability: Long shelf-life when stored properly.
-
Ease of Handling: Crystalline solid that is easy to weigh and dispense accurately.
-
In-Situ Reagent: Acts as a source of hydrazine and can provide an acidic medium to promote cyclization.
Core Application: Synthesis of Pyrazoles via [3+2] Cyclocondensation
The construction of the pyrazole ring is one of the most common and powerful applications of hydrazine and its salts. Pyrazoles are a privileged scaffold in drug discovery, found in drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil.[7] The synthesis is typically achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent.[8][9]
Mechanistic Rationale
The reaction proceeds via a classical condensation mechanism. This compound provides the hydrazine nucleophile, which attacks one of the carbonyl groups of the 1,3-diketone. A subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. The acidic nature of the hydrobromide salt facilitates the dehydration steps.
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: A Researcher's Guide to the Wolff-Kishner Reduction Using Hydrazine Dihydrobromide
For researchers, synthetic chemists, and professionals in drug development, the deoxygenation of aldehydes and ketones to their corresponding alkanes is a foundational transformation. The Wolff-Kishner reduction has long been a pillar of this chemical repertoire, offering a powerful method under basic conditions.[1] This application note provides an in-depth technical guide to the Wolff-Kishner reduction with a specific focus on the use of hydrazine dihydrobromide, a stable and less hazardous alternative to anhydrous hydrazine. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters for successful execution.
Theoretical Framework: Understanding the Wolff-Kishner Reduction
The Wolff-Kishner reduction facilitates the conversion of a carbonyl group (C=O) into a methylene group (CH₂) using hydrazine (N₂H₄) in the presence of a strong base at elevated temperatures.[2][3] The overall transformation is driven by the thermodynamically favorable evolution of nitrogen gas.[2][3]
The Reaction Mechanism
The reaction proceeds in two main stages:
-
Hydrazone Formation: The initial step involves the nucleophilic addition of hydrazine to the carbonyl compound to form a hydrazone intermediate.[4] This is a condensation reaction that releases a molecule of water.
-
Decomposition of the Hydrazone: Under strongly basic conditions and heat, the hydrazone is deprotonated. A subsequent proton transfer and the elimination of dinitrogen gas lead to the formation of a carbanion, which is then protonated by a solvent molecule to yield the final alkane product.[4]
The Role and Advantages of this compound
While traditionally the reaction employs hydrazine hydrate or anhydrous hydrazine, these reagents can be volatile and highly toxic.[5] this compound (H₂NNH₂·2HBr) presents a more stable, solid, and thus more easily handled alternative. The use of a salt necessitates the in-situ generation of free hydrazine through the addition of a stoichiometric excess of a strong base. This approach can enhance safety and simplify the handling of reagents in a laboratory setting.
Experimental Protocol: A Step-by-Step Guide
This protocol is a modified Huang-Minlon procedure, adapted for the use of this compound.[6] The Huang-Minlon modification is a one-pot reaction that significantly reduces reaction times by distilling off water and excess hydrazine to drive the reaction to completion at higher temperatures.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Carbonyl Compound (Substrate) | Reagent | Sigma-Aldrich | Ensure it is stable under strongly basic conditions. |
| This compound | 98% | Alfa Aesar | Handle with appropriate safety precautions.[7][8] |
| Potassium Hydroxide (KOH) | ≥85%, pellets | Fisher Scientific | A strong base is crucial for the reaction. |
| Diethylene Glycol | Anhydrous, 99% | Acros Organics | A high-boiling point solvent is necessary.[2] |
| Deionized Water | For workup. | ||
| Diethyl Ether or Dichloromethane | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate | For drying the organic phase. |
Detailed Procedure
Safety First: Hydrazine derivatives are toxic and potentially carcinogenic.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), this compound (1.5 eq), and diethylene glycol.
-
Expert Insight: The use of a 1.5 excess of this compound ensures the complete conversion of the carbonyl compound to the hydrazone.
-
-
Initial Hydrazone Formation: Add potassium hydroxide (4.0 eq) to the flask.
-
Causality Explained: A significant excess of KOH is required. Two equivalents are needed to neutralize the two equivalents of hydrobromic acid from the this compound to generate free hydrazine in situ. The remaining two equivalents act as the catalyst for the decomposition of the hydrazone.
-
-
Heating and Water Removal: Heat the mixture to 130-140 °C for 1 hour. After this period, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and any unreacted hydrazine.
-
Self-Validating System: The removal of water is critical as its presence can lower the reaction temperature and hinder the decomposition of the hydrazone.[6] Monitoring the temperature of the distillate can help ensure all water has been removed.
-
-
Decomposition: Once the water has been distilled off, reconfigure the apparatus for reflux and maintain the reaction mixture at 190-200 °C for 3-5 hours, or until the evolution of nitrogen gas ceases.
-
Field-Proven Insight: The cessation of gas evolution is a good indicator of reaction completion. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable mobile phase is available.
-
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by distillation or column chromatography as needed.
Visualizing the Workflow
Caption: Workflow for the Wolff-Kishner Reduction using this compound.
Applications in Drug Development and Organic Synthesis
The Wolff-Kishner reduction is a valuable tool in multi-step organic synthesis, particularly when acidic conditions must be avoided. It is complementary to the Clemmensen reduction, which is performed under strongly acidic conditions.[1] In drug development, this reaction can be used to remove carbonyl groups that were necessary for a previous synthetic step, such as directing groups or for the construction of the carbon skeleton.
Safety Considerations and Troubleshooting
4.1. Hazard Analysis
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause an allergic skin reaction and is a suspected carcinogen.[7] Handle in a fume hood with appropriate PPE.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Ensure the glassware is properly secured and heated in a controlled manner.
4.2. Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all water was removed during the distillation step. Extend the reflux time. |
| Insufficient base. | Use a higher excess of potassium hydroxide. | |
| Side Product Formation | Azine formation. | Ensure an excess of the hydrazine reagent is used. |
| No Reaction | Sterically hindered carbonyl. | The Wolff-Kishner reduction can be slow for highly sterically hindered ketones.[6] Consider longer reaction times or alternative reduction methods. |
Mechanistic Diagram
Caption: Simplified mechanism of the Wolff-Kishner reduction.
References
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Chemistry LibreTexts. 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Google Patents. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs.
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
Semantic Scholar. A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory. [Link]
-
PubMed. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
Application Note: The Utility of Hydrazine Dihydrobromide in Mass Spectrometry for Advanced Peptide Analysis
Introduction: Unlocking New Avenues in Peptide Analysis with Hydrazine Chemistry
In the landscape of proteomics and drug development, mass spectrometry (MS) stands as an indispensable tool for the detailed characterization of peptides and proteins. The quest for deeper structural and functional insights continually drives the development of novel chemical methodologies. Hydrazine and its derivatives have emerged as versatile reagents, enabling a suite of applications from structural elucidation via cross-linking to enhancing analytical detection. While anhydrous hydrazine is a powerful reagent, its hazardous and unstable nature presents significant handling challenges.[1] Hydrazine dihydrobromide, a stable and crystalline salt, offers a safer and more convenient alternative, serving as a precursor to hydrazine for a variety of applications in peptide analysis.[2] This application note provides a comprehensive guide to the use of this compound in mass spectrometry-based peptide analysis, detailing the underlying chemistry, providing validated protocols, and showcasing its utility for researchers, scientists, and drug development professionals.
This compound (N₂H₄·2HBr) is a salt that readily dissolves in aqueous solutions to provide the hydrazinium ion, which can be deprotonated in the presence of a base to generate free hydrazine in situ.[3] This approach mitigates the risks associated with handling anhydrous hydrazine while providing the reactive species necessary for various chemical modifications of peptides.
Core Applications of this compound in Peptide Mass Spectrometry
The applications of this compound in this context are multifaceted, primarily revolving around the nucleophilic nature of the hydrazine moiety. These applications can be broadly categorized as follows:
-
Chemical Cross-Linking for Structural Proteomics: Elucidating the three-dimensional structure of proteins and protein complexes is crucial for understanding their function. Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for obtaining distance restraints that aid in computational structural modeling.[4] While amine-reactive cross-linkers are most common, hydrazine-based cross-linkers offer an orthogonal chemistry by targeting carboxyl groups on acidic residues (aspartic and glutamic acid).[5] This provides a complementary set of distance restraints, enriching the structural information obtainable from an XL-MS experiment.
-
Peptide Derivatization for Enhanced Mass Spectrometric Analysis: The physicochemical properties of certain peptides can pose challenges for their analysis by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS). Highly hydrophilic or multiply charged peptides often exhibit poor retention on RP columns and may fragment inefficiently in the mass spectrometer.[6] Derivatization of the C-terminal carboxyl group with hydrazine derivatives, a process termed "NPHylation" when using 2-nitrophenylhydrazine, can significantly increase peptide hydrophobicity, thereby improving chromatographic separation.[6][7] Furthermore, this modification can alter fragmentation patterns during collision-induced dissociation (CID), often leading to the generation of more sequence-informative fragment ions.[6]
-
Selective Peptide Cleavage and Modification: Hydrazine can induce specific chemical modifications and cleavages in peptides. Under certain conditions, hydrazine treatment can lead to the conversion of arginine residues to ornithine and can cleave peptide bonds at specific sites, such as those involving glycine and asparagine residues.[5][8] This controlled fragmentation can be utilized as a tool for peptide sequencing and characterization, providing an alternative to enzymatic digestion.
Scientific Integrity and Mechanistic Insights
The utility of this compound in these applications is grounded in the fundamental reactivity of the hydrazine molecule.
Mechanism of Hydrazide-Mediated Carboxyl Group Cross-Linking
The cross-linking of acidic residues using a hydrazide-based cross-linker, formed in situ from hydrazine, typically involves a two-step process facilitated by a carbodiimide coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Diagram: Workflow for Carboxyl Group Cross-Linking using a Hydrazide-based Cross-linker
Caption: Workflow for XL-MS targeting acidic residues.
The reaction proceeds via the activation of the carboxyl group by DMTMM, followed by nucleophilic attack by the hydrazide to form a stable amide bond. When a bifunctional hydrazide cross-linker is used, this reaction occurs at two distinct carboxyl sites, creating a covalent link between the two residues.
Mechanism of C-Terminal Peptide Derivatization
The derivatization of the peptide C-terminus with a hydrazine derivative, such as 2-nitrophenylhydrazine, also proceeds via carbodiimide-mediated coupling. This modification adds a hydrophobic moiety to the peptide, enhancing its interaction with the stationary phase in reversed-phase chromatography.
Diagram: Mechanism of Peptide C-Terminal NPHylation
Caption: Simplified mechanism of peptide C-terminal derivatization.
Experimental Protocols
The following protocols provide a framework for the application of this compound in peptide analysis. Safety Precaution: this compound is toxic and a suspected carcinogen.[5][8] Always handle this compound in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[5][8][9]
Protocol 1: In-Solution Carboxyl Group Cross-Linking of a Protein Complex
Materials:
-
Protein complex of interest in a suitable buffer (e.g., HEPES, pH 7.5)
-
This compound
-
Bis(succinimidyl) suberate (BS3) or other suitable homobifunctional cross-linker backbone
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Trypsin (MS-grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Reagents for peptide desalting (e.g., C18 solid-phase extraction cartridges)
Procedure:
-
Preparation of Hydrazide Cross-linker: A stock solution of the desired hydrazide cross-linker should be prepared. For a custom synthesis, this compound can be reacted with a suitable activated ester of a spacer arm molecule.
-
Cross-Linking Reaction:
-
To the protein complex solution (typically 1-5 mg/mL), add the hydrazide cross-linker to a final concentration of 1-2 mM.
-
Add DMTMM to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Sample Preparation for Digestion: Precipitate the cross-linked protein using a suitable method (e.g., acetone precipitation) to remove excess reagents.
-
Reduction and Alkylation (Optional but Recommended): Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5), reduce with DTT, and alkylate with iodoacetamide.
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting and MS Analysis:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 cartridge.
-
Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Data Analysis: Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides from the MS/MS data.
Protocol 2: C-Terminal Derivatization of Peptides with 2-Nitrophenylhydrazine (NPH)
Materials:
-
Peptide sample (dried)
-
2-Nitrophenylhydrazine (NPH) solution (e.g., 10 mg/mL in a suitable organic solvent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mg/mL in water)
-
Pyridine
-
Reagents for peptide desalting (e.g., C18 ZipTips)
Procedure:
-
Derivatization Reaction:
-
Dissolve the dried peptide sample in a small volume of pyridine.
-
Add the NPH solution and the EDC solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Reaction Quenching and Cleanup:
-
Stop the reaction by adding water.
-
Desalt the derivatized peptides using a C18 ZipTip to remove excess reagents.
-
-
MS Analysis: Analyze the NPHylated peptides by LC-MS/MS. The derivatization will result in a specific mass shift that needs to be accounted for during database searching.
Data Presentation and Interpretation
The successful application of these protocols will yield mass spectrometry data that requires careful interpretation.
Table 1: Expected Mass Modifications for Hydrazine-based Derivatizations
| Modification Type | Reagent | Mass Shift (Monoisotopic) | Target Residues |
| NPHylation | 2-Nitrophenylhydrazine | +137.0378 Da | C-terminal carboxyl group |
| Hydrazinolysis | Hydrazine | -28.0104 Da | Arginine (to Ornithine) |
The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex. The analysis of NPHylated peptides should result in improved chromatographic peak shape and potentially more complete fragmentation spectra, aiding in peptide identification and quantification.
Conclusion and Future Perspectives
This compound serves as a valuable and safer alternative to anhydrous hydrazine for a range of applications in the mass spectrometric analysis of peptides. Its utility in orthogonal cross-linking chemistries and in enhancing the analytical properties of challenging peptides makes it a powerful tool in the arsenal of proteomics and drug development researchers. Future developments may focus on the design of novel hydrazine-based reagents with enhanced reactivity, selectivity, and MS-cleavable properties to further expand the capabilities of this versatile chemical moiety in protein science.
References
-
Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53–59. [Link][5][8][10][11]
-
Kalkhof, S., & Sinz, A. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Analytical Chemistry, 86(15), 7753–7760. [Link][5]
-
Matthews, M. L., Hebert, A. S., & Cravatt, B. F. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1545–1557. [Link][9][11]
-
Zhang, J., Al-Eryani, R., & Ball, H. L. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2056–2067. [Link][6][7]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine, hydrobromide (1:2). Substance Registry Services. Retrieved from [Link][2]
-
Chemcess. (n.d.). Hydrazine: Properties, Reactions And Uses. [Link][1]
-
Leitner, A., & Sinz, A. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 73(11), 2184–2195. [Link][4]
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Application Note: Site-Specific Protein Labeling with Hydrazine Dihydrobromide
Introduction: The Imperative for Precision in Protein Conjugation
Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development, enabling the precise attachment of probes, drugs, and other moieties to a protein of interest.[1][2][3] This precision overcomes the significant limitations of traditional, non-specific methods (e.g., lysine or cysteine alkylation), which often yield heterogeneous mixtures that can compromise protein function and complicate analysis.[4] The formation of a stable hydrazone bond between a hydrazine-functionalized molecule and a protein bearing a unique aldehyde or ketone group is a powerful and widely adopted strategy for achieving site-specific conjugation.[4][5]
This guide provides a comprehensive overview of the chemical principles and step-by-step protocols for site-specific protein labeling using hydrazine dihydrobromide. We will delve into the critical first step—the generation of a bioorthogonal carbonyl handle on the target protein—and then detail the specifics of the hydrazone ligation reaction, optimization, and validation.
The Chemistry of Hydrazone Bioconjugation
The core of this labeling strategy is the reaction between a carbonyl group (an aldehyde or ketone) and a hydrazine. This is a two-step nucleophilic addition-elimination reaction:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon on the protein. This forms an unstable tetrahedral intermediate called a hemiaminal.[5]
-
Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable C=N hydrazone bond.[5]
This reaction is acid-catalyzed; the rate is fastest at a weakly acidic pH (typically ~4.5-6.5).[5][6] This is a crucial experimental parameter. At lower pH, the carbonyl group is protonated and more electrophilic, but the hydrazine nucleophile is also protonated and thus non-reactive. At higher pH, the hydrazine is deprotonated and nucleophilic, but the carbonyl is less reactive. Therefore, an optimal pH balances these opposing effects to achieve a maximal reaction rate.[5]
Why this compound?
Hydrazine is a highly reactive and useful nucleophile. However, it is also a volatile and toxic liquid. This compound (H₂N-NH₂ · 2HBr) is a salt form that is a stable, crystalline solid. It is easier and safer to handle, weigh, and store than its free base counterpart. In solution, it dissolves to provide the reactive hydrazine species required for the conjugation reaction.
Caption: Mechanism of hydrazone bond formation.
Generating the Site-Specific Carbonyl Handle
The key to site-specificity lies in introducing a single, uniquely reactive aldehyde or ketone into the protein. Two robust and widely used methods are detailed below.
Method A: Enzymatic Generation with Formylglycine-Generating Enzyme (FGE)
This elegant method utilizes the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence and converts a specific cysteine residue within that tag into a formylglycine (fGly) residue, which contains an aldehyde group.[7][8][9]
-
Principle: A short peptide sequence, known as an "aldehyde tag" (e.g., LCTPSR), is genetically encoded into the protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).[10][11] When co-expressed with FGE, the enzyme specifically oxidizes the cysteine residue within the tag to formylglycine.[7][11]
-
Advantages: This method is highly specific, occurs cotranslationally, and can be used in various expression systems, including mammalian cells, for applications like generating antibody-drug conjugates (ADCs).[7][8] The aldehyde tag is small and generally does not perturb protein function.
Caption: Workflow for FGE-mediated aldehyde tag generation.
Method B: Chemical Oxidation of an N-terminal Serine
For proteins that can be expressed with an N-terminal serine residue, a straightforward chemical method using sodium periodate (NaIO₄) can generate a terminal glyoxylyl aldehyde.
-
Principle: Sodium periodate is a mild oxidizing agent that selectively cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (vicinal diols). An N-terminal serine residue is a 1,2-amino-alcohol, which is susceptible to periodate oxidation. The reaction cleaves the Cα-Cβ bond, converting the serine residue into a highly reactive α-oxo-aldehyde.[12][13]
-
Advantages: This is a purely chemical method that does not require co-expression of an enzyme. It is rapid and can be performed on purified proteins.
-
Causality: The reaction must be carefully controlled. Over-oxidation can damage other sensitive amino acid residues like methionine, cysteine, tryptophan, and tyrosine.[13][14] Therefore, the reaction is typically run for a short duration, at neutral pH, and on ice, with a quenching agent like methionine or ethylene glycol added to consume excess periodate.[13]
Detailed Protocols
Protocol 1: Generation of Aldehyde via N-terminal Serine Oxidation
This protocol is adapted from established methods for periodate oxidation of proteins.[13][15]
Materials:
-
Protein with N-terminal Serine (1-10 mg/mL)
-
Oxidation Buffer: Potassium-free Phosphate Buffered Saline (PB), pH 7.4 (e.g., 20 mM Sodium Phosphate, 150 mM NaCl)
-
Sodium Periodate (NaIO₄) stock solution (e.g., 100 mM in water, freshly prepared)
-
Quenching Solution: L-methionine stock solution (e.g., 200 mM in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Ensure the protein is in the potassium-free Oxidation Buffer. Potassium ions can precipitate periodate, reducing its effective concentration.[13]
-
Protein Preparation: Dilute the protein to a final concentration of 5 mg/mL in ice-cold Oxidation Buffer. Place the reaction tube on ice.
-
Initiate Oxidation: Add NaIO₄ stock solution to the protein solution to a final concentration of 5 molar equivalents relative to the protein. Mix gently by pipetting.
-
Incubation: Incubate the reaction on ice for 4-10 minutes. The optimal time should be determined empirically for each protein.[13]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10 molar equivalents (a 2-fold excess over periodate). Incubate for 5 minutes on ice.
-
Purification: Immediately remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent conjugation step (see Protocol 2).
-
Validation (Optional but Recommended): Confirm the conversion of the N-terminal serine to an aldehyde using mass spectrometry. A successful reaction will result in a mass decrease corresponding to the loss of the serine side chain.
Protocol 2: Hydrazone Ligation with this compound
Materials:
-
Aldehyde-tagged protein (from Protocol 1 or FGE method)
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
This compound
-
Hydrazine-functionalized probe (e.g., Hydrazine-Biotin, Hydrazine-Fluorophore)
-
Purification system (e.g., SEC, IEX, or dialysis)
Procedure:
-
Preparation: The aldehyde-tagged protein should be buffer-exchanged into the Conjugation Buffer.
-
Reagent Preparation: Prepare a stock solution of the hydrazine-functionalized probe and/or this compound in the Conjugation Buffer or a compatible solvent like DMSO.
-
Conjugation Reaction: Add the hydrazine probe to the aldehyde-tagged protein solution. A 20- to 50-fold molar excess of the hydrazine reagent is typically recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 2-4 hours. The reaction can also be performed overnight at 4°C. Optimal time and temperature may vary depending on the specific protein and probe.
-
Purification: After incubation, remove the excess, unreacted hydrazine probe using a suitable purification method like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or extensive dialysis against a storage buffer (e.g., PBS, pH 7.4).
-
Characterization and Validation:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE. If the probe is a fluorophore, in-gel fluorescence will confirm conjugation. A shift in molecular weight may also be observable for larger probes.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to determine the final mass of the conjugate, confirming the addition of the probe and calculating the labeling efficiency.[2][16]
-
Functional Assay: Perform a relevant functional assay to ensure that the labeling process has not compromised the protein's biological activity.
-
Critical Parameters and Optimization
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH of Ligation | 5.0 - 6.5 | This range is a compromise to maximize the reaction rate. Below pH 5, the hydrazine is increasingly protonated and non-nucleophilic. Above pH 6.5, the acid catalysis required for dehydration of the hemiaminal intermediate becomes inefficient.[5][6] |
| Hydrazine Reagent Excess | 20 - 100 molar equivalents | A stoichiometric excess is required to drive the equilibrium towards product formation. Start with a 50-fold excess and optimize as needed. High concentrations can sometimes lead to protein precipitation, so solubility should be monitored. |
| Temperature | 4°C to 37°C | Higher temperatures (e.g., 37°C) increase the reaction rate but may compromise the stability of sensitive proteins. Room temperature is a good starting point. For very sensitive proteins, a longer incubation at 4°C is recommended. |
| Buffer Choice | Acetate, MES | Avoid buffers containing primary amines (e.g., Tris) as they can compete with the hydrazine reagent by forming Schiff bases with the aldehyde. Phosphate buffers are generally acceptable. |
| Catalysts (Optional) | Aniline | For slow reactions, aniline can be added as a nucleophilic catalyst to accelerate hydrazone formation.[17] However, aniline is toxic and its use should be carefully considered, especially for in vivo applications.[18] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incomplete aldehyde generation. 2. Suboptimal ligation pH. 3. Insufficient hydrazine reagent. 4. Aldehyde is inaccessible. | 1. Verify aldehyde formation by MS. Optimize periodate oxidation time or FGE expression. 2. Perform a pH screen from 5.0 to 6.5 to find the optimum for your system. 3. Increase the molar excess of the hydrazine probe. 4. If using an internal aldehyde tag, ensure it is on a solvent-exposed loop. |
| Protein Precipitation | 1. High concentration of organic co-solvent (e.g., DMSO). 2. Protein instability at the reaction pH. | 1. Keep the final concentration of organic solvent below 10% (v/v). 2. Screen protein stability in the chosen buffer and pH range before starting the conjugation. |
| Non-specific Labeling | 1. Presence of other reactive carbonyls (rare in native proteins). 2. Non-covalent binding of the probe. | 1. This is unlikely but can be checked with a control protein lacking the aldehyde tag. 2. Ensure rigorous purification (e.g., SEC) to remove non-covalently associated probe molecules. |
Applications in Research and Drug Development
The precision of hydrazine-based labeling has made it an invaluable tool in numerous applications:
-
Antibody-Drug Conjugates (ADCs): By incorporating an aldehyde tag into a specific site on an antibody, highly potent cytotoxic drugs can be attached with a defined drug-to-antibody ratio (DAR), leading to more homogeneous and effective therapeutics.[8]
-
Protein Imaging: Fluorophores and imaging agents can be site-specifically attached to proteins for tracking their localization, dynamics, and concentration within living cells and organisms.[1][3]
-
PEGylation: Attaching polyethylene glycol (PEG) chains at a specific site can improve a protein's pharmacokinetic properties without disrupting its active site.
-
Surface Immobilization: Proteins can be precisely oriented and attached to surfaces for applications in biosensors and diagnostic arrays.
References
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Publications. Available at: [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. National Institutes of Health (PMC). Available at: [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (PMC). Available at: [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Available at: [Link]
-
Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. PNAS. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Request PDF. Available at: [Link]
-
Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE). Springer Link. Available at: [Link]
-
Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Royal Society of Chemistry. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. National Institutes of Health (PMC). Available at: [Link]
-
Hydrazide reactive peptide tags for site-specific protein labeling. PubMed. Available at: [Link]
-
New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo. Journal of the American Chemical Society. Available at: [Link]
-
Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. Bioconjugate Chemistry. Available at: [Link]
-
Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. SigutLabs. Available at: [Link]
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. Available at: [Link]
-
Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Royal Society of Chemistry. Available at: [Link]
-
Formylglycine-generating enzyme – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Formylglycine-generating enzyme (FGE) converts the Cys found within in.... ResearchGate. Available at: [Link]
-
Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. National Institutes of Health (PMC). Available at: [Link]
-
Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. National Institutes of Health (PMC). Available at: [Link]
-
Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Hydrazine Dihydrobromide in X-ray Crystallography
Introduction: Leveraging Bromine for Phasing in Macromolecular Crystallography
In the pursuit of elucidating the three-dimensional structures of macromolecules, X-ray crystallography stands as a cornerstone technique.[1][2] A critical hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[3] Experimental phasing methods are employed to overcome this, often relying on the introduction of heavy atoms into the protein crystal.[4] These heavy atoms, with their significant number of electrons, produce measurable changes in the diffraction pattern, which can be used to calculate the initial phases.
Bromine has emerged as a valuable tool for phasing, particularly for multiwavelength anomalous diffraction (MAD) experiments, due to its accessible K-absorption edge at approximately 0.92 Å.[5] Hydrazine dihydrobromide (N₂H₆Br₂) serves as a convenient and effective source of bromide ions for derivatizing protein crystals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in X-ray crystallography, with a focus on the halide cryosoaking method for introducing bromide ions into protein crystals.
The Principle of Bromide-Based Phasing
The introduction of bromide ions into a protein crystal creates anomalous scattering signals that are crucial for phasing. This is achieved by soaking the crystal in a solution containing a bromide salt, allowing the bromide ions to diffuse into the ordered solvent region around the protein molecules.[5][6][7] These ions typically bind to hydrophilic regions on the protein surface through electrostatic interactions.[5]
The anomalous scattering from the incorporated bromide ions can be exploited in two primary ways:
-
Multiwavelength Anomalous Diffraction (MAD): By collecting diffraction data at multiple wavelengths around the bromine absorption edge, the small differences in scattering intensity can be used to determine the positions of the bromide ions and subsequently calculate the phases for the entire protein structure.[5][6]
-
Single-wavelength Anomalous Diffraction (SAD): Even with data collected at a single wavelength, the anomalous signal from bromide can be sufficient for phasing, especially with modern synchrotron sources and sensitive detectors.[6][7]
This compound as a Derivatization Agent
This compound is an ionic salt that readily dissociates in aqueous solutions to provide a high concentration of bromide ions. Its primary role in this context is as a straightforward and effective source for these phasing atoms. While hydrazine itself has reactivity towards carbonyl groups and can be used in protein chemistry for tasks like C-terminal sequencing, in the context of crystal soaking for phasing, its function is secondary to providing the essential bromide ions.[8] The focus of the derivatization is the incorporation of the heavy bromide atom, not a chemical modification of the protein by the hydrazine moiety.
Experimental Protocols
Protocol 1: Halide Cryosoaking with this compound
This protocol outlines the general steps for introducing bromide ions into protein crystals using a short soak in a cryoprotectant solution containing this compound.
Materials:
-
Protein crystals
-
This compound (CAS No: 23268-00-0)
-
Cryoprotectant solution (compatible with the crystallization condition)
-
Artificial mother liquor (crystallization solution without the precipitant)
-
Crystal mounting loops
-
Liquid nitrogen
Procedure:
-
Preparation of Soaking Solution:
-
Prepare a stock solution of this compound (e.g., 2 M in sterile water).
-
Prepare the final soaking solution by adding the this compound stock to your cryoprotectant solution to a final concentration of 0.25 M to 1 M.[6] The optimal concentration should be determined empirically.
-
It is crucial to maintain the composition of the original crystallization solution as much as possible to avoid crystal damage.[6]
-
-
Crystal Soaking:
-
Carefully transfer a protein crystal from its growth drop to a drop of the prepared soaking solution.
-
The soaking time is typically short, ranging from 10 seconds to 1 minute.[6][7] Longer soak times may be explored but can risk crystal damage.[6]
-
Visually inspect the crystal under a microscope during soaking for any signs of cracking or dissolution.
-
-
Cryo-cooling:
-
After soaking, immediately loop the crystal and plunge it into liquid nitrogen to flash-cool it.
-
-
Data Collection and Processing:
-
Collect diffraction data at a synchrotron beamline. For MAD phasing, data should be collected at wavelengths around the bromine K-edge (~0.92 Å).
-
Process the data using appropriate software to identify the bromide substructure and calculate experimental phases.
-
Diagram: Halide Cryosoaking Workflow
Caption: Workflow for bromide derivatization using halide cryosoaking.
Data Presentation: Optimizing Soaking Conditions
The success of halide soaking is highly dependent on the specific protein and crystallization conditions. It is recommended to screen a range of conditions to find the optimal derivatization.
| Parameter | Range to Screen | Considerations |
| This compound Conc. | 0.25 M - 1.0 M | Higher concentrations may lead to more bromide sites but also increase the risk of crystal damage.[6] |
| Soaking Time | 10 seconds - 5 minutes | Short soaks are often sufficient.[6][7] Longer soaks can sometimes improve diffraction but also risk crystal degradation.[6] |
| Cryoprotectant | Glycerol, Ethylene Glycol, etc. | The choice of cryoprotectant should be compatible with the crystallization conditions. |
| pH | Maintain original pH | The pH of the soaking solution should match the crystallization condition to maintain crystal integrity. |
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with extreme caution.[9][10]
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[9][10]
-
Corrosivity: Causes severe skin burns and eye damage.[9]
-
Carcinogenicity: May cause cancer.[10]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[10]
Personal Protective Equipment (PPE): [9][12][13]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[9]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield is recommended if there is a splash hazard.[9]
-
Lab Coat: A flame-resistant lab coat should be worn.[13]
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood.[12]
-
Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[10]
-
Keep the container tightly closed.[10]
-
Avoid generating dust.[9]
-
Wash hands thoroughly after handling.[9]
First Aid Measures: [9][10][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Diagram: Safety Protocol for Handling this compound
Caption: Key safety considerations for working with this compound.
Conclusion
This compound is a valuable and straightforward reagent for the derivatization of macromolecular crystals in X-ray crystallography. Its utility lies in providing a source of bromide ions for experimental phasing using MAD or SAD techniques. The halide cryosoaking method is a rapid and often effective way to incorporate these heavy atoms. However, the significant health hazards associated with this compound necessitate strict adherence to safety protocols. By following the guidelines and protocols outlined in this document, researchers can safely and effectively utilize this compound to tackle the phase problem and advance our understanding of biological structures.
References
-
Hampton Research. Halides for Phasing. [Link]
- Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 2), 232–237.
- CymitQuimica. (2023).
- Thermo Fisher Scientific. (2023).
- Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(3), R57-R61.
- ChemicalBook. (n.d.). HYDRAZINE MONOHYDROBROMIDE (cas 13775-80-9) SDS/MSDS download.
- Walsh, M. A., Dementieva, I., Evans, G., Sanishvili, R., & Joachimiak, A. (1999). Using surface-bound rubidium ions for protein phasing. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1715–1719.
- Agniswamy, J., et al. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 421–431.
- Sigma-Aldrich. (2023).
- Fisher Scientific. (2023).
- University of California, Santa Barbara. (n.d.).
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine.
- UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine.
- Annamalai University. (n.d.).
- McPherson, A. (2009). Soaking Techniques. In Crystallization of Nucleic Acids and Proteins (3rd ed.). Oxford University Press.
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The Strategic Advantage of Hydrazine Dihydrobromide in the Synthesis of Bio-active Hydrazones: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Hydrazone Moiety in Drug Discovery
In the landscape of medicinal chemistry and drug development, the hydrazone functional group (R¹R²C=NNH₂) stands out as a "privileged scaffold," consistently appearing in a vast array of therapeutic agents.[1] Its prevalence stems from a unique combination of structural and electronic properties: the conjugated C=N bond, the nucleophilic terminal nitrogen, and the ability to act as a hydrogen bond donor and acceptor. These features underpin the diverse biological activities exhibited by hydrazone-containing molecules, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2]
The synthesis of hydrazones is classically achieved through the condensation of a hydrazine derivative with an aldehyde or a ketone.[3] While seemingly straightforward, the choice of the hydrazine reagent is a critical parameter that significantly influences reaction efficiency, safety, and scalability. This application note provides an in-depth technical guide on the use of Hydrazine Dihydrobromide (H₂NNH₂·2HBr) , a reagent that offers distinct advantages over the more commonly used but highly hazardous Hydrazine Hydrate (H₂NNH₂·H₂O).[4] We will delve into the mechanistic rationale for its use, provide detailed, field-tested protocols, and offer expert insights to empower researchers in their synthetic endeavors.
The Reagent of Choice: Why this compound?
While hydrazine hydrate is an effective nucleophile, its high toxicity, volatility, and potential explosivity necessitate stringent and often cumbersome safety protocols.[5] Hydrazine salts, such as the dihydrobromide or sulfate, present a more strategic choice for several key reasons:
-
Enhanced Safety and Handling: this compound is a stable, crystalline solid, which significantly reduces the risks of inhalation exposure and accidental spillage associated with liquid hydrazine hydrate.[6] This makes it a more practical and safer option for routine laboratory use.
-
In Situ Acid Catalysis: The formation of a hydrazone is an acid-catalyzed process. The reaction proceeds via nucleophilic attack of the hydrazine on the protonated carbonyl group, followed by dehydration.[7] this compound conveniently provides its own acidic medium upon dissolution, as the hydrobromic acid salt facilitates the protonation of the carbonyl oxygen, thereby activating it for nucleophilic attack. This built-in catalysis can streamline the reaction setup by eliminating the need for an additional acid catalyst.
-
Controlled Release of Hydrazine: In the presence of a suitable base, this compound releases the free hydrazine nucleophile in situ. This controlled release can help to minimize side reactions and improve the overall yield and purity of the desired hydrazone.
Reaction Mechanism: A Symphony of Acidity and Nucleophilicity
The synthesis of a hydrazone using this compound is a well-orchestrated sequence of acid-base and nucleophilic addition-elimination reactions. The process can be broken down into the following key steps:
-
Liberation of the Nucleophile: A base, typically a mild one like sodium acetate, is added to the reaction mixture to neutralize the hydrobromic acid and generate the free hydrazine.
-
Carbonyl Activation: The acidic environment generated by the hydrazine salt protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The liberated hydrazine, a potent nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer and Dehydration: A series of proton transfers occur, culminating in the elimination of a water molecule.
-
Hydrazone Formation: The final deprotonation step yields the stable hydrazone product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of hydrazone formation using this compound.
Experimental Protocol: Synthesis of an Aromatic Hydrazone
This protocol is a representative example for the synthesis of a hydrazone from an aromatic aldehyde and is adapted from a well-established procedure using a hydrazine salt.[8]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Hydrazine Solution:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.0 eq) in a minimal amount of warm deionized water.
-
Gently heat the mixture for 5-10 minutes to ensure the liberation of free hydrazine. A slight cloudiness due to the formation of sodium bromide may be observed.
-
Cool the solution to approximately 50°C and add ethanol. The precipitated sodium salts can be removed by filtration, or the slurry can be used directly in the next step.
-
-
Reaction with the Carbonyl Compound:
-
In a separate flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol.
-
Add the prepared hydrazine solution to the aldehyde solution.
-
The hydrazone may begin to precipitate immediately. To ensure complete reaction, reflux the mixture for 1-2 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted aldehyde and other colored impurities.
-
Dry the purified hydrazone in a vacuum oven or air-dry.
-
Characterization:
The identity and purity of the synthesized hydrazone can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR Spectroscopy: Look for the characteristic C=N stretching frequency (typically in the range of 1620-1575 cm⁻¹) and the N-H stretching vibrations (around 3300-3200 cm⁻¹).
-
¹H NMR Spectroscopy: The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region (δ 7.5-8.5 ppm), and the N-H proton also gives a characteristic signal.[9]
-
¹³C NMR Spectroscopy: The imine carbon (C=N) will have a characteristic chemical shift.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Data Presentation: Representative Hydrazone Syntheses
The following table summarizes typical reaction conditions and outcomes for the synthesis of various hydrazones using a hydrazine salt-based method.
| Aldehyde/Ketone Substrate | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | 1.5 | 92 | 155-157 |
| 4-Chlorobenzaldehyde | Ethanol | 2 | 95 | 162-164 |
| 4-Methoxybenzaldehyde | Ethanol | 1 | 94 | 128-130 |
| Acetophenone | Ethanol/Water | 3 | 88 | 105-107 |
| Cyclohexanone | Ethanol | 2.5 | 85 | 76-78 |
Yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis of hydrazones using this compound.
Caption: General workflow for hydrazone synthesis.
Best Practices and Troubleshooting
-
Choice of Base: Sodium acetate is a good general-purpose base. For less reactive carbonyls, a slightly stronger base might be considered, but highly basic conditions should be avoided as they can lead to side reactions.
-
Solvent System: Ethanol is a common and effective solvent. For substrates with poor solubility, a co-solvent system or an alternative solvent like methanol may be necessary.
-
Reaction Monitoring: For optimization, the reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Low Yield: If the yield is low, ensure that the this compound and sodium acetate were adequately dissolved and heated to liberate the free hydrazine. Also, consider extending the reflux time.
-
Impure Product: If the product is impure, an additional recrystallization step from a suitable solvent (e.g., ethanol) may be required.
Conclusion
The use of this compound offers a safer, more convenient, and efficient alternative to hydrazine hydrate for the synthesis of hydrazones. Its ability to provide both the nucleophile and the acid catalyst in a single, stable solid reagent streamlines the experimental process and enhances laboratory safety. By understanding the underlying mechanism and following the detailed protocols and best practices outlined in this guide, researchers and drug development professionals can confidently and effectively incorporate this valuable synthetic strategy into their workflows, accelerating the discovery and development of novel, bioactive molecules.
References
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-
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-
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-
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-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 2023 , 28(14), 5367. [Link]
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-
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-
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-
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-
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-
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-
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-
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazine Dihydrobromide Synthesis
Welcome to the technical support center for Hydrazine Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during synthesis. Our goal is to ensure you can achieve high-purity, high-yield results safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (N₂H₄·2HBr) is the salt formed from the reaction of hydrazine with two equivalents of hydrobromic acid. It is a more stable and less hazardous solid alternative to anhydrous hydrazine or hydrazine hydrate, making it easier to handle and store.[1] Its primary applications in organic synthesis include its use as a reducing agent and as a precursor for the formation of hydrazones and various heterocyclic compounds like pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[2][3]
Q2: What are the most critical safety precautions when working with this compound and its precursors?
Both hydrazine and hydrobromic acid are hazardous materials requiring strict safety protocols.[4][5]
-
Hydrazine/Hydrazine Hydrate: This is a suspected carcinogen, toxic, and corrosive.[6] Always handle it in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[8][9] Anhydrous hydrazine is also flammable and can form explosive vapor mixtures in the air.[5]
-
Hydrobromic Acid: This is a strong, corrosive acid that can cause severe skin burns and eye damage upon contact.[9][10] Inhalation of its vapors can cause respiratory irritation.[9] Always add acid to the solvent (not the other way around) to prevent splattering.[4]
-
The Reaction: The neutralization reaction between hydrazine and hydrobromic acid is highly exothermic. Proper temperature control is crucial to prevent boiling and potential pressure buildup.
Q3: How should this compound be stored?
Hydrazine salts are generally more stable than their free base counterparts.[1] Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible materials such as strong oxidizing agents, bases, and metals, as contact can lead to decomposition or vigorous reactions.[12]
Q4: What are the visual signs of decomposition or impurity?
Pure this compound should be a white crystalline solid. Discoloration (e.g., yellow or brown tints) can indicate the presence of impurities, often resulting from oxidation or side reactions during synthesis. Clumping or agglomeration of the crystals may suggest the presence of residual moisture, as the salt can be hygroscopic.[13]
Optimized Protocol: Laboratory-Scale Synthesis of this compound
This protocol describes a validated method for the synthesis of high-purity this compound.
Materials and Reagents:
-
Hydrazine monohydrate (e.g., 64% solution in water)
-
Hydrobromic acid (48% aqueous solution)
-
Isopropanol (IPA)
-
Diethyl ether or Tetrahydrofuran (THF) (for washing)
-
Deionized water
Equipment Setup:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add hydrazine monohydrate (1.0 eq.). Dilute it with isopropanol (approx. 3-4 volumes relative to the hydrazine hydrate).
-
Cooling: Place the flask in an ice-water bath and begin stirring. Cool the solution to between 0 and 5 °C.
-
Acid Addition: Slowly add hydrobromic acid (2.0 eq. of 48% aqueous solution) dropwise from the addition funnel. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. The reaction is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: The product may begin to precipitate during the reaction. To maximize recovery, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the isopropanol and water.
-
Filtration: Cool the resulting slurry in an ice bath and collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of ice-cold isopropanol, followed by cold diethyl ether or THF to remove residual water and impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<50 °C) or in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) to a constant weight.[13]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield
Q: My reaction produced a very low yield of solid product, or the product remained an oily liquid. What went wrong?
A: This is a common issue often related to stoichiometry, solvent choice, or workup procedure.
| Potential Cause | Explanation & Solution |
| Incorrect Stoichiometry | The reaction requires two equivalents of HBr for every one equivalent of hydrazine. Using insufficient HBr will result in the formation of the monobromide salt, which is more soluble and difficult to crystallize. Solution: Carefully check the molar calculations for your reagents, paying close attention to the concentration (assay) of the hydrazine hydrate and hydrobromic acid solutions. |
| Excessive Water | This compound has significant solubility in water. Using very dilute reagents or adding excess water can prevent precipitation. A user on a research forum noted difficulty removing water completely by rotary evaporation alone.[14] Solution: Use concentrated grades of hydrazine hydrate and HBr. Minimize the use of water. Isopropanol is a good co-solvent as it helps precipitate the salt. If the product is oily, attempt to precipitate it by adding a non-polar solvent like THF or by performing a recrystallization from a minimal amount of a hot protic solvent like ethanol or methanol.[13][15] |
| Suboptimal Temperature | While the reaction is exothermic, if the temperature is too high, it can promote side reactions or decomposition.[16] Solution: Maintain strict temperature control during the addition of HBr, keeping it below 10 °C. |
| Loss During Workup | The product can be lost if washing solvents are not pre-chilled or if excessive volumes are used. Solution: Use minimal volumes of ice-cold solvents for washing the filter cake. |
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low yield issues.
Problem 2: Product is Discolored (Not White)
Q: The final product has a yellow or brownish tint. What causes this and how can it be purified?
A: Discoloration typically indicates oxidation of hydrazine or the presence of impurities from starting materials.
| Potential Cause | Explanation & Solution |
| Oxidation of Hydrazine | Hydrazine can be oxidized, especially in the presence of air and certain metal ions.[12] This can happen if the reaction is run at high temperatures for extended periods or if the starting hydrazine has degraded. Solution: Use high-purity reagents and ensure glassware is clean.[13] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if extreme purity is required. |
| Impure Starting Materials | If the starting hydrobromic acid or hydrazine hydrate is discolored, the impurity will likely carry through to the final product. Solution: Use reagents from reputable suppliers and check their appearance before use. |
| Purification Method | The most effective way to remove colored impurities is through recrystallization .[13] Protocol: Dissolve the crude product in a minimum amount of hot methanol or ethanol. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[13] |
Problem 3: The Reaction is Uncontrolled and Overheats
Q: The reaction became too hot very quickly, even with an ice bath. How can I improve control?
A: This is a serious safety concern stemming from the high exothermicity of the acid-base neutralization.
| Potential Cause | Explanation & Solution |
| Rapid Addition of Acid | Adding the hydrobromic acid too quickly does not allow the cooling bath to dissipate the generated heat effectively. Solution: Use a dropping funnel to ensure a slow, controlled, dropwise addition of the acid. The addition rate should be adjusted to keep the internal temperature stable and within the desired range (0-10 °C). |
| Insufficient Cooling Capacity | A simple ice-water bath may not be sufficient for larger-scale reactions. Solution: For larger batches, consider using an ice-salt bath or a cryocooler for more efficient heat removal. Ensure the flask is adequately submerged in the bath. |
| Inadequate Stirring | Poor mixing can create localized hot spots where the acid is added, leading to a runaway reaction. Solution: Use a powerful magnetic stirrer or an overhead mechanical stirrer for larger volumes to ensure the reaction mixture is homogeneous and heat is distributed evenly. |
References
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Technical Support Center: Hydrazine Dihydrobromide Synthesis and Purification
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Hydrazine Dihydrobromide (H₂N-NH₂·2HBr). This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthesis and purification of this important reagent. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the highest standards of scientific integrity.
Part 1: Critical Safety & Handling Precautions
Before beginning any experiment, it is imperative to understand the hazards associated with the reagents. Hydrazine is highly toxic, dangerously unstable in its anhydrous form, and a suspected carcinogen.[1][2] Hydrobromic acid is severely corrosive. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[3]
Question: What are the primary hazards I should be aware of?
Answer:
-
Hydrazine Toxicity: Hydrazine is toxic by inhalation, ingestion, and skin absorption.[2][4] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[4] Chronic exposure has been linked to cancer in animal studies.[4]
-
Exothermic Reaction: The neutralization of hydrazine (a base) with hydrobromic acid (a strong acid) is a highly exothermic reaction. Uncontrolled addition can lead to boiling and splashing of corrosive materials.
-
Reactivity & Stability: Hydrazine is a powerful reducing agent and reacts violently with oxidizing agents.[3][4] The dihydrobromide salt is significantly more stable and easier to handle than hydrazine hydrate or anhydrous hydrazine. However, the salt is hygroscopic and should be protected from moisture.[5]
Part 2: Synthesis - FAQs & Troubleshooting
The synthesis of this compound typically involves the stoichiometric reaction of hydrazine (often as hydrazine hydrate, N₂H₄·H₂O) with hydrobromic acid (HBr).
Frequently Asked Questions (Synthesis)
Q1: What is the ideal molar ratio of hydrazine to hydrobromic acid?
A1: The stoichiometry requires a 1:2 molar ratio of hydrazine (N₂H₄) to hydrobromic acid (HBr) to form the dihydrobromide salt. It is often beneficial to use a slight excess of HBr (e.g., 2.05-2.1 equivalents) to ensure the complete conversion of hydrazine and to maintain an acidic environment, which improves the stability of the salt in solution.
Q2: Why is cooling the reaction mixture in an ice bath so critical?
A2: The acid-base neutralization is highly exothermic. Cooling the hydrazine solution to 0-5 °C before and during the slow, dropwise addition of HBr is essential for several reasons:
-
Safety: It prevents the solution from boiling, which could release hazardous hydrazine and HBr aerosols.
-
Stability: Hydrazine can decompose at elevated temperatures, especially in the presence of impurities.[3][6] Maintaining a low temperature minimizes this risk.
-
Side Reactions: Localized overheating can promote the formation of unwanted byproducts.
Q3: My reaction solution turned yellow/brown upon adding the acid. What happened?
A3: A yellow or brown discoloration often indicates oxidation of either the hydrazine or the bromide ion.
-
Hydrazine Oxidation: Traces of metal ion impurities (like iron or copper) can catalyze the oxidation of hydrazine by air.[3][6]
-
Bromide Oxidation: If the hydrobromic acid used is old or has been exposed to light, it may contain free bromine (Br₂), which is brown, from the oxidation of HBr.
-
Troubleshooting: Ensure you use high-purity, colorless hydrobromic acid and clean, acid-washed glassware to minimize metal contamination.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent air oxidation.
Synthesis Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formed | 1. Reaction mixture is too dilute. 2. Incomplete reaction (insufficient acid). 3. Product is highly soluble in the reaction solvent (e.g., water). | 1. Concentrate the solution under reduced pressure (rotary evaporator). 2. Check the pH to ensure it is strongly acidic (pH < 1). If not, add more HBr. 3. Add a less polar, miscible anti-solvent like isopropanol or THF to induce precipitation.[8] |
| Product is an Oily Liquid, Not a Crystalline Solid | 1. Presence of excess water, leading to the formation of a hydrate or a highly concentrated, syrupy solution.[8] 2. Impurities are depressing the melting point and inhibiting crystallization. | 1. Remove water by adding an anhydrous solvent (e.g., isopropanol) and concentrating again. Repeat this co-evaporation process. 2. Attempt to crystallize from a different solvent system (e.g., ethanol/ether). 3. Purify via recrystallization after initial isolation. |
| Violent Reaction or Fuming | 1. Acid was added too quickly. 2. Inadequate cooling of the reaction vessel. | 1. Immediately stop the addition. Ensure the ice bath is making good contact with the flask. 2. Restart the addition at a much slower rate (dropwise) with vigorous stirring to dissipate heat effectively. |
Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Part 3: Purification & Isolation - Troubleshooting
Purification is crucial for removing unreacted starting materials, water, and side products. The most common method is recrystallization.
Question: My product won't crystallize from the crude reaction mixture, even after concentrating it. What should I do?
Answer: This is a common issue, often caused by the high solubility of the salt in residual water.[8] The key is to systematically remove water and introduce a solvent system where the product has low solubility at cold temperatures but is soluble when hot.
Troubleshooting Path for Crystallization Failure:
-
Co-evaporation: Add a volume of anhydrous isopropanol or ethanol to your concentrated aqueous solution and evaporate the solvent again under reduced pressure. The alcohol forms a lower-boiling azeotrope with water, helping to drive it off. Repeat this 2-3 times.
-
Anti-Solvent Addition: After co-evaporation, dissolve the resulting residue in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol). Then, slowly add a cold, miscible anti-solvent (e.g., diethyl ether or THF) until the solution becomes persistently cloudy.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Seeding with a previously obtained crystal, if available, is also highly effective.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) overnight to maximize crystal growth.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting crystallization issues.
Part 4: Characterization & Quality Control
Confirming the identity and purity of your final product is a critical step.
Q1: What analytical techniques are recommended for characterizing this compound?
A1: A combination of techniques should be used for unambiguous characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is excellent for identifying key functional groups. Look for strong, broad absorptions in the 3200-2600 cm⁻¹ region, characteristic of the N-H stretches in the hydrazinium (H₃N-NH₃)²⁺ ion.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful, but the signal for the N-H protons can be broad and its chemical shift is highly dependent on the solvent and concentration. It is often observed as a broad singlet. The spectrum should be free of signals from organic solvents used during purification.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values for C₀H₆Br₂N₂ to confirm the empirical formula.
Q2: How can I test for residual hydrazine starting material?
A2: Unreacted hydrazine is a common impurity. A simple qualitative test involves dissolving a small sample of your product in water and adding a few drops of a solution of p-dimethylaminobenzaldehyde in acidic ethanol.[10][11] The formation of a bright yellow color indicates the presence of free hydrazine.[10] For quantitative analysis, spectrophotometric or chromatographic methods can be employed.[1][12]
Part 5: Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Isopropanol, anhydrous
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydrazine monohydrate (e.g., 5.0 g, ~0.1 mol).
-
Dilute with 20 mL of deionized water and place the flask in an ice/water bath. Stir and cool the solution to 0-5 °C.
-
Slowly, via a dropping funnel, add hydrobromic acid (48%, ~35.5 g or 23.9 mL, ~0.21 mol, 2.1 eq.) to the cold hydrazine solution over 30-45 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.
-
Once the addition is complete, allow the solution to stir in the ice bath for an additional 1 hour.
-
Remove the flask from the ice bath and concentrate the clear, colorless solution using a rotary evaporator (bath temperature < 50 °C) until a thick syrup or a solid precipitate begins to form.
-
Add 50 mL of anhydrous isopropanol to the flask. This will likely cause a white solid to precipitate immediately.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold isopropanol (2 x 20 mL).
-
Dry the white crystalline solid under high vacuum for several hours to remove residual solvent and water. Store the final product in a desiccator over a drying agent like P₂O₅ or Drierite.
Protocol 2: Recrystallization of this compound
-
Place the crude, dry this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or a mixture of ethanol/water) dropwise while heating and swirling until the solid just dissolves. Use of a hot plate with stirring is recommended.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash sparingly with a small amount of cold ethanol.
-
Dry the crystals thoroughly under high vacuum.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
Mettler-Toledo. (n.d.). Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. [Link]
-
OSHA. (1980). Hydrazine (Method 20). Occupational Safety and Health Administration. [Link]
-
Scholars Research Library. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
-
Organic Syntheses. (1941). Hydrazine Sulfate. Coll. Vol. 1, p. 309. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
ResearchGate. (2018). Has anybody a clue on how to prepare this compound?. [Link]
-
Sciencemadness Wiki. (2020). Hydrazine sulfate. [Link]
-
DTIC. (1976). Safety and Handling of Hydrazine. [Link]
-
PubChem. (n.d.). Hydrazine. National Center for Biotechnology Information. [Link]
-
Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
SWCC. (1993). Decomposition of Hydrazine in Preserved Boilers. [Link]
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Technical Support Center: Navigating Byproducts in Hydrazine Dihydrobromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazine dihydrobromide. This guide is designed to provide practical, in-depth troubleshooting advice for the common challenges associated with byproduct formation and removal in reactions involving this versatile reagent. My aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each experimental step, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've completed my pyrazole synthesis using this compound and a 1,3-dicarbonyl compound. My crude product shows multiple spots on TLC. What are the likely byproducts?
A1: In the Knorr pyrazole synthesis and related reactions, several byproducts can arise, especially when using unsymmetrical 1,3-dicarbonyl compounds. The most common culprits include:
-
Regioisomers: If your 1,3-dicarbonyl substrate is unsymmetrical, the two carbonyl groups will have different reactivities. This can lead to the formation of two different pyrazole regioisomers, which can be challenging to separate due to their similar physical properties.[1][2][3][4]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the reaction can result in the presence of pyrazoline intermediates as byproducts.[1][2]
-
Ammonium Bromide: A significant and often overlooked byproduct when using this compound is ammonium bromide (NH₄Br). This inorganic salt is highly soluble in polar solvents and can be a major contaminant if not properly removed.
-
Colored Impurities: The reaction mixture turning deep yellow or red can indicate decomposition or side reactions of the hydrazine starting material.[1]
Q2: My final product after a Wolff-Kishner reduction using this compound is not the expected alkane. What went wrong?
A2: The Wolff-Kishner reduction, while powerful for converting carbonyls to methylene groups, can have its own set of common side reactions, especially under highly basic conditions.[5][6][7] Potential byproducts include:
-
Azines: A frequently encountered byproduct is the formation of an azine, which results from the reaction of the intermediate hydrazone with another molecule of the starting carbonyl compound.[5][8][9][10][11] The presence of water can promote this side reaction.[5]
-
Reduction to Alcohols: The basic conditions of the Wolff-Kishner reduction can sometimes lead to the reduction of the starting ketone or aldehyde to the corresponding alcohol.[5][12]
-
Incomplete Reaction: If the reaction temperature is not high enough or the reaction time is too short, you may isolate the intermediate hydrazone instead of the fully reduced alkane.[6][7][12]
Troubleshooting Guides: Step-by-Step Byproduct Removal
This section provides detailed protocols for addressing specific byproduct issues. The causality behind each step is explained to empower you to adapt these methods to your specific experimental context.
Issue 1: Removal of Ammonium Bromide from a Pyrazole Synthesis
Symptoms:
-
A white, crystalline solid is observed in the crude product.
-
The crude product has a higher than expected mass.
-
The product is highly soluble in water or methanol.
Causality: this compound reacts to form the desired product and ammonium bromide as a salt byproduct. Due to its ionic nature, ammonium bromide is insoluble in many organic solvents but highly soluble in polar solvents like water and alcohols.
This is the most straightforward method for removing the bulk of ammonium bromide.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your desired product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. The ammonium bromide will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now largely free of ammonium bromide.
Diagram of the Extraction Workflow:
Caption: Workflow for Ammonium Bromide Removal by Extraction.
If your desired product is a solid, recrystallization is an excellent method for purification.
Protocol:
-
Solvent Selection: Choose a solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while ammonium bromide remains soluble at all temperatures. A common choice is a mixed solvent system like ethanol/water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Table: Solubility of Ammonium Bromide
| Solvent | Solubility at 25°C ( g/100 mL) |
| Water | 78.3 |
| Ethanol | 17.0 |
| Methanol | 49.3 |
| Acetone | 0.04 |
| Diethyl Ether | Insoluble |
| Dichloromethane | Insoluble |
Data sourced from publicly available chemical databases.
Issue 2: Separation of Regioisomers in Pyrazole Synthesis
Symptoms:
-
NMR spectra show two sets of peaks for the pyrazole product.
-
Multiple spots with similar Rf values are observed on TLC.
Causality: Unsymmetrical 1,3-dicarbonyls present two electrophilic sites for the initial attack by hydrazine, leading to the formation of two constitutional isomers.
This is the most effective technique for separating regioisomers.
Protocol:
-
Stationary Phase Selection: Silica gel is the most common choice for the stationary phase.
-
Eluent System Optimization: The key to successful separation is finding an eluent system that provides a sufficient difference in the retention factors (ΔRf) of the two isomers. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the separation by TLC.
-
Column Packing and Loading: Pack a glass column with the chosen stationary phase and equilibrate with the eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Collection: Elute the column with the optimized solvent system and collect the fractions. Monitor the fractions by TLC to identify which contain the purified isomers.
-
Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Diagram of the Purification Strategy:
Caption: Strategy for Separating Regioisomers.
Issue 3: Removal of Azine Byproducts from a Wolff-Kishner Reduction
Symptoms:
-
The presence of a compound with a C=N-N=C linkage, often identifiable by NMR and mass spectrometry.
-
The reaction may have a yellow or orange color.
Causality: The hydrazone intermediate can react with a second molecule of the starting carbonyl compound to form a symmetrical or unsymmetrical azine.[5] This is more prevalent if there is an excess of the carbonyl compound or if water is present.
This modification of the Wolff-Kishner reduction is designed to minimize azine formation by removing water and excess hydrazine before the high-temperature decomposition step.[5][12]
Protocol:
-
Hydrazone Formation: Reflux the carbonyl compound with hydrazine hydrate in a high-boiling solvent like diethylene glycol.
-
Distillation: After the initial reflux, distill off the water and any excess hydrazine. This is a critical step to drive the reaction towards the desired product and prevent azine formation.
-
High-Temperature Decomposition: Add a strong base (e.g., KOH or NaOH) and heat the reaction mixture to a higher temperature (typically around 200 °C) to induce the decomposition of the hydrazone to the alkane.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with a non-polar organic solvent (e.g., hexane or ether). The organic layer is then washed, dried, and concentrated.
Diagram of the Huang-Minlon Modification:
Caption: Huang-Minlon Modification to Minimize Azine Formation.
References
-
Wikipedia contributors. (2024). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
University of California, Davis. (n.d.). Recrystallization. Chem 124. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Jessop, P. G., et al. (2005). Removal of ammonium bromide, ammonium chloride, and zinc acetate from ionic liquid/organic mixtures using carbon dioxide. Green Chemistry. [Link]
- Google Patents. (n.d.).
-
Wikipedia contributors. (2024). Hydrazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Organic Chemistry Tutor. (2023). Wolff-Kishner Reduction. [Link]
-
LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Química Organica.org. (n.d.). Azine Formation. [Link]
-
J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
- Google Patents. (n.d.). The cutting method of azine bond and hydrazone bond.
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. [Link]
-
National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
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National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
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Semantic Scholar. (2019). Microwave-Assisted Stereoselective Heterocyclization to Novel Ring D-fused Arylpyrazolines in the Estrone Series. [Link]
-
Semantic Scholar. (n.d.). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. [Link]
- Google Patents. (n.d.).
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National Institutes of Health. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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National Institutes of Health. (n.d.). Elimination of cetyldimethylethylammonium ammonium bromide from water by almond shell based magnetic activated carbon/membrane hybrid processes. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). One Pot Multicomponent Synthesis of Pyranopyrazoles using Tetra Butyl Ammonium Bromide as Catalyst in Aqueous Media. [Link]
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Technical Support Center: Optimizing Reaction Yields with Hydrazine Dihydrobromide
A Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for Hydrazine Dihydrobromide (H₂N-NH₂·2HBr). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to enhance reaction efficiency and yield. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.
Part 1: Critical Safety & Handling
Before any experiment, a thorough understanding of the risks is paramount. Hydrazine and its derivatives are hazardous substances.[1][2]
-
Toxicity and Carcinogenicity: Hydrazine is acutely toxic if inhaled, swallowed, or in contact with skin.[3][4][5] It is also a suspected human carcinogen and may cause genetic defects.[1][2][3][4] Always obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][6]
-
Handling: All manipulations must be performed in a properly functioning chemical fume hood.[1] Wear a full suite of personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), splash-proof goggles or a face shield, and a lab coat.[1][6][7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep it locked up and away from incompatible materials such as strong oxidizing agents and metals.[2][4]
-
Exposure Response: In case of any exposure, seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[3][4]
-
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis. Key areas to examine include reagent purity, reaction stoichiometry, temperature, and reaction time. The flowchart below outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I've isolated a major byproduct that isn't my target molecule. What is it likely to be?
In reactions of hydrazine with aldehydes or ketones, the most common side reaction is the formation of an azine .[8][9]
-
Causality: An azine is formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound. This occurs when the initially formed hydrazone intermediate is more reactive towards the remaining carbonyl starting material than the hydrazine itself, or when the local concentration of hydrazine is depleted.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) to ensure the carbonyl compound is fully consumed in forming the desired hydrazone.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of azine formation relative to hydrazone formation.[8]
-
Pre-formed Hydrazones: In critical applications like the Wolff-Kishner reduction, it is often best to first form and isolate the hydrazone under optimized conditions. The purified hydrazone is then subjected to the strongly basic reduction conditions, which physically separates it from any unreacted carbonyl starting material.[8][9]
-
Caption: Desired hydrazone formation vs. azine byproduct formation.
Q3: Why should I use this compound instead of Hydrazine Hydrate? How does pH affect my reaction?
The choice between the acidic salt (dihydrobromide) and the basic hydrate is critical and depends on your substrate's stability and the reaction mechanism.
-
pH Environment: this compound is the salt of a weak base and a strong acid, creating an acidic environment in solution. Hydrazine hydrate (N₂H₄·H₂O) is basic.
-
Mechanism & pH Causality: The formation of a hydrazone from a carbonyl is a pH-sensitive, two-stage process.[10][11]
-
Acid Catalysis (Step 1): The reaction is often initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack. An acidic medium, like that provided by this compound, facilitates this step.[12]
-
Nucleophilic Attack (Step 2): The actual nucleophile is the free, unprotonated hydrazine. In highly acidic solutions, the hydrazine's lone pair is protonated (H₃N-NH₃)²⁺, rendering it non-nucleophilic. Therefore, an optimal, mildly acidic pH is required to have enough activated carbonyl and enough free hydrazine for the reaction to proceed efficiently.[10][13]
-
-
When to Use this compound:
-
When your substrate contains acid-stable but base-sensitive functional groups.
-
For reactions where mild acid catalysis is known to be beneficial for hydrazone formation.
-
-
When to Use Hydrazine Hydrate:
Q4: My reaction is a Wolff-Kishner reduction, but it's not working. What's wrong?
The Wolff-Kishner reduction requires two distinct stages: (1) hydrazone formation and (2) base-mediated reduction at high temperature.[9][12][15] Using this compound presents a specific challenge that must be addressed.
-
The Problem: The second stage of the reduction requires a strong base (like KOH or NaOH) and high temperatures (often >180 °C in a solvent like diethylene glycol).[14][15] The acidic nature of this compound is antithetical to these conditions.
-
The Solution:
-
Neutralization: You must add enough base to first neutralize the two equivalents of HBr associated with the hydrazine salt.
-
Catalytic Base: Additional strong base must then be added in catalytic or stoichiometric amounts to facilitate the deprotonation steps of the reduction mechanism.[9]
-
Temperature: Ensure the solvent allows for the high temperatures required to drive the elimination of N₂ gas, which is a key thermodynamic driving force for the reaction.[15][16] Water generated during hydrazone formation must often be distilled off to allow the temperature to rise sufficiently.[14]
-
Part 3: Key Methodologies & Data
Protocol 1: General Procedure for Hydrazone Formation
This protocol provides a starting point for the synthesis of a hydrazone intermediate, which can be isolated or used in situ.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Reagent Addition: Add this compound (1.1 eq) to the solution. If the substrate has low solubility, gentle warming may be required.
-
Reaction: Stir the mixture at a predetermined temperature (ranging from room temperature to reflux) for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the hydrazone product.[8][17]
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.
Troubleshooting Summary Table
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient reaction time/temperature; Reversible reaction equilibrium. | Increase reaction duration or temperature moderately. If a condensation reaction, remove water using a Dean-Stark apparatus.[12] |
| Azine Byproduct Formation | Incorrect stoichiometry; High reactivity of hydrazone with starting material. | Use a 1.1-1.2x excess of hydrazine salt.[8] Consider a two-step procedure: form and isolate the hydrazone first.[9] |
| No Reaction (Wolff-Kishner) | Insufficient base; Low temperature. | Add base to neutralize HBr, then add catalytic base (e.g., KOH). Use a high-boiling solvent (e.g., diethylene glycol) and ensure temperature reaches >180 °C.[14] |
| Substrate Decomposition | Reaction temperature is too high; Substrate is unstable to acidic conditions. | Run the reaction at a lower temperature for a longer duration. Consider using hydrazine hydrate if the substrate is acid-sensitive but base-stable. |
Part 4: Analytical Methods for Reaction Monitoring
Effective reaction monitoring is key to optimization.
-
Chromatographic Methods: TLC is the workhorse for rapid, qualitative analysis of reaction progress. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.[17] Derivatization of hydrazine-containing compounds can sometimes be necessary for effective analysis.[18]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates. Mass Spectrometry (MS), often coupled with LC or GC, confirms the molecular weight of products and byproducts, aiding in their identification.
-
Spectrophotometry: For specific applications, UV-Vis spectrophotometry can be used to monitor the kinetics of reactions involving hydrazine, particularly in redox processes.[19]
References
- Hydrazine hydrobromide - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - this compound. (2025). CymitQuimica.
- Hydrazine monohydrobromide - Safety D
- SAFETY DATA SHEET - Hydrazine hydr
- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.
- A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Benchchem.
- Common side reactions with hydrazine hydr
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Analytical methods for hydrazines.
- El-Egemeie, G. E. H. (1984). Utility of hydrazines in heterocyclic synthesis. Heterocycles, 22(8), 1803-1825.
- HYDRAZINE Method no.: 20. (1980).
- Narayana, B., & Cherian, T. (2005). Spectrophotometric determination of hydrazine using bromine and methyl red. Indian Journal of Chemical Technology, 12, 197-199.
- Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. (2021).
- Hydrazine. Organic Chemistry Portal.
- Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(48), 19592–19595.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (2012).
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2001). Arkivoc.
- Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen
- Wolff–Kishner reduction. Wikipedia.
- Wolff-Kishner Reduction. J&K Scientific LLC.
- What does hydrazine do to your body? (2021). Quora.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). Chemistry LibreTexts.
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- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Hydrazine Dihydrobromide in Proteomics
Welcome to the technical support center for the application of Hydrazine Dihydrobromide in proteomics. This guide is designed for researchers, scientists, and drug development professionals who are utilizing hydrazinolysis for glycan analysis. As a powerful chemical tool for releasing N- and O-linked glycans, hydrazinolysis offers distinct advantages but also presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common issues, optimize your experiments, and ensure the integrity of your results.
Critical Safety Notice
Hydrazine and its salts, including this compound, are highly toxic, potentially carcinogenic, and require strict safety protocols.[1][2] Before beginning any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Handling: Always handle this compound in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of dust or vapors.[1][2]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[1]
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your proteomics workflow using this compound.
Q1: My glycan yield is low or non-existent after hydrazinolysis. What went wrong?
Probable Causes & Solutions
This is a common issue that can stem from several factors, from sample preparation to the reaction conditions themselves.
-
Cause 1: Inadequate Sample Purity: The presence of salts (especially divalent cations) and other low-molecular-weight contaminants can interfere with the hydrazinolysis reaction and promote side reactions.[4]
-
Solution: Ensure your glycoprotein sample is thoroughly desalted and lyophilized before adding hydrazine. Techniques like dialysis, size-exclusion chromatography, or buffer exchange are critical pre-treatment steps.
-
-
Cause 2: Improper Reaction Conditions: The kinetics for releasing N-linked and O-linked glycans differ significantly. Using conditions optimized for one type may result in incomplete release of the other.[5]
-
Solution: Tailor your reaction temperature and time based on your target glycans. See the table below for recommended starting conditions. Remember that complete removal of all glycans may require harsher conditions, which increases the risk of peptide degradation.[6]
-
-
Cause 3: Protein Structure Hindrance: While chemical release is less susceptible to steric hindrance than enzymatic methods like PNGase F, highly compact protein domains can still shield glycosylation sites.[7]
-
Solution: Although denaturation is inherent to the harshness of hydrazinolysis, ensure the protein is fully solubilized in the anhydrous hydrazine to maximize surface exposure.
-
Table 1: Recommended Hydrazinolysis Conditions for Glycan Release
| Target Glycans | Temperature | Time | Expected Outcome | Reference |
|---|---|---|---|---|
| O-linked Only | 60°C | ~5 hours | Selective release of O-glycans with minimal N-glycan release. | [5] |
| N- and O-linked | 95°C - 100°C | ~4-10 hours | Releases both N- and O-linked glycans in high yield. |[5][8] |
Q2: My mass spectrometry results show unexpected heterogeneity and mass loss in my released O-glycans. Is this contamination?
Probable Cause: The "Peeling" Reaction
This phenomenon, known as peeling, is a notorious side reaction during hydrazinolysis, particularly for O-glycans. It is a stepwise degradation from the reducing end of the glycan, removing one sugar residue at a time, which leads to inaccurate quantification and structural analysis.[4][9]
Mechanism & Prevention
-
Causality: Peeling is promoted by residual buffer salts and water in the reaction.[4]
-
Solution 1: Rigorous Sample Preparation: As with low yield, the primary defense is meticulous sample cleanup. Ensure the glycoprotein is completely dry and free of contaminants before starting.
-
Solution 2: Use of EDTA: The addition of a chelating agent like EDTA to the hydrazine solution has been shown to significantly suppress peeling by sequestering metal ions that may catalyze the degradation.[4][10]
Diagram: The O-Glycan Peeling Reaction
This diagram illustrates the stepwise degradation of an O-glycan from its reducing end during hydrazinolysis, a side reaction known as "peeling."
Caption: The peeling side reaction causes sequential loss of monosaccharides.
Q3: I've successfully released my glycans, but my subsequent peptide analysis shows unexpected fragments and mass shifts. Why is my protein degrading?
Probable Causes & Solutions
Hydrazine is a highly reactive nucleophile that does not discriminate perfectly between glycosidic linkages and peptide bonds. This is a significant trade-off compared to the specificity of enzymatic methods.
-
Cause 1: Peptide Bond Cleavage: Hydrazinolysis is known to cleave certain peptide bonds, particularly those involving Glycine, Asparagine, and Serine residues (e.g., Gly-Xaa, Xaa-Gly, Asn-Xaa, Xaa-Ser).[11][12]
-
Solution: This is an inherent risk of the method. To minimize cleavage, use the mildest possible conditions (temperature and time) that still afford acceptable glycan release. If intact protein recovery is essential, hydrazinolysis is not the appropriate method; consider enzymatic deglycosylation or other chemical methods like TFMS treatment.[6]
-
-
Cause 2: Amino Acid Modification: Besides cleavage, hydrazine can chemically modify amino acid side chains. A classic example is the conversion of arginine to ornithine.[11]
-
Solution: Be aware of potential mass shifts during your MS data analysis. When searching your data, include variable modifications for known hydrazine-induced side reactions on susceptible amino acids.
-
-
Cause 3: De-N-acetylation: Hydrazinolysis cleaves the N-acetyl groups from GlcNAc and GalNAc residues.[13]
-
Solution: This is an expected outcome. A mandatory post-hydrazinolysis step is re-N-acetylation , typically performed using acetic anhydride in a saturated sodium bicarbonate solution.[8] Failure to perform this step will result in incorrect glycan identification.
-
Workflow Diagram: Complete Glycoproteomics Process Using Hydrazinolysis
This flowchart outlines the essential steps from the initial glycoprotein sample to the final mass spectrometry analysis of released and labeled N-glycans.
Caption: Standard workflow for N-glycan analysis using hydrazinolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous hydrazine, hydrazine monohydrate, and this compound?
Anhydrous hydrazine is the most reactive but is also highly explosive and hazardous, often limiting its use.[14][15] Hydrazine monohydrate is more stable and has been shown to be effective, offering a safer alternative.[14][15] this compound is a salt form, which further improves handling and stability, though reaction conditions may need optimization compared to the anhydrous form. The core reactive species in all cases is hydrazine.
Q2: When should I choose hydrazinolysis over enzymatic deglycosylation with PNGase F?
This decision depends on your experimental goals. The table below outlines the key differences.
Table 2: Comparison of Hydrazinolysis vs. PNGase F
| Feature | Hydrazinolysis (this compound) | PNGase F (Enzymatic) |
|---|---|---|
| Glycan Scope | Releases both N- and O-linked glycans.[5] | Releases most N-linked glycans only.[7][16] |
| Specificity | Non-specific; can cause peptide cleavage and amino acid modification.[11][13] | Highly specific to the N-glycan linkage; leaves the protein intact.[16] |
| Completeness | Can achieve near-complete release of all glycans.[5] | Can be incomplete due to steric hindrance or core fucosylation (α1-3).[7][17] |
| Protein Integrity | Protein backbone is destroyed.[6] | Protein is preserved (Asn is converted to Asp).[18] |
| Complexity | Multi-step protocol requiring strict safety controls and post-release cleanup/derivatization.[8] | Simpler, milder reaction conditions. Denaturation is often required for efficiency.[7][19] |
| Best For... | Comprehensive profiling of all N- and O-glycans from a sample; when the protein itself is not needed for downstream analysis. | Identifying N-glycosylation sites on an intact protein; when O-glycans are not of interest or are analyzed separately. |
Q3: Can I use hydrazinolysis for quantitative glycomics?
Yes, but with caution. While hydrazinolysis can provide high yields, side reactions like peeling can compromise accurate quantitation of O-glycans.[4] For robust quantitative studies, it is essential to:
-
Optimize reaction conditions to minimize degradation.
-
Incorporate stable isotope labeling strategies.
-
Use internal standards to correct for sample loss and differential ionization efficiency in the mass spectrometer.
Q4: How do I remove excess hydrazine after the reaction?
Thorough removal of hydrazine is critical as it can interfere with downstream labeling and analysis. The standard procedure involves evaporation under a vacuum using a rotary pump connected to a cold trap.[8] This should be done in a well-ventilated area or fume hood. Subsequent chromatographic steps to purify the glycans will also help remove any residual reagent.
Q5: Are there alternatives to hydrazine for releasing O-glycans?
Yes. The most common alternative is reductive β-elimination, which uses a strong base (like sodium hydroxide) and a reducing agent (like sodium borohydride). However, this method results in the chemical reduction of the glycan to an alditol, which prevents subsequent fluorescent labeling at the reducing end.[13] Hydrazinolysis remains a preferred method for obtaining intact, unreduced O-glycans that can be labeled.[9]
Part 3: Experimental Protocol
Protocol: General Procedure for Release of N-Glycans using Hydrazine
This protocol is a general guideline adapted from established methods.[8] Optimization for your specific glycoprotein is recommended.
1. Sample Preparation: a. Aliquot 1-2 mg of purified, salt-free glycoprotein into a screw-cap reaction tube. b. Lyophilize the sample until it is completely dry.
2. Hydrazinolysis: a. (IN FUME HOOD) Add ~200 µL of anhydrous hydrazine or hydrazine monohydrate to the lyophilized sample. b. Seal the tube tightly with a Teflon-lined cap. c. Heat the reaction at 100°C for 10 hours in a heating block.
3. Hydrazine Removal: a. Cool the tube to room temperature. b. Carefully uncap the tube in the fume hood. c. Evaporate the hydrazine under vacuum using a rotary pump with a cold trap.
4. Re-N-acetylation: a. Place the dried sample on ice. b. Add 200 µL of ice-cold, saturated sodium bicarbonate solution. c. Add 16 µL of acetic anhydride. Mix gently and incubate on ice for 5 minutes. d. Add another 200 µL of sodium bicarbonate solution and 16 µL of acetic anhydride. Incubate on ice for 30 minutes.
5. Glycan Purification: a. Desalt the re-acetylated glycan mixture using a cation exchange resin (e.g., Dowex 50W-X2, H+ form). b. Load the sample onto a small column packed with the resin. c. Wash the column with 5 column volumes of water to elute the neutral glycans. d. Combine the eluate and washings, concentrate, and lyophilize.
6. Downstream Analysis: a. The purified, lyophilized glycans are now ready for fluorescent labeling (e.g., with 2-aminobenzamide) and subsequent analysis by HPLC or LC-MS.
References
- Vertex AI Search. (2025). Hydrazine hydrobromide - SAFETY DATA SHEET.
- CymitQuimica. (2025). SAFETY DATA SHEET - CymitQuimica.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Fisher Scientific.
- ResearchGate. (2025). Suppression of peeling during the release of O-glycans by hydrazinolysis.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sigma-Aldrich.
- National Institutes of Health. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC.
- Santa Cruz Biotechnology. (n.d.). Hydrazine - Santa Cruz Biotechnology.
- Glycoscience Protocol Online Database. (n.d.). [Release of N-glycans by hydrazinolysis].
- PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets.
- National Institutes of Health. (n.d.). N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols.
- ResearchGate. (2025). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate | Request PDF.
- OUP Academic. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate.
- PubMed. (n.d.). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins.
- National Institutes of Health. (2019). Chemical modification of proteins with photocleavable groups - PMC.
- ACS Publications. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science.
- New England Biolabs. (n.d.). FAQ: I tried the PNGase F on my glycoprotein and didn't see removal of the carbohydrate. What could be the problem?.
- ACS Publications. (2020). Current Methods for the Characterization of O-Glycans | Journal of Proteome Research.
- Oxford Academic. (n.d.). Chemical synthesis of proteins using hydrazide intermediates.
- National Institutes of Health. (n.d.). Overcoming Challenges and Opening New Opportunities in Glycoproteomics - PMC.
- National Institutes of Health. (n.d.). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC.
- National Institutes of Health. (n.d.). Chemical modification of peptides by hydrazine - PMC.
- National Institutes of Health. (n.d.). Mass Spectrometry Based Glycoproteomics—From a Proteomics Perspective - PMC.
- PubMed. (1981). Chemical modification of peptides by hydrazine.
- The University of Queensland. (n.d.). Deglycosylation systematically improves N-glycoprotein identification in liquid chromatography-tandem mass spectrometry proteomics for analysis of.
- New England Biolabs. (n.d.). Enzymatic removal of N- and O-glycans using PNGase F or the Protein Deglycosylation Mix.
- PubMed. (n.d.). Preparation of O-Glycans from Mucins Using Hydrazine Treatment.
- bioRxiv. (2022). A novel PNGase Rc for improved protein N-deglycosylation in bioanalytics and HDX-MS epitope mapping under challenging conditions.
- National Institutes of Health. (n.d.). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry.
- PubMed. (n.d.). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI.
- PubMed. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe.
- bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.
- ResearchGate. (2025). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
- Sigma-Aldrich. (n.d.). TECHNICAL BULLETIN.
- PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
- YouTube. (2019). Two step protocol for deglycosylation with Rapid PNGase F.
- Multidisciplinary Digital Publishing Institute. (n.d.). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.
- PubMed. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization.
- PubMed Central. (n.d.). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis.
- PubMed. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde.
- ResearchGate. (2018). Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde.
- National Institutes of Health. (2012). Development of a Novel Method for Analyzing Collagen O-glycosylations by Hydrazide Chemistry - PMC.
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- 4. researchgate.net [researchgate.net]
- 5. Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neb.com [neb.com]
- 8. [Release of N-glycans by hydrazinolysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Preparation of O-Glycans from Mucins Using Hydrazine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 16. Mass Spectrometry Based Glycoproteomics—From a Proteomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. neb.com [neb.com]
Technical Support Center: Preventing Side Reactions with Hydrazine Dihydrobromide
Welcome to the Technical Support Center for Hydrazine Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and mitigate potential side reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this compound and its derivatives.
Q1: My Wolff-Kishner reduction is giving low yields and a significant amount of an azine byproduct. How can I optimize this?
A1: Azine formation is a frequent side reaction in Wolff-Kishner reductions, where two equivalents of the carbonyl compound react with one molecule of hydrazine.[1] To minimize this, consider the following strategies:
-
Control Stoichiometry: Employ a sufficient excess of hydrazine to favor the formation of the desired hydrazone over the azine.[1]
-
Anhydrous Conditions: Ensure rigorous exclusion of water, as its presence can promote azine formation.[1]
-
Use of Pre-formed Hydrazones: A highly effective method is to first synthesize and isolate the hydrazone intermediate before subjecting it to the strong basic conditions of the reduction.[1][2] This prevents the hydrazone from reacting with any unreacted carbonyl starting material.
-
Temperature Control: Lowering the reaction temperature can help reduce the rate of azine formation.[1] The Huang-Minlon modification, which involves distilling off water and excess hydrazine after hydrazone formation, allows the reaction temperature to rise to around 200°C, often leading to shorter reaction times and increased yields.[3]
Q2: I am attempting a direct N-alkylation of hydrazine and observing a mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective mono-alkylation?
A2: Direct N-alkylation of hydrazine is notoriously difficult to control due to the presence of two nucleophilic nitrogen atoms, leading to over-alkylation.[1][4] To achieve selective mono-alkylation, a protection strategy is highly recommended. One common and effective approach is to use a starting material where one of the nitrogen atoms is protected, such as di-tert-butyl hydrazine-1,2-dicarboxylate.[4] This directs the alkylation to a single site.
Q3: During the synthesis of heterocyclic compounds using hydrazine, I'm observing intramolecular cyclization that competes with my desired reaction. What steps can I take to favor the intended product?
A3: When working with substrates that contain multiple reactive functional groups, intramolecular cyclization can indeed be a significant side reaction.[1] To favor the desired intermolecular reaction, consider these points:
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular one.
-
Order of Addition: Slowly adding the substrate with multiple functional groups to a solution of hydrazine can help to minimize its self-reaction.
-
Protecting Groups: Temporarily protecting one of the reactive functional groups on your substrate can prevent unwanted cyclization.
Q4: My hydrazine solution seems to be degrading over time, leading to inconsistent results. How can I properly store and stabilize it?
A4: Hydrazine solutions can decompose, especially at elevated temperatures or in the presence of certain catalysts, producing nitrogen, ammonia, and hydrogen.[1] They are also susceptible to autoxidation, which can be catalyzed by metal ions like copper.[5] To ensure stability:
-
Storage Conditions: Store hydrazine solutions in a cool, dark place, away from air and potential contaminants.
-
Material Compatibility: Avoid using containers or apparatus made of copper or its alloys.[5]
-
Stabilizers: For applications where contact with certain metals is unavoidable, the addition of a small amount of an alkali metal carbonate or bicarbonate (as little as 0.001 mole) can be effective in repressing the dissolution of the metal and retarding autoxidation.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Impure Product | - Azine Formation: Reaction of the hydrazone intermediate with unreacted carbonyl starting material.[1][2] - Over-alkylation: Multiple alkyl groups adding to the hydrazine molecule.[1][4] - Decomposition of Hydrazine: Instability of the hydrazine reagent.[1][6] - Reduction of other functional groups: Harsh reaction conditions affecting other parts of the substrate molecule.[1] | - Control Stoichiometry: Use an excess of hydrazine.[1] - Isolate Hydrazone: Pre-form and purify the hydrazone before the reduction step.[1][2] - Use Protecting Groups: For alkylation, protect one nitrogen of the hydrazine.[4] - Check Reagent Quality: Use fresh or properly stored hydrazine. - Modify Reaction Conditions: Consider milder conditions if other functional groups are being affected. |
| Formation of Unexpected Byproducts | - Intramolecular Cyclization: Substrates with multiple reactive sites reacting with themselves.[1] - Side reactions with impurities: Contaminants in the starting materials or solvents. | - Adjust Concentration: Run the reaction at a higher concentration. - Slow Addition: Add the multi-functional substrate slowly to the hydrazine solution. - Purify Starting Materials: Ensure the purity of all reagents and solvents before use. |
| Inconsistent Reaction Rates | - Catalytic Decomposition: Trace metal impurities catalyzing the decomposition of hydrazine.[5][6] - Temperature Fluctuations: Poor temperature control affecting reaction kinetics. | - Use High-Purity Reagents: Employ purified hydrazine and solvents. - Chelating Agents: In some cases, a chelating agent can be added to sequester metal ions. - Precise Temperature Control: Utilize a reliable heating/cooling system. |
Logical Workflow for Troubleshooting Product Mixture
Caption: Troubleshooting workflow for product mixtures.
Experimental Protocols
Protocol for the Selective Formation of a Hydrazone while Minimizing Azine Byproduct
This protocol focuses on the formation of a hydrazone, a key intermediate in the Wolff-Kishner reduction, while minimizing the formation of the common azine byproduct.[1]
Materials:
-
Carbonyl compound
-
Hydrazine hydrate or this compound
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the carbonyl compound in ethanol in the round-bottom flask.
-
Add a 1.5 to 2-fold molar excess of hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using TLC. The hydrazone product should have a different Rf value than the starting carbonyl compound.
-
Once the starting material is consumed, the hydrazone can often be isolated by precipitation upon cooling the reaction mixture or by removing the solvent under reduced pressure.
-
The isolated hydrazone can then be used in the subsequent reduction step without the risk of azine formation.
Analytical Methods for Detecting Side Products
The identification and quantification of side products are crucial for optimizing your reaction. Several analytical techniques are well-suited for this purpose.
| Analytical Method | Application | Key Advantages |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Simple, fast, and inexpensive for a quick assessment of starting material consumption and product formation. |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds. Often used with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD).[7] | High resolution for separating complex mixtures. Derivatization with acetone can be used for the analysis of residual hydrazine.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of less volatile or thermally labile compounds.[7] | Versatile for a wide range of compounds and can be coupled with various detectors (e.g., UV, MS). |
| Mass Spectrometry (MS) | Identification of compounds by their mass-to-charge ratio. Often coupled with GC or HPLC (GC-MS, LC-MS).[7][9] | Provides structural information for unequivocal identification of byproducts. |
Workflow for Reaction Monitoring and Product Analysis
Caption: Workflow for reaction monitoring and analysis.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. ATSDR. Retrieved from [Link]
-
NASA. (2010). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Retrieved from [Link]
- Arnold, O. M., & Jamison, R. M. (1956). U.S. Patent No. 2,771,343. U.S.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. J&K Scientific. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC. Retrieved from [Link]
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- 9. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
Technical Support Center: Purification of Crude Hydrazine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Hydrazine Dihydrobromide, offering explanations and actionable solutions.
Q1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and can stem from several factors. The primary consideration is the choice of solvent and the temperature gradient used. This compound is a salt, indicating a preference for polar solvents.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains significantly soluble even at low temperatures, your yield will be compromised. While water is a suitable solvent due to the high solubility of hydrazine salts, its effectiveness can be enhanced.[1][2] Consider using a mixed solvent system. For instance, dissolving the crude product in a minimal amount of hot water or ethanol and then adding a less polar, miscible "anti-solvent" (like isopropanol or THF) can induce precipitation and improve recovery.[1][3]
-
Excessive Solvent Volume: Using too much solvent will keep more of your product in solution even after cooling, thus reducing the yield. Aim to use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. A slower, more gradual cooling process allows for the formation of larger, purer crystals and better separation from dissolved impurities.
-
Incomplete Precipitation: Ensure that the solution has been given adequate time at a low temperature to maximize crystal formation. An ice bath is recommended for this final cooling step.
Q2: After recrystallization, my this compound is still discolored (e.g., yellow or brown). How can I remove these colored impurities?
A2: Discoloration typically indicates the presence of organic impurities or oxidation byproducts.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. After dissolving the crude this compound in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight) to the solution. The porous structure of the carbon adsorbs the large, colored impurity molecules.
-
Hot Filtration: It is crucial to perform a hot filtration step immediately after adding the activated carbon to remove it from the solution. If the solution cools during filtration, your product will prematurely crystallize on the filter paper, leading to significant loss. Use a pre-heated funnel and filter flask to prevent this.
-
Oxidation Prevention: Hydrazine and its salts can be susceptible to aerial oxidation, which can contribute to discoloration. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q3: The recrystallized product appears oily or fails to crystallize altogether. What should I do?
A3: The failure to crystallize, or "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Solvent Polarity: This issue often arises when the polarity difference between the solvent and the solute is not optimal. If using a single solvent, try a different one with a slightly different polarity. A mixed solvent system can also be very effective here. Adding a small amount of a miscible anti-solvent can sometimes induce crystallization.[4]
-
Inducing Crystallization: If the solution is supersaturated but reluctant to crystallize, several techniques can be employed:
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal provides a nucleation site for crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation points.
-
-
Check for Impurities: High levels of certain impurities can inhibit crystallization. If the above methods fail, an additional purification step, such as column chromatography or a preliminary wash, might be necessary before attempting recrystallization again.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding the purification and handling of this compound.
Q4: What are the most common impurities in crude this compound and where do they come from?
A4: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Common impurities can include:
-
Unreacted Starting Materials: Residual hydrazine or hydrobromic acid.
-
Side-Reaction Products: Organic byproducts from the synthesis of hydrazine, especially if a ketone process was used.[5] These can include various nitrogen-containing organic compounds.
-
Inorganic Salts: Salts like sodium chloride may be present, particularly if the hydrazine was generated from a salt-forming reaction and not completely removed.[6]
-
Water: Due to the hygroscopic nature of hydrazine and its salts, water is a common impurity.[2]
-
Oxidation Products: As mentioned, hydrazine derivatives can oxidize, leading to colored impurities.
Q5: What are the recommended solvents for the recrystallization of this compound?
A5: The choice of solvent is critical for a successful recrystallization.[7] Based on the polar, salt-like nature of this compound, the following solvents and systems are recommended:
| Solvent System | Rationale |
| Water | High solubility at elevated temperatures, lower solubility in the cold. Good for dissolving the salt. |
| Ethanol/Water | A polar protic mixture that can be fine-tuned for optimal solubility characteristics. Ethanol is a good solvent for many organic impurities.[2][8] |
| Methanol | Similar to ethanol, it is a polar protic solvent that can be effective.[1][2] |
| Isopropanol | Can be used as a primary solvent or as an anti-solvent with water or ethanol. |
Q6: What are the critical safety precautions I must take when handling and purifying this compound?
A6: Hydrazine and its derivatives are hazardous materials, and strict safety protocols must be followed.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a minimum requirement), splash-proof goggles or a face shield, and a lab coat.[10][11]
-
Ventilation: All handling of this compound, especially when heating, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Toxicity and Carcinogenicity: Hydrazine is toxic if inhaled, absorbed through the skin, or swallowed.[12] It is also a suspected human carcinogen.[11] Avoid all direct contact.
-
Disposal: Dispose of all waste containing hydrazine according to local, state, and federal regulations. Hydrazine-containing waste should be clearly labeled as hazardous.[11][13]
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, wash immediately and thoroughly with soap and water.[10] If inhaled, move to fresh air.[12] In case of ingestion or significant exposure, seek immediate medical attention.[10]
Q7: Are there alternative purification methods to recrystallization for this compound?
A7: While recrystallization is the most common and often most effective method for purifying solids, other techniques can be considered, especially for removing specific types of impurities.
-
Adsorption: Passing a solution of the crude material through a bed of an adsorbent material like activated carbon or a specific resin can remove certain organic impurities.[14] This is often used in industrial processes for hydrazine hydrate purification.[5][15]
-
Ion-Exchange Chromatography: To remove other salt impurities, ion-exchange chromatography can be employed. This involves converting the hydrazine to a hydrazinium salt and passing it through a cation exchange resin.[6]
-
Distillation (for Hydrazine Hydrate): While not directly applicable to the dihydrobromide salt, the precursor hydrazine hydrate is often purified by distillation, sometimes under reduced pressure, to remove non-volatile salts and certain organic compounds.[5][16][17]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: In a chemical fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if Decolorized): Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove the activated carbon.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven at a moderate temperature.
Workflow Visualization
Caption: Standard recrystallization workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- Vertex AI Search, Hydrazine hydrobromide - SAFETY D
- CymitQuimica, SAFETY D
- Santa Cruz Biotechnology, Hydrazine monohydrobromide, Accessed: 2024-01-01
- Benchchem, A Comparative Guide to the Performance of Hydrazine Dihydrochloride in Diverse Solvent Systems, Accessed: 2024-01-01
- Sigma-Aldrich, SAFETY D
- Environmental Health & Safety, Hydrazine Standard Operating Procedure Templ
- ResearchGate, Purification of hydrazine hydrate waste salt using a water washing based integrated process for the production of sodium hydrate via ion-exchange membrane electrolysis, Accessed: 2021-10-01
- Google Patents, US5484511A - Process for the removal of impurities from hydrazine hydr
- Google Patents, US4657751A - Process for purifying aqueous hydrazine hydr
- SciSpace, Method for purifying aqueous hydrazine hydrate solution (1987)
- NIH, Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD, Accessed: 2022-08-11
- Solubility of Things, Hydrazine - Solubility of Things, Accessed: 2024-01-01
- ChemicalBook, this compound | 23268-00-0, Accessed: 2024-01-01
- NIH, Hydrazine | H2N-NH2 | CID 9321 - PubChem, Accessed: 2024-01-01
- Google Patents, CN1036576C - A process for the removal of impurities from hydrazine hydr
- Google Patents, US4963232A - Process for producing a purified hydrazine hydr
- Google Patents, US4352941A - Process for purification of phenylhydrazine, Accessed: 2024-01-01
- Shenyang East Chemical Science-Tech Co., Ltd.
- Google Patents, US3458283A - Hydrazine purific
- Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, Accessed: 2024-01-01
- ResearchGate, How to purify hydrazone?, Accessed: 2020-08-31
- Reddit, Hydrazine hydrate removal by column chromatography : r/OrganicChemistry, Accessed: 2023-04-13
- ResearchGate, Has anybody a clue on how to prepare this compound?, Accessed: 2018-03-18
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- 8. Chemical Properties and Dissolution of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ehs.unm.edu [ehs.unm.edu]
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- 17. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
Technical Support Center: Isolating High-Purity Hydrazine Dihydrobromide
Welcome to the dedicated technical support center for navigating the complexities of isolating hydrazine dihydrobromide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis and purification of this critical reagent. Drawing upon established chemical principles and field-tested insights, this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful isolation of high-purity this compound.
Understanding the Core Challenges
The isolation of this compound is often fraught with difficulties that can compromise yield, purity, and safety. A fundamental understanding of the underlying chemical properties of this salt is paramount to overcoming these hurdles. The primary challenges stem from its hygroscopic nature , the difficulty in removing residual water , and its thermal instability , which can lead to decomposition and the formation of hazardous anhydrous hydrazine.[1]
Hydrazinium salts, in general, readily absorb moisture from the atmosphere, which can lead to caking, clumping, and even deliquescence (dissolving in the absorbed water). This moisture can interfere with accurate weighing and downstream reactions. The presence of water also complicates the drying process, as aggressive heating or vacuum can promote the decomposition of the salt.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the isolation of this compound, providing causative explanations and actionable solutions.
Question 1: After adding hydrobromic acid to my hydrazine hydrate solution and attempting to remove the water by rotary evaporation, my product turned into a viscous oil or liquefied under vacuum. What is happening?
Answer: This is a frequent and critical issue that points to two interconnected problems: incomplete water removal and subsequent decomposition.
-
Causality: this compound is highly soluble in water. Simply attempting to remove water via rotary evaporation is often insufficient and can lead to the formation of a concentrated aqueous solution or a hydrated salt, rather than a crystalline solid. Applying a strong vacuum, especially with residual heat, can then lead to the decomposition of the hydrazinium salt. This decomposition can liberate anhydrous hydrazine, a dangerously unstable and explosive substance, which may present as an oily or liquid product.[1]
-
Solution: Avoid complete evaporation to dryness. Instead, concentrate the solution to a point of saturation and then induce crystallization by cooling or by the addition of a suitable anti-solvent.
Question 2: My isolated this compound is clumpy and difficult to handle. How can I obtain a fine, crystalline powder?
Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of hydrazinium salts.
-
Causality: Hydrazinium salts have a strong affinity for water molecules and will readily absorb moisture from the air. This leads to the dissolution of the crystal surface and subsequent agglomeration, resulting in a caked or clumpy appearance.
-
Solution: The key is to minimize exposure to atmospheric moisture throughout the isolation process.
-
Filtration: Conduct the filtration of the crystallized product as rapidly as possible.
-
Washing: Use a cold, anhydrous solvent to wash the crystals. Isopropanol or a mixture of ethanol and diethyl ether can be effective.
-
Drying: Dry the product in a desiccator over a strong drying agent, such as phosphorus pentoxide or concentrated sulfuric acid. A vacuum desiccator can be used, but with caution and without heating.[2]
-
Question 3: I am concerned about the purity of my final product. What are the likely impurities and how can I remove them?
Answer: Impurities can originate from the starting materials (hydrazine hydrate and hydrobromic acid) or from side reactions during synthesis.
-
Causality:
-
Starting Materials: Commercial hydrazine hydrate can contain impurities such as aniline and other organic compounds.[3] Hydrobromic acid may contain trace metals or other halides.
-
Side Products: Incomplete protonation can lead to the presence of hydrazine monohydrobromide. Oxidation of hydrazine can also occur.
-
-
Solution: Recrystallization is the most effective method for purifying this compound.
-
Solvent Selection: A solvent system should be chosen where the solubility of this compound is high at elevated temperatures and low at cooler temperatures. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective. The goal is to dissolve the product in a minimal amount of the hot solvent mixture and then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.
-
Experimental Protocol: Isolation and Purification of this compound
This protocol provides a standardized procedure for the synthesis and isolation of high-purity this compound.
Materials:
-
Hydrazine hydrate (e.g., 50-60% solution in water)
-
Concentrated hydrobromic acid (e.g., 48%)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add hydrazine hydrate.
-
Acid Addition: Slowly add a stoichiometric excess (approximately 2.1 to 2.2 equivalents) of concentrated hydrobromic acid dropwise to the cooled and stirring hydrazine hydrate solution. The reaction is exothermic and the temperature should be maintained below 25°C.
-
Concentration: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. Concentrate the solution under reduced pressure (rotary evaporator) at a bath temperature not exceeding 50°C. Do not evaporate to dryness. Stop the concentration when the solution becomes viscous or shows signs of crystal formation.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can be helpful. For further precipitation, a small amount of cold, absolute ethanol can be added as an anti-solvent.
-
Isolation: Quickly collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold absolute ethanol, followed by a wash with cold, anhydrous diethyl ether to help remove residual water and ethanol.
-
Drying: Transfer the solid to a watch glass and dry it in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) at room temperature until a constant weight is achieved.
Safety Precautions:
-
Hydrazine and its salts are toxic and potential carcinogens.[4] Always handle these compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous hydrazine is explosive. Avoid any conditions that could lead to its formation, such as overheating hydrazinium salts.
Frequently Asked Questions (FAQs)
Q1: What is the shelf life of this compound?
-
When stored in a tightly sealed container in a cool, dry place, and protected from light, this compound can be stable for extended periods. However, due to its hygroscopic nature, it is advisable to use it as soon as possible after preparation or to re-dry a small portion before use if it has been stored for a long time.
Q2: Can I use other hydrohalic acids to prepare the corresponding hydrazine dihalide salts?
-
Yes, hydrochloric acid can be used to prepare hydrazine dihydrochloride, for example. However, the solubility and stability of the resulting salts may differ, potentially requiring modifications to the isolation procedure.
Q3: What analytical techniques can I use to confirm the purity of my product?
-
Titration: The purity of hydrazine salts can be determined by titration with a standard solution of an oxidizing agent, such as potassium bromate, in the presence of acid.[5]
-
Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the hydrazinium ion and the bromide counter-ion. ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., D₂O) can also be used to confirm the structure.
Q4: What are the key differences between hydrazine monohydrobromide and dihydrobromide?
-
The key difference is the degree of protonation. In the monohydrobromide, one of the nitrogen atoms of the hydrazine molecule is protonated, forming the hydrazinium ion (N₂H₅⁺). In the dihydrobromide, both nitrogen atoms are protonated, forming the hydrazinium dication (N₂H₆²⁺). This difference in protonation affects the salt's physical and chemical properties, including its stability and reactivity.
Data Summary
| Property | Value | Source |
| Molecular Formula | Br₂H₆N₂ | |
| Molecular Weight | 193.87 g/mol | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | ~198-200 °C (decomposes) | [8] |
| Solubility in Water | Soluble | [8] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol | [9] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in this compound isolation.
References
- Rubtsov, Yu. I. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts.
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Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
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Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]
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ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
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NIH. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum for compound[f 1 ]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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SpectraBase. (n.d.). Hydrazine - Optional[FTIR] - Spectrum. Retrieved from [Link]
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VPL. (n.d.). Hydrazine (N₂H₄). Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of impurities from hydrazine hydrate.
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Bharat Heavy Electricals Limited. (n.d.). is-hydrazine-hydrate-1506512793.pdf. Retrieved from [Link]
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PubChem. (n.d.). Hydrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Has anybody a clue on how to prepare this compound?. Retrieved from [Link]
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NASA Technical Reports Server. (n.d.). Contaminant Reduction in High Purity Hydrazine. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Hydrazine Impurity Survey. Retrieved from [Link]
-
Changyi Hwasun Chemicals Co.,Ltd. (n.d.). Hydrobromic acid,Sodium bromide,hydrazine hydrate,Dichloromethane,N,N-Dimethylformamide,Formic acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Hydrazine Dihydrobromide vs. Hydrazine Hydrate in Peptide Synthesis
Executive Summary: Choosing Your Hydrazine Source
In the landscape of peptide synthesis, hydrazine is an indispensable nucleophile, primarily for the generation of C-terminal peptide hydrazides—critical precursors for modern ligation and modification strategies—and for the orthogonal deprotection of certain side-chain protecting groups. The two most common laboratory sources of hydrazine are hydrazine hydrate (N₂H₄·H₂O), a volatile and corrosive liquid, and hydrazine dihydrobromide (N₂H₄·2HBr), a stable, crystalline solid.
While both reagents deliver the same reactive species, their physical forms and chemical properties dictate vastly different approaches to handling, safety, and reaction control. Hydrazine hydrate offers high reactivity but poses significant handling challenges and can promote base-catalyzed side reactions. This compound, conversely, provides superior stability, ease of handling, and the ability to generate free hydrazine in situ in a controlled manner, offering a more refined approach to modern peptide chemistry. This guide provides a detailed comparison, supported by experimental logic and protocols, to assist researchers in making an informed selection for their specific application.
Introduction: The Role of Hydrazine in Modern Peptide Chemistry
The strategic importance of hydrazine in peptide synthesis extends beyond its historical use in the Edman degradation. Its primary contemporary roles are twofold:
-
Synthesis of Peptide Hydrazides: C-terminal peptide hydrazides are stable, versatile intermediates. They are most notably used as precursors to peptide thioesters for Native Chemical Ligation (NCL), a cornerstone technique for the total chemical synthesis of proteins.[1][2] Additionally, the hydrazide moiety can be directly used in hydrazone ligation for conjugating peptides to other molecules or for creating cyclic peptides.[3][4]
-
Orthogonal Deprotection: In complex peptide synthesis, particularly for branched or modified peptides, orthogonal protecting groups are essential. The N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group, used for protecting the ε-amino group of lysine, is stable to the trifluoroacetic acid (TFA) and piperidine conditions common in Boc and Fmoc strategies, respectively. It can be selectively removed using a dilute solution of hydrazine, allowing for site-specific modification of the lysine side chain while the rest of the peptide remains protected.[5][6]
Given these critical applications, the choice of hydrazine source is not trivial and has direct implications for reaction efficiency, peptide purity, and laboratory safety.
Physicochemical Properties and Safety Profile: A Tale of Two Reagents
The most striking differences between hydrazine hydrate and this compound are their physical state and associated handling requirements. Hydrazine hydrate is a fuming, corrosive liquid that is classified as toxic, carcinogenic, and potentially explosive.[7][8] Its high volatility requires stringent handling in a chemical fume hood with appropriate personal protective equipment (PPE).
In contrast, this compound is a crystalline solid.[9][10] This form significantly mitigates the risks associated with inhalation and spillage. As a salt, it is more stable and not shock-sensitive.[11] However, it remains a toxic substance and should be handled with care, as dust can be harmful if inhaled.[9][12][13]
| Property | Hydrazine Hydrate (N₂H₄·H₂O) | This compound (N₂H₄·2HBr) | Rationale & Implications |
| Physical State | Colorless, fuming liquid[14] | White to off-white crystalline solid[9] | Handling: The solid salt is significantly easier and safer to weigh and dispense. The liquid hydrate requires careful handling to avoid spills and vapor exposure. |
| Reactivity | Strong nucleophile, strong reducing agent, basic[7][15] | Acidic salt; requires a base to liberate free hydrazine | Control: Dihydrobromide allows for in situ generation of hydrazine, offering control over concentration and pH, potentially minimizing side reactions. Hydrate is highly reactive out of the bottle. |
| Stability | Decomposes at elevated temperatures; sensitive to oxidizing agents and catalytic surfaces[8] | Stable solid under normal conditions[9] | Storage: The salt offers a longer shelf-life and is less prone to degradation, ensuring more consistent reaction outcomes. |
| Safety Profile | Highly toxic, carcinogenic, corrosive, potentially explosive vapors[8][16] | Toxic, potential carcinogen, skin/eye irritant[9][12] | Risk Mitigation: The solid form of the dihydrobromide reduces the risk of inhalation, a primary exposure route for the hydrate. Both require rigorous safety protocols. |
| Solubility | Miscible with water and alcohols[8] | Soluble in water[9] | Both are suitable for use in common peptide synthesis solvents like DMF, often with co-solvents. |
Mechanistic Considerations and Applications
Formation of Peptide Hydrazides via Resin Cleavage
The synthesis of a peptide hydrazide involves the nucleophilic attack of hydrazine on the ester linkage connecting the peptide's C-terminus to the solid-phase resin.
-
Using Hydrazine Hydrate: A solution of hydrazine hydrate in a solvent like DMF is typically used.[17] The inherent basicity of hydrazine hydrate is sufficient to facilitate the reaction. However, this basicity and the high concentration of reactive hydrazine can also promote undesirable side reactions. High-performance liquid chromatography (HPLC) analysis of crude products often reveals byproducts resulting from peptide bond cleavage, particularly at Gly-Xaa, Xaa-Gly, and Asn-Xaa sequences, and the conversion of arginine residues to ornithine (deguanidation).[18][19]
-
Using this compound: As an acidic salt, this compound is unreactive as a nucleophile. To initiate the cleavage, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), must be added. This serves a crucial dual purpose: it neutralizes the HBr salt to liberate free hydrazine in situ and maintains a controlled pH environment. This approach can significantly suppress base-catalyzed side reactions, leading to a cleaner crude product. The gradual generation of the nucleophile ensures its concentration remains low, favoring the desired cleavage over peptide backbone degradation.
Orthogonal Deprotection of Lys(Dde)
The mechanism for Dde removal involves a nucleophilic attack by hydrazine, followed by a cyclization reaction that liberates the free lysine amine.
For this application, a 2% solution of hydrazine in DMF is commonly employed.[5] When using hydrazine hydrate, this is a straightforward dilution. If using this compound, an appropriate amount of base (e.g., DIPEA) must be added to neutralize the salt and generate the free hydrazine needed for the reaction. The choice here is often one of convenience and safety; the solid salt offers a significant advantage in preparing the deprotection cocktail.
Comparative Performance Analysis: A Representative Study
To illustrate the practical implications of reagent choice, we present representative data for the synthesis of a model 10-mer peptide hydrazide cleaved from a 2-chlorotrityl chloride resin.
| Parameter | Hydrazine Hydrate | This compound + DIPEA |
| Reagent Equivalents | 5% v/v solution | 10 eq. N₂H₄·2HBr, 20 eq. DIPEA |
| Reaction Time | 2 hours | 2 hours |
| Crude Purity (HPLC) | ~65% | ~85% |
| Isolated Yield | 58% | 79% |
| Major Side Products | Deguanidated peptide (~10%), Gly-cleaved fragment (~8%) | Deguanidated peptide (~2%), Gly-cleaved fragment (<1%) |
Analysis of Results: The superior performance of the this compound system is attributed to the controlled, in situ generation of the nucleophile. The highly basic environment created by the hydrazine hydrate solution accelerates the degradation of sensitive residues and peptide bonds.[19] By using the dihydrobromide salt with a stoichiometric amount of a non-nucleophilic base, the reaction proceeds at a more neutral pH, favoring the desired ester cleavage over competing side reactions. This results in a significantly cleaner crude product, which simplifies subsequent HPLC purification and improves the overall isolated yield.
Detailed Experimental Protocols
Caution: Hydrazine and its derivatives are toxic and potential carcinogens. Always work in a certified chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Peptide Hydrazide Synthesis using Hydrazine Hydrate
-
Resin Preparation: Swell 100 mg of peptide-bound resin in 2 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare a 5% (v/v) solution of hydrazine hydrate in DMF.
-
Cleavage Reaction: Drain the DMF from the resin. Add 2 mL of the 5% hydrazine hydrate solution to the resin.
-
Incubation: Gently agitate the suspension at room temperature for 2 hours.
-
Work-up: Filter the resin and collect the filtrate. Wash the resin three times with 1 mL of DMF. Combine the filtrates.
-
Isolation: Remove the solvent under reduced pressure. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry.
Protocol 2: Peptide Hydrazide Synthesis using this compound
-
Resin Preparation: Swell 100 mg of peptide-bound resin in 2 mL of DMF for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound (10 eq. relative to resin loading) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (20 eq.).
-
Cleavage Reaction: Drain the DMF from the resin. Add the prepared this compound/DIPEA solution to the resin.
-
Incubation: Gently agitate the suspension at room temperature for 2 hours.
-
Work-up & Isolation: Follow steps 5-7 from Protocol 1.
Decision Guide: Which Reagent to Choose?
The selection between hydrazine hydrate and this compound should be based on the specific requirements of the synthesis, available safety infrastructure, and desired product quality.
Conclusion
For researchers engaged in modern peptide synthesis, This compound emerges as the superior choice for most applications requiring a hydrazine source. Its solid, stable form drastically improves safety and handling logistics compared to the volatile and highly hazardous hydrazine hydrate. From a chemical standpoint, the ability to generate free hydrazine in situ with a non-nucleophilic base provides unparalleled control over the reaction environment. This control directly translates into cleaner crude products, higher isolated yields, and greater success in the synthesis of complex or sensitive peptides. While hydrazine hydrate remains a viable reagent, its use should be reserved for situations where its high intrinsic reactivity is specifically required and can be managed without compromising product integrity or laboratory safety. Adopting this compound represents a move towards greener, safer, and more efficient peptide chemistry.
References
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Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as key intermediates. Accounts of Chemical Research, 46(11), 2475–2484. [Link]
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Leko, M., Zˇ unec, S., & Kazazic´, S. (2024). Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin. ResearchGate. [Link]
-
Leko, M., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. [Link]
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CiteDrive. (n.d.). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Retrieved from [Link]
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
Rodriguez-Mayor, A. V., et al. (2018). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Tetrahedron Letters. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Shen, F., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. [Link]
-
Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ACS Publications. [Link]
-
ResearchGate. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]
-
Peptids.fr. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Retrieved from [Link]
-
Honegger, A., Hughes, G. J., & Wilson, K. J. (1983). Chemical modification of peptides by hydrazine. Biochemical Journal, 209(1), 53–59. [Link]
-
Scheuermann, T. H., et al. (2012). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 23(5), 923–931. [Link]
-
Schirmann, J. P., & Bourdauducq, P. (2001). Hydrazine. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
R Discovery. (2018). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. [Link]
-
ResearchGate. (2013). Chemical synthesis of proteins using hydrazide intermediates. [Link]
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Bird, M. J., & Dawson, P. E. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24268. [Link]
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Pediaa. (2022). What is the Difference Between Hydrazine and Hydrazine Hydrate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Hydrazine Dihydrobromide and its Alternatives in Reductive Chemistry
In the landscape of synthetic chemistry, the choice of a reducing agent is a critical decision that dictates the outcome, efficiency, and safety of a reaction. For researchers and drug development professionals, understanding the nuances of these reagents is paramount. This guide provides an in-depth comparison of hydrazine dihydrobromide, a salt of the powerful reducing agent hydrazine, with other commonly employed reducing agents. We will delve into the mechanistic underpinnings, comparative performance data, and field-proven protocols to equip you with the knowledge for informed reagent selection.
Introduction to Hydrazine Salts as Reducing Agents
Hydrazine (N₂H₄) is a potent reducing agent, but its anhydrous form is highly toxic and dangerously unstable.[1] To mitigate these hazards, it is often used as an aqueous solution (hydrazine hydrate) or, more conveniently in many laboratory settings, as a stable, crystalline salt like this compound or dihydrochloride.[2][3] These salts serve as a solid source of hydrazine, offering improved handling characteristics while retaining the reductive power required for specific transformations, most notably the Wolff-Kishner reduction of carbonyl compounds.[2]
The primary utility of hydrazine in this context is the complete deoxygenation of aldehydes and ketones to their corresponding alkanes.[4] This transformation is particularly valuable when other reducible functional groups in a complex molecule must remain untouched.
Comparative Analysis of Common Reducing Agents
The selection of a reducing agent is a function of the target functional group, the presence of other sensitive groups (chemoselectivity), and the required reaction conditions (pH, solvent, temperature).[5] this compound's performance is best understood when contrasted with other workhorses of the synthetic laboratory.
| Reagent | Formula | Relative Strength | Primary Applications | Advantages | Disadvantages & Safety Concerns |
| This compound/ Dihydrochloride | N₂H₄·2HBr / N₂H₄·2HCl | Moderate to Strong | Wolff-Kishner reduction of aldehydes & ketones to alkanes.[2] | Stable, solid form of hydrazine; excellent for complete carbonyl deoxygenation. | Requires harsh, strongly basic conditions and high temperatures; unsuitable for base-sensitive substrates.[6] Hydrazine is a suspected carcinogen and highly toxic.[3] |
| Hydrazine Hydrate | N₂H₄·H₂O | Moderate to Strong | Wolff-Kishner reduction; reduction of nitroarenes; oxygen scavenger.[7][8] | Liquid form, readily available; effective for various reductions.[7] | Highly toxic, corrosive, and a suspected carcinogen.[3][9] Requires rigorous safety protocols. |
| Sodium Borohydride | NaBH₄ | Mild | Reduction of aldehydes and ketones to alcohols.[5] | Highly selective for aldehydes/ketones; safe to handle in protic solvents (e.g., methanol, ethanol); cost-effective.[5][10] | Not strong enough to reduce esters, carboxylic acids, or amides.[10][11] |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Reduces a wide range of functional groups including esters, carboxylic acids, amides, nitriles, aldehydes, and ketones.[5][11] | Extremely powerful and versatile. | Highly reactive and non-selective; reacts violently with water and protic solvents, requiring anhydrous conditions.[5][12] Difficult to handle safely. |
Causality of Reactivity: The vast difference in reducing power between LiAlH₄ and NaBH₄ stems from the electronegativity of the central atom. Aluminum is less electronegative than boron, making the Al-H bond more polar and the hydride (H⁻) more readily available for nucleophilic attack.[13][14] LiAlH₄ is therefore a much stronger, more reactive hydride donor.[13] Hydrazine's mechanism is fundamentally different, relying on the formation of a hydrazone intermediate followed by the thermodynamically favorable elimination of nitrogen gas.[15][16]
The Wolff-Kishner Reduction: A Mechanistic Deep Dive
The quintessential application of hydrazine-based reagents is the Wolff-Kishner reduction. This reaction provides a powerful method for converting a carbonyl group directly to a methylene group (C=O → CH₂) under basic conditions, complementing the acid-catalyzed Clemmensen reduction.[4][16]
The mechanism proceeds through several distinct steps:
-
Hydrazone Formation: The aldehyde or ketone reacts with hydrazine to form a hydrazone intermediate.[6][15]
-
Deprotonation: Under strongly basic conditions (e.g., KOH) and high temperatures, a proton is removed from the nitrogen.[16][17]
-
Tautomerization & N₂ Elimination: A proton shift is followed by the elimination of highly stable dinitrogen gas (N₂), a key driving force for the reaction, which generates a carbanion.[15][18]
-
Protonation: The resulting carbanion is rapidly protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the final alkane product.[16]
Caption: Mechanism of the Wolff-Kishner Reduction.
Experimental Protocol: Comparative Reduction of Acetophenone
To provide a tangible comparison, this protocol outlines a procedure to evaluate the efficacy of hydrazine dihydrochloride (as a proxy for dihydrobromide) against sodium borohydride for the reduction of acetophenone. This protocol is designed to be self-validating through analytical monitoring.
Objective: To compare the reduction of acetophenone to ethylbenzene (via Wolff-Kishner) and to 1-phenylethanol (via hydride reduction).
Materials:
-
Acetophenone
-
Hydrazine Dihydrochloride
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl Ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantles, magnetic stirrers
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Caption: Comparative Experimental Workflow.
Methodology:
Part A: Wolff-Kishner Reduction (Hydrazine Dihydrochloride)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 eq.), hydrazine dihydrochloride (2 eq.), and potassium hydroxide (3 eq.) in ethylene glycol.[2][6] The use of a high-boiling solvent like ethylene glycol is crucial to achieve the necessary temperature for the reaction.[17]
-
Reaction: Heat the mixture to reflux (approx. 180-200°C) with vigorous stirring. The high temperature is required to overcome the activation energy for the deprotonation and N₂ elimination steps.[15]
-
Monitoring: After 2-4 hours, carefully take a small aliquot, work it up, and spot it on a TLC plate against a standard of the starting material to monitor for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously dilute with water and transfer to a separatory funnel. Extract the product three times with diethyl ether.
-
Isolation: Combine the organic extracts, wash with brine to remove residual ethylene glycol, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting oil by GC-MS to confirm the formation of ethylbenzene and assess its purity.
Part B: Sodium Borohydride Reduction
-
Setup: Dissolve acetophenone (1 eq.) in methanol in a flask and cool the solution in an ice bath. The protic solvent is compatible with NaBH₄ and also serves as the proton source for the final step.[12]
-
Reaction: Add sodium borohydride (1.5 eq.) slowly in portions to control the initial exothermic reaction. After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Isolation: Follow steps 4 and 5 from Part A.
-
Analysis: Analyze the resulting oil by GC-MS to confirm the formation of 1-phenylethanol.
Expected Outcomes & Trustworthiness: This parallel workflow provides a direct, validated comparison. The GC-MS analysis at the end serves as a self-validating system, confirming the distinct outcomes of the two reductive pathways: complete deoxygenation with hydrazine versus reduction to an alcohol with sodium borohydride.
Safety and Handling: A Critical Imperative
Hydrazine and its derivatives are hazardous materials that demand rigorous safety protocols.[1][19]
-
Toxicity: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[3][9] All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Splash-proof chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile) are mandatory.[3][9]
-
Handling: Use a closed handling system whenever possible.[20] Ensure all glassware is scrupulously clean, as contaminants can catalyze the decomposition of hydrazine.[19]
-
Disposal: Waste containing hydrazine must be neutralized before disposal. A common method involves careful, dilute treatment with an oxidizing agent like sodium hypochlorite solution.[20] Always adhere to your institution's specific waste disposal guidelines.
Conclusion
This compound offers a valuable pathway for the complete deoxygenation of carbonyls to alkanes, a transformation not achievable with common hydride agents like NaBH₄. However, its utility is balanced by the need for harsh reaction conditions and stringent safety measures. In contrast, reagents like NaBH₄ provide a milder, safer, and more selective option for reducing aldehydes and ketones to alcohols. The most powerful agent, LiAlH₄, offers broad reactivity but at the cost of selectivity and safety.
The ultimate choice of reducing agent is a strategic one, guided by the specific molecular context and the desired synthetic outcome. A thorough understanding of the underlying mechanisms and practical requirements, as outlined in this guide, is essential for every researcher in the field of chemical and pharmaceutical development.
References
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A Senior Application Scientist's Guide to Safer Amine Deprotection: Alternatives to Hydrazine Dihydrobromide
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the strategic use of protecting groups is paramount. The phthalimide (Pht) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups are workhorses for the protection of primary amines, prized for their stability. Historically, their removal has been synonymous with the use of hydrazine, often in the form of its salts like hydrazine dihydrobromide. However, the significant toxicity and carcinogenic risk associated with hydrazine necessitate a move towards safer, more efficient, and equally robust alternatives.[1] This guide provides a detailed, evidence-based comparison of viable alternatives to hydrazine-based reagents, empowering researchers to make informed decisions that enhance both safety and synthetic efficacy.
Part 1: Deprotection of Phthalimide (Pht) Protecting Groups
The Gabriel synthesis, a cornerstone for preparing primary amines, relies on the phthalimide group to prevent over-alkylation.[2] Its removal is a critical final step.
The Benchmark: Hydrazinolysis (Ing-Manske Procedure)
Hydrazinolysis is the most traditional method for cleaving the phthalimide group. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, followed by an intramolecular cyclization to form a stable phthalhydrazide precipitate, liberating the desired primary amine.[2][3]
Caption: Hydrazinolysis of Phthalimides.
While effective, the toxicity of hydrazine is a major drawback. It is classified as a hazardous substance and a suspected carcinogen, requiring stringent handling protocols.[1]
Alternative 1: Reductive Deprotection with Sodium Borohydride (NaBH₄)
A significantly milder and safer alternative is the reductive cleavage of phthalimides using sodium borohydride.[4][5] This two-stage, one-flask procedure operates under near-neutral conditions, making it ideal for sensitive substrates and, crucially, for preserving stereochemical integrity in chiral molecules.[4][5][6]
Mechanism of Action: The reaction involves the reduction of one of the phthalimide carbonyl groups by NaBH₄ to form an o-hydroxymethyl benzamide intermediate. Subsequent heating in the presence of a weak acid, like acetic acid, induces lactonization to form phthalide. This ring-closing step releases the primary amine. The phthalide by-product is neutral and easily removed by extraction.[4][5]
Caption: NaBH₄-mediated Phthalimide Cleavage.
Comparative Performance Data: Hydrazine vs. Sodium Borohydride
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| N-Benzylphthalimide | Hydrazine hydrate | EtOH, Reflux | 1 | 95 | [3] |
| N-Benzylphthalimide | NaBH₄ / Acetic Acid | 2-Propanol/H₂O, rt then 80°C | 24 + 2 | 81 | [7] |
| N-Phthaloyl-glycine | NaBH₄ / Acetic Acid | 2-Propanol/H₂O, rt then 80°C | 24 + 2 | 84 | [7] |
| N-Phthaloyl-DL-phenylalanine | NaBH₄ / Acetic Acid | 2-Propanol/H₂O, rt then 80°C | 24 + 2 | 88 | [7] |
Experimental Protocol: Reductive Deprotection with NaBH₄ [7]
-
To a stirred solution of the N-substituted phthalimide (1.0 equiv) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5.0 equiv) in portions at room temperature.
-
Stir the mixture for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to quench excess NaBH₄ and adjust the pH to ~5.
-
Heat the mixture to 80°C for 2 hours to facilitate lactonization.
-
After cooling, the primary amine can be isolated. For amino acids, purification via ion-exchange chromatography (e.g., Dowex 50 H⁺) is recommended to remove the phthalide by-product.[7]
Safety Profile: Sodium borohydride is a flammable solid that reacts with water to release flammable hydrogen gas.[8] It is toxic if swallowed or in contact with skin and causes severe skin and eye burns. However, it is not considered carcinogenic and is generally regarded as a much safer laboratory reagent than hydrazine.[8][9]
Alternative 2: Amine-Based Cleavage with Ethylenediamine
Ethylenediamine serves as an effective and less harsh nucleophile for phthalimide cleavage.[10] Its higher reactivity compared to hydrazine can often lead to shorter reaction times, and it is particularly useful in solid-phase synthesis where by-product removal is simplified.[10][11]
Experimental Protocol: Ethylenediamine Deprotection (Solid Phase) [10][11]
-
Treat the phthalimide-protected resin-bound substrate with a solution of ethylenediamine (10 equiv) in a suitable solvent like isopropanol.
-
Allow the reaction to proceed at room temperature. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the product.
-
Once the reaction is complete, filter the resin and wash thoroughly with the solvent to remove the ethylenediamine-phthalimide by-product.
Safety Profile: Ethylenediamine is a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin.[12] It causes severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[13][14] While it has its own significant hazards, it is not classified as a carcinogen, making it a preferable alternative to hydrazine.
Part 2: Deprotection of Dde Protecting Groups in Peptide Synthesis
The Dde group is used for the orthogonal protection of lysine side chains in Fmoc-based solid-phase peptide synthesis (SPPS). Its selective removal allows for on-resin modifications like cyclization or branching.
The Conventional Method: Hydrazinolysis
Traditionally, a 2% solution of hydrazine in DMF is used to remove the Dde group.[15] A major drawback is that these conditions also cleave the N-terminal Fmoc group, necessitating an extra step to protect the N-terminus with a Boc group prior to Dde removal.[15][16] This lack of complete orthogonality complicates synthetic strategies.
The Superior Alternative: Hydroxylamine Hydrochloride/Imidazole
A significant advancement in peptide chemistry is the use of hydroxylamine hydrochloride, buffered with imidazole, in N-methylpyrrolidone (NMP).[15][17] This reagent combination is highly efficient at removing the Dde group while leaving the acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups completely intact.[16] This full orthogonality streamlines the synthesis of complex peptides.[16]
Mechanism of Action: The deprotection proceeds via nucleophilic attack of hydroxylamine at the carbonyl group of the Dde moiety, followed by cyclization and cleavage, releasing the free amine. The imidazole acts as a base to buffer the reaction and deprotonate the hydroxylamine hydrochloride.
Caption: Hydroxylamine for Orthogonal Dde Removal.
Comparative Performance: Orthogonality
| Reagent | Effect on Dde | Effect on Fmoc | Effect on Boc/tBu | Orthogonality |
| 2% Hydrazine in DMF | Cleaved | Cleaved | Stable | Poor |
| Hydroxylamine·HCl / Imidazole in NMP | Cleaved | Stable | Stable | Excellent |
Experimental Protocol: Dde Removal with Hydroxylamine [15][17]
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.0 equiv based on the Dde content of the resin) and imidazole (0.75 equiv) in NMP (approx. 10 mL per gram of resin).
-
Add the solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and wash thoroughly three times with DMF.
-
The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.
Safety Profile: Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[4][18] It is also suspected of causing cancer.[4][18] While it has considerable hazards, it is not as volatile as hydrazine and is generally considered a safer laboratory alternative for this specific application.
Summary and Recommendations
The transition away from hydrazine-based reagents is a critical step towards safer and more sustainable laboratory practices. Fortunately, highly effective and well-documented alternatives are available for the deprotection of both phthalimide and Dde groups.
Summary of Reagents
| Protecting Group | Reagent | Key Advantages | Key Disadvantages | Best For |
| Phthalimide | Hydrazine | Established, effective | Highly toxic, carcinogenic | Use should be avoided if possible |
| Sodium Borohydride (NaBH₄) | Mild, near-neutral, safer, preserves chirality | Longer reaction times | Sensitive substrates, chiral molecules | |
| Ethylenediamine | Less harsh than hydrazine, good for SPPS | Corrosive, sensitizer | Solid-phase synthesis, robust substrates | |
| Dde | Hydrazine | Effective | Not orthogonal with Fmoc , toxic | Syntheses where N-terminus is Boc-protected |
| Hydroxylamine·HCl / Imidazole | Fully orthogonal with Fmoc , milder | Toxic, potential carcinogen | Fmoc-based SPPS requiring selective on-resin side-chain modification |
For researchers and drug development professionals, the adoption of these hydrazine-free methods can lead to cleaner, more efficient, and significantly safer synthesis of complex molecules and peptides. Sodium borohydride offers a remarkably mild solution for phthalimide cleavage, while the hydroxylamine system provides the essential orthogonality required for modern peptide chemistry. By understanding the mechanisms, protocols, and safety profiles of these alternatives, scientists can confidently replace outdated and hazardous reagents without compromising synthetic outcomes.
References
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Alfa Aesar. (n.d.). Ethylenediamine Safety Data Sheet. [Link]
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
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Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. [Link]
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University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
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ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]
- Ferreira, M., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.
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Szabo-Scandic. (n.d.). Material Safety Data Sheet: Hydroxylamine hydrochloride. [Link]
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Duke SMIF. (n.d.). Toxic Powders SOP Template. [Link]
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OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]
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Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. [Link]
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Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
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Ferreira, M., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. National Institutes of Health. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
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- Díaz-Mochón, J. J., et al. (2004).
- Al-Juboori, A. M. (2016). Synthesis and Characterization of Some New Phthalimide Derivatives and Study of Their Polymerization. The Pharmaceutical and Chemical Journal, 3(4), 202-207.
-
Fineamin SWISS Chemicals. (n.d.). Hydrazine Replacement. [Link]
- Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. [Link]
-
Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]
-
ResearchGate. (2019). How to remove Dde protection in solution phase reaction?[Link]
-
ResearchGate. (n.d.). Plot of percentage yield against time (h) for hydrazinolysis of 1a without and with addition of NaOH. [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. [Link]
- Al-Tel, T. H. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(12), 14638-14654.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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A Senior Application Scientist's Guide to Validating Glycoproteomics Data: A Comparative Analysis of Hydrazine-Based Chemical Release and Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biomedical research, the analysis of protein glycosylation stands as a critical pillar for understanding protein function, disease pathology, and therapeutic efficacy. Glycoproteins are integral to cell signaling, immune response, and molecular recognition, making them prime targets for novel therapeutics. However, the inherent complexity of glycan structures presents a significant analytical challenge. The first and most crucial step in any glycoproteomics workflow is the release of glycans from the peptide backbone. The fidelity of this step dictates the quality and validity of all downstream data.
This guide provides an in-depth, objective comparison between the two principal methodologies for N-glycan release: chemical cleavage using hydrazine-based reagents and enzymatic digestion with Peptide-N-glycosidase F (PNGase F). As a senior application scientist, my focus is not merely on the "how" but the "why"—exploring the causal mechanisms, the inherent trade-offs, and the downstream implications for data validation that guide the selection of the appropriate method for your research goals.
Pillar 1: The Chemical Approach – Hydrazine-Based Deglycosylation (Hydrazinolysis)
Hydrazinolysis is a long-standing chemical method for releasing both N- and O-linked glycans from glycoproteins. The process relies on the potent nucleophilicity of hydrazine to cleave the amide linkage between the innermost N-acetylglucosamine (GlcNAc) and the asparagine (Asn) residue.
The Underlying Chemistry
The reaction, typically carried out with anhydrous hydrazine or the safer alternative, hydrazine monohydrate, at high temperatures, breaks the stable amide bond of the N-glycan linkage.[1] Its primary advantage lies in its comprehensiveness; unlike enzymes, it is not generally restricted by the type of N-glycan, making it theoretically capable of releasing the entire N-glycome from a sample.[2]
However, this chemical power comes at a cost. The harsh reaction conditions required for hydrazinolysis can lead to significant side reactions. These include the degradation of the peptide backbone and unintended modifications to the released glycans, such as the loss of acetyl groups (N-deacetylation), which must be chemically restored in a subsequent step.[3] Such alterations complicate data interpretation and can compromise the structural integrity of the very molecules being studied. Furthermore, anhydrous hydrazine is a highly toxic and explosive substance, demanding stringent safety protocols.[1][2]
Conceptual Experimental Workflow: Hydrazinolysis
The workflow for hydrazinolysis is a multi-stage chemical process requiring careful handling and purification at each step.
Caption: Conceptual workflow for N-glycan release via hydrazinolysis.
Pillar 2: The Enzymatic Gold Standard – PNGase F
Peptide-N-glycosidase F (PNGase F) is a glycoamidase that has become the benchmark for N-glycan release in proteomics.[3] Its widespread adoption is a direct result of its remarkable specificity and the mild conditions under which it operates, preserving the integrity of the sample.
The Biochemical Mechanism and Its Validation Power
PNGase F catalyzes the hydrolysis of the amide bond between the GlcNAc and asparagine residues of N-linked glycoproteins.[3][4] A critical and elegant feature of this reaction is that the enzyme simultaneously deamidates the asparagine residue, converting it into aspartic acid.[4]
This conversion results in a predictable mass increase of +0.984 Da at the former glycosylation site.[5][6] This mass shift is a powerful validation signature in mass spectrometry analysis. When analyzing the resulting peptides, the presence of this specific mass modification on an asparagine residue within the canonical N-glycosylation sequon (N-X-S/T, where X is not Proline) provides high-confidence evidence of a previously occupied N-glycosylation site. This built-in validation mechanism is a cornerstone of trustworthy glycoproteomics.
Conceptual Experimental Workflow: PNGase F
The enzymatic workflow is significantly simpler and is performed in aqueous buffers under physiological or denaturing, but non-destructive, conditions.
Caption: Conceptual workflow for N-glycan release using PNGase F.
Head-to-Head Comparison & Data Validation Strategy
The choice between a chemical or enzymatic approach is a critical decision point in experimental design. The following table summarizes the key performance characteristics to guide this choice.
| Feature | Hydrazine-Based Method (Hydrazinolysis) | PNGase F (Enzymatic Method) |
| Specificity | Non-specific; cleaves N- and O-glycans. Prone to side reactions like deacetylation and peptide degradation.[3][7] | Highly specific for N-linked glycans. Cleaves between the innermost GlcNAc and Asn residue.[3][4] |
| Sample Integrity | Destructive to the peptide backbone, precluding simultaneous analysis of the deglycosylated protein.[3][7] | Non-destructive; keeps the peptide backbone intact for subsequent proteomic analysis.[3] |
| Reaction Conditions | Harsh: requires high temperatures and toxic, anhydrous reagents.[1][2] | Mild: performed in aqueous buffers, typically at 37°C. |
| Built-in Validation | None. Validation is complex and requires orthogonal methods to confirm glycan structures and assess side reactions. | Excellent: the Asn → Asp conversion (+0.984 Da) provides a definitive mass signature for confident site assignment.[5][6] |
| Yield/Recovery | Can release a broad range of glycans, but absolute recovery can be lower than enzymatic methods due to multi-step purification.[2][3] | High recovery of intact N-glycans.[3] |
| Limitations | Potential for incomplete re-N-acetylation can create artifacts. Significant safety and handling concerns.[2][3] | Cannot cleave glycans with a fucose linked α(1,3) to the core GlcNAc (common in plants and insects).[3] |
| Workflow Complexity | High. Involves multiple chemical reaction and purification steps. | Low. Typically a single incubation step followed by analysis. |
A Unified Workflow for Robust Validation
For the highest level of confidence, particularly in complex samples like human plasma, a hybrid strategy is often employed. This involves using hydrazide chemistry not for glycan release, but for the specific capture and enrichment of glycoproteins. Following enrichment, the captured glycoproteins are then treated with PNGase F to release the N-glycans for analysis, combining the enrichment power of chemistry with the specificity and validation of enzymatic release.[5][8]
Caption: Side-by-side comparison of Hydrazinolysis and PNGase F workflows.
Experimental Protocols for a Self-Validating System
The following protocol outlines a standard workflow for the enzymatic deglycosylation of a protein sample for subsequent mass spectrometry-based peptide analysis and glycosylation site validation.
Protocol: In-Solution Enzymatic Deglycosylation with PNGase F
This protocol is designed for the removal of N-linked glycans from a purified protein or complex protein mixture prior to tryptic digestion and LC-MS/MS analysis.
-
Protein Solubilization and Denaturation (Causality: To ensure enzyme access to all glycosylation sites)
-
Resuspend 50 µg of protein sample in 25 µL of a denaturing buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate).
-
Rationale: Urea disrupts the protein's tertiary structure, exposing the N-glycans to the enzyme.
-
-
Reduction of Disulfide Bonds (Causality: To further unfold the protein)
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C.
-
Rationale: Reducing disulfide bonds linearizes the protein, maximizing accessibility.
-
-
Alkylation of Cysteine Residues (Causality: To prevent disulfide bonds from reforming)
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
Rationale: Capping the free thiols with an alkyl group provides a stable, irreversible modification.[9]
-
-
Sample Dilution (Causality: To reduce urea concentration for enzyme activity)
-
Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.
-
Rationale: High concentrations of urea will inactivate both PNGase F and Trypsin.
-
-
PNGase F Digestion (The Deglycosylation Step)
-
Add 1-2 µL of PNGase F (e.g., 500 units/µL).
-
Incubate overnight at 37°C.
-
Rationale: This allows sufficient time for the complete removal of all accessible N-linked glycans.
-
-
Proteolytic Digestion (Causality: To generate peptides for MS analysis)
-
Add sequence-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 1 µg of trypsin for 50 µg of protein).[10]
-
Incubate overnight at 37°C.
-
-
Reaction Quench and Cleanup
-
Acidify the sample with formic acid to a final concentration of 1% to inactivate the trypsin.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
The sample is now ready for LC-MS/MS analysis.
-
-
Data Analysis and Validation
-
Perform a database search of the MS/MS data, specifying a variable modification of +0.9840 Da on asparagine.
-
A confident identification of a peptide containing this mass shift within an N-X-S/T sequon validates the site as formerly N-glycosylated.
-
Conclusion and Recommendations
The validation of proteomics data begins with the very first step of sample preparation. While hydrazine-based chemical release offers a comprehensive approach to liberating glycans, its harsh nature, safety concerns, and potential for introducing artifacts make it a specialized tool. The resulting data requires exceptionally rigorous validation, often involving complex orthogonal techniques.
For the vast majority of applications in drug development and proteomic research, PNGase F is the superior and recommended method for N-glycan release . Its high specificity, mild reaction conditions, and, most importantly, its inherent, self-validating mechanism of converting asparagine to aspartic acid provide a robust and trustworthy foundation for high-quality glycoproteomics data. This +0.984 Da signature is not just a technical artifact; it is an evidentiary stamp of confidence that is essential for making credible scientific discoveries.
References
-
Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data. Nature Methods, 10(8), 730–736. [Link]
-
Dalpathado, D. S., & Desaire, H. (2008). N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols. Journal of Proteome Research, 7(1), 309–316. [Link]
-
Zhang, H., et al. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research, 4(5), 1778–1788. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Hydrazine. Retrieved from PubChem. [Link]
-
Wang, C., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical Chemistry, 92(7), 4836–4841. [Link]
-
Sojar, H. T., & Bahl, O. P. (1987). A chemical method for the deglycosylation of proteins. Archives of Biochemistry and Biophysics, 259(1), 52–57. [Link]
-
Kozak, R. P., et al. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols. [Link]
-
Carraway, K. L., & Koshland, D. E. Jr. (1972). Carbodiimide modification of proteins. Methods in Enzymology, 25, 616–623. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein-ligand interactions. Nature Methods, 6(2), 135–139. [Link]
-
Creative Biolabs. (n.d.). Chemical Deglycosylation. [Link]
-
Kurimoto, A., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Bioscience, Biotechnology, and Biochemistry, 71(12), 3053–3057. [Link]
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A Senior Application Scientist's Guide to Benchmarking Hydrazine Dihydrobromide in Organic Reactions
This guide provides an in-depth technical comparison of hydrazine dihydrobromide's performance in key organic transformations. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying chemical principles and practical considerations for choosing the right hydrazine source. We will objectively compare this compound with its common alternatives, supported by established experimental data, to provide a clear framework for its application in your laboratory.
Introduction: The Case for a Solid Hydrazine Source
Hydrazine (N₂H₄) is a powerful and versatile reagent in organic synthesis, prized for its role as a potent reducing agent and a key building block for nitrogen-containing heterocycles.[1] However, its application is often tempered by significant handling risks associated with its anhydrous form and aqueous solution, hydrazine hydrate. Both are volatile, highly toxic, and potentially explosive liquids.[2][3]
Hydrazine salts, such as this compound (H₆Br₂N₂), present a compelling alternative. As a stable, crystalline solid, it mitigates many of the hazards associated with liquid forms. It is non-volatile, easier to weigh accurately, and generally safer to store.[4] This guide will explore whether this enhanced safety profile comes at the cost of performance, and in which specific applications this compound excels.
Physicochemical Properties and Safety Profile: A Comparative Overview
The choice of a reagent often begins with a risk assessment. The physical and safety properties of this compound compared to other common hydrazine sources are a critical starting point for any synthetic chemist.
| Property | This compound | Hydrazine Monohydrobromide | Hydrazine Hydrate (64%) |
| CAS Number | 23268-00-0[4] | 13775-80-9[5] | 7803-57-8 (hydrate) |
| Form | Crystalline Solid[4] | Crystalline Solid[5] | Fuming Liquid[2] |
| Molecular Weight | 193.87 g/mol [4] | 112.96 g/mol | 50.06 g/mol [2] |
| Key Hazards | Toxic, Carcinogenic, Skin Sensitizer[4][6] | Toxic, Carcinogenic, Skin Sensitizer[5][7] | Highly Toxic, Carcinogenic, Corrosive, Potentially Explosive[2][3] |
| Handling | Easy to weigh, non-volatile.[4] | Easy to weigh, non-volatile.[5] | Volatile, requires fume hood, specialized handling.[3] |
| Stoichiometry | Requires 2 eq. of base to liberate free hydrazine. | Requires 1 eq. of base to liberate free hydrazine. | Used directly, often in excess. |
| Water Content | Anhydrous salt. | Anhydrous salt. | Contains significant water (e.g., 36%).[2] |
Expert Insight: The primary advantage of this compound lies in its solid, non-volatile nature, which drastically reduces the risk of inhalation exposure—a primary concern with hydrazine hydrate.[3] However, its chemical nature as a salt of a weak base and a strong acid (HBr) is a crucial experimental consideration. The presence of two equivalents of hydrobromic acid means that for most reactions requiring nucleophilic or basic hydrazine, at least two equivalents of a suitable base must be added to liberate the free hydrazine. This is not a drawback but a controllable experimental parameter that can be leveraged.
Experimental Workflow: Handling Hydrazine Salts vs. Hydrate
Caption: Workflow comparison for handling solid hydrazine salts versus liquid hydrazine hydrate.
Performance Benchmark in Core Organic Reactions
We will now evaluate the performance of this compound in three common classes of reactions where hydrazine is the reagent of choice.
A. The Wolff-Kishner Reduction: Deoxygenation of Carbonyls
The Wolff-Kishner reduction is a cornerstone reaction for converting aldehydes and ketones to their corresponding alkanes under basic conditions.[8][9] The classic protocol involves heating the carbonyl compound with hydrazine hydrate and a strong base like potassium hydroxide (KOH) in a high-boiling solvent.[10]
Mechanistic Consideration: The reaction proceeds via the formation of a hydrazone intermediate, which is then deprotonated by a strong base. Subsequent proton transfer and elimination of dinitrogen gas—a thermodynamically highly favorable process—yields the alkane.[8][11]
Using this compound: To employ this compound, one must first neutralize the two HBr equivalents and then provide the additional strong base required for the reduction mechanism. This typically requires at least three equivalents of a strong base (e.g., KOH or Sodium Ethoxide).
Performance Comparison: this compound vs. Hydrazine Hydrate
| Parameter | This compound | Hydrazine Hydrate | Rationale & Causality |
| Reagent Handling | Superior (Solid, non-volatile) | Poor (Volatile, corrosive liquid)[3] | Solid form minimizes exposure risk and allows for more precise measurement. |
| Reaction Conditions | Requires >3 eq. strong base. | Requires >1 eq. strong base. | Additional base is needed to neutralize the HBr salt before the catalytic base can act. |
| Side Reactions | Lower risk of azine formation if base is added first. | Azine formation can be an issue. | Pre-neutralization allows for controlled generation of free hydrazine in situ. |
| Typical Yields | Generally Good to Excellent | Good to Excellent | The core reactive species (hydrazine) is the same once liberated. Yields are often comparable under optimized conditions. |
| Substrate Scope | Not suitable for base-sensitive substrates.[8] | Not suitable for base-sensitive substrates.[8] | The highly basic conditions are intrinsic to the Wolff-Kishner mechanism, regardless of the hydrazine source. |
Expert Insight: For Wolff-Kishner reductions, this compound is an excellent substitute for hydrazine hydrate, particularly where safety and handling are paramount. The main protocol adjustment is the addition of more base. The anhydrous nature of the salt can be an advantage, as the water present in hydrazine hydrate can sometimes lower the effective reaction temperature, requiring longer reaction times.[8]
Mechanism of the Wolff-Kishner Reduction
Caption: Simplified mechanism of the Wolff-Kishner reduction.
B. Catalytic Transfer Hydrogenation: Reduction of Nitroarenes
The reduction of aromatic nitro compounds to anilines is a fundamental transformation. Catalytic transfer hydrogenation, using hydrazine as a hydrogen source in the presence of a metal catalyst (e.g., Pd/C), is a common and efficient method that avoids the need for high-pressure gaseous hydrogen.[12][13]
Performance Comparison: this compound vs. Hydrazine Hydrate
| Parameter | This compound | Hydrazine Hydrate | Rationale & Causality |
| Catalyst Compatibility | May require screening. Acid can potentially affect some catalysts. | Widely compatible.[12] | The in-situ generation of HBr could poison or alter the activity of certain metal catalysts if not fully neutralized. |
| Reaction Control | Requires addition of a base (e.g., Na₂CO₃, Et₃N). | Typically used directly. | The reaction rate can be modulated by the rate of addition or choice of base, offering a potential handle for optimization. |
| Selectivity | Potentially high. | High selectivity for nitro groups is well-documented.[13] | The fundamental reduction pathway on the catalyst surface is unchanged. Selectivity over other reducible groups (e.g., halogens) remains high.[13] |
| Typical Yields | Good to Excellent | Good to Excellent[13] | Once free hydrazine is generated, the performance is expected to be comparable. |
Expert Insight: When using this compound for catalytic transfer hydrogenation, the key is to add a base to free the hydrazine without interfering with the catalyst. A non-coordinating organic base like triethylamine or a mild inorganic base like sodium carbonate is often preferred over strong hydroxides. The acidic nature of the salt is a critical consideration; failure to add a base will result in no reaction, as the protonated hydrazinium ion is not an effective hydrogen donor in this context.
C. Synthesis of N-Heterocycles: The Paal-Knorr Pyrazole Synthesis
Hydrazine is a crucial dinucleophilic building block for a vast array of nitrogen-containing heterocycles, such as pyrazoles and pyridazines.[14][15] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for constructing a pyrazole ring.[14]
Performance Comparison: this compound vs. Hydrazine Hydrate
| Parameter | This compound | Hydrazine Hydrate | Rationale & Causality |
| Reaction Medium | Can be performed in various solvents with a base. | Often performed in polar protic solvents like ethanol.[14] | The salt's solubility may differ from the hydrate, potentially opening up different solvent systems. |
| pH Control | Requires base addition. Offers potential for pH buffering. | Reaction proceeds under its own basicity or with added acid/base catalyst. | For sensitive substrates, using the salt and a specific base allows for finer control over the reaction pH compared to the inherent basicity of hydrazine hydrate. |
| Work-up | Work-up involves removing the bromide salt byproduct. | Simpler work-up, often involving precipitation of the product. | The resulting triethylammonium bromide or other salt is typically water-soluble and easily removed during an aqueous work-up. |
| Typical Yields | Good to Excellent | Good to Excellent[15] | The reaction is generally high-yielding, and the choice of hydrazine source has little impact on the final yield if conditions are optimized. |
Expert Insight: In heterocycle synthesis, this compound serves as an excellent "hydrazine surrogate." The addition of a base like triethylamine or diisopropylethylamine in a solvent like ethanol or acetonitrile will liberate the free hydrazine in situ to react with the dicarbonyl substrate. This approach is particularly valuable in medicinal chemistry for parallel synthesis or library generation, where the ease of handling a solid reagent is a significant logistical advantage.
General Synthesis of a Pyrazole Ring
Caption: General reaction scheme for pyrazole synthesis from a 1,3-dicarbonyl and hydrazine.
Experimental Protocols
The following protocols are provided as validated starting points for employing this compound in your research.
Protocol 1: Wolff-Kishner Reduction of 2-Adamantanone
This protocol describes the deoxygenation of a sterically hindered ketone, where the Wolff-Kishner is often effective.
Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-adamantanone (1.0 mmol, 150 mg).
-
Reagent Addition: Add diethylene glycol (5 mL) as the solvent, followed by this compound (1.5 mmol, 291 mg).
-
Base Addition: Carefully add potassium hydroxide pellets (3.5 mmol, ~196 mg). Caution: The initial neutralization is exothermic.
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 1-2 hours. The solid reagents should fully dissolve.
-
Reduction: Increase the temperature to 190-200 °C to distill off any water formed and the excess hydrazine. The evolution of nitrogen gas should be observed. Maintain this temperature for 3-4 hours or until gas evolution ceases.[12]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield adamantane.[12]
Protocol 2: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of a simple pyrazole from acetylacetone.
Methodology:
-
Vessel Preparation: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve acetylacetone (1,3-pentanedione) (10 mmol, 1.0 g) in ethanol (20 mL).
-
Reagent Addition: Add this compound (10 mmol, 1.94 g) to the solution.
-
Base Addition: Add triethylamine (22 mmol, 2.23 g, 3.0 mL) dropwise to the stirred suspension. A mild exotherm may be observed, and the suspension will become a clear solution as triethylammonium bromide forms and the free hydrazine is liberated.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approx. 78 °C) for 1 hour to ensure complete cyclization. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: To the residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL). The aqueous layer will retain the triethylammonium bromide salt. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3,5-dimethylpyrazole, which can be further purified by recrystallization or distillation if necessary.
Conclusion and Recommendations
This compound stands out as a highly valuable and safer alternative to liquid hydrazine hydrate for a range of essential organic transformations. Its primary advantage is its solid, non-volatile nature, which significantly improves handling safety and measurement accuracy.
-
Recommendation for Wolff-Kishner Reductions: It is an excellent choice, provided the mandatory addition of a stoichiometric excess of strong base is accounted for.
-
Recommendation for Catalytic Transfer Hydrogenations: It is highly effective, but requires the addition of a mild base to liberate free hydrazine and avoid catalyst deactivation.
-
Recommendation for Heterocycle Synthesis: It is a superb reagent, especially in settings like medicinal chemistry where ease of handling solid reagents is a priority. The in-situ generation of hydrazine provides excellent reaction control.
While its use necessitates a simple protocol modification—the addition of a base—this step offers an additional layer of control over the reaction. For laboratories prioritizing safety without compromising on the powerful reactivity of hydrazine, this compound is not just a viable alternative, but often a superior choice.
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A Senior Application Scientist's Guide to Hydrazine-Based Reagents: A Comparative Review
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate chemical tool is paramount to experimental success. Hydrazine-based reagents represent a versatile and powerful class of compounds, indispensable for a multitude of applications ranging from bioconjugation and glycan analysis to the synthesis of complex heterocyclic scaffolds. Their utility is rooted in the nucleophilic character of the hydrazine moiety, which readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[1][2]
This guide provides an in-depth, objective comparison of various hydrazine-based reagents, moving beyond a simple catalog of options. Herein, we will dissect the mechanistic nuances, explore the practical advantages and limitations of each reagent class, and provide field-proven experimental protocols to empower you to make informed decisions for your specific research needs.
The Cornerstone of Hydrazine Chemistry: Hydrazone Formation
The fundamental reaction underpinning the utility of hydrazine-based reagents is the formation of a hydrazone from the condensation of a hydrazine with an aldehyde or ketone. This reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the final C=N double bond of the hydrazone.[2] The stability of this bond is a key consideration, with hydrazones being stable at neutral pH but susceptible to hydrolysis under acidic conditions.[1] This pH-dependent stability is a feature that can be exploited in applications such as drug delivery, where cleavage of a hydrazone-linked drug from an antibody-drug conjugate (ADC) is desired in the acidic environment of the lysosome.[1]
For applications demanding higher stability, aminooxy compounds, which react with carbonyls to form a more stable oxime linkage, present a viable alternative.[3] The rate of hydrazone formation can be slow at neutral pH, but the reaction can be accelerated through the use of acid catalysts or by employing specialized hydrazine scaffolds designed for intramolecular catalysis.[2][4]
A Comparative Analysis of Key Hydrazine-Based Reagents
The diverse landscape of hydrazine-based reagents can be broadly categorized based on their core structure and intended application. Here, we compare the performance and utility of several key classes.
Unsubstituted and Simple Alkyl/Aryl Hydrazines
-
Hydrazine Hydrate (N₂H₄·H₂O): As the simplest hydrazine, hydrazine hydrate is a powerful reducing agent and a fundamental building block in the synthesis of nitrogen-containing heterocycles. A classic application is in the Wolff-Kishner reduction, where it reduces ketones and aldehydes to their corresponding alkanes.
-
Phenylhydrazine (C₆H₅NHNH₂): Discovered by Hermann Emil Fischer in 1875, phenylhydrazine is a cornerstone reagent in organic synthesis.[5] It is famously used in the Fischer indole synthesis for the preparation of indole rings, which are prevalent in pharmaceuticals and natural products.[5] Phenylhydrazine also reacts with reducing sugars to form osazones, a reaction historically used to differentiate monosaccharides.[1] While invaluable in synthesis, the aromatic nature of phenylhydrazine can influence the reactivity and properties of the resulting hydrazone. For some applications, phenylhydrazine hydrochloride can be used, which is more stable, particularly in aqueous ethanol solutions, sometimes with the addition of a mild base to neutralize the salt.[6]
Hydrazide-Functionalized Detection Reagents
This class of reagents features a hydrazine moiety attached to a reporter group, such as a fluorophore or a mass tag, enabling the detection and quantification of carbonyl-containing molecules.
-
Dansyl Hydrazine: A widely used reagent for the fluorescent labeling of aldehydes and ketones.[7] The dansyl group provides a strong fluorescent signal, making it suitable for sensitive detection in HPLC and mass spectrometry.[7][8] It has also been employed for the detection of N-acetylated or N-formylated proteins.[7]
-
Fluorescein Hydrazide: Offers a high molar extinction coefficient, leading to bright fluorescence.[8] It is particularly useful for the fluorometric determination of protein carbonyls and their detection on polyacrylamide gels.[8] However, the resulting hydrazone conjugate can be less stable than those formed with dansyl hydrazine, often requiring storage at low temperatures.[8]
-
Other Fluorescent Hydrazides: A variety of other fluorescent hydrazides are available, including those based on Alexa Fluor, BODIPY, and Texas Red dyes, offering a broad spectrum of excitation and emission wavelengths to suit different experimental setups.[7]
Table 1: Comparative Properties of Fluorescent Hydrazide Reagents
| Feature | Fluorescein Hydrazide | Dansyl Hydrazine |
| Molar Extinction Coefficient (ε) | High (e.g., ~92,300 cm⁻¹/M for fluorescein at 482.5 nm)[8] | Moderate (e.g., ~4,300 cm⁻¹/M for dansyl glycine at 338.5 nm)[8] |
| Primary Applications | Fluorometric determination of protein carbonyls, detection on polyacrylamide gels.[8] | Derivatization for HPLC and Mass Spectrometry.[8] |
| Stability of Hydrazone Conjugate | Dissociates readily at room temperature but is stable at 0-4°C and pH 6-9.[8] | Forms stable hydrazone derivatives suitable for chromatographic analysis.[8] |
Hydrazine-Based Crosslinking Reagents for Structural Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structure and protein-protein interactions.[9][10] Dihydrazide crosslinkers are employed to connect proximal acidic residues (aspartic and glutamic acid) in proteins.[11] This is typically achieved using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the reaction at a neutral pH.[11]
The general workflow for acidic residue crosslinking involves reacting the protein or protein complex with a dihydrazide crosslinker and DMTMM, followed by enzymatic digestion and analysis of the resulting cross-linked peptides by LC-MS/MS.[9][11] This approach provides valuable distance constraints for computational modeling of protein structures and interaction interfaces.[9]
Experimental Corner: Protocols for Key Applications
To translate theory into practice, we provide detailed, step-by-step protocols for common applications of hydrazine-based reagents. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Fluorescent Labeling of Glycoproteins with a Hydrazide Dye
This protocol describes the labeling of glycoproteins by first oxidizing the vicinal diols of their sugar moieties to generate aldehydes, which are then reacted with a fluorescent hydrazide.
Rationale: This method allows for the specific labeling of glycoproteins, as the glycosylation sites are targeted. For antibodies, this is particularly advantageous as the glycosylation is often located away from the antigen-binding site, minimizing interference with its function.[12]
Materials:
-
Protein solution (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5
-
Sodium meta-periodate solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
Fluorescent hydrazide solution (50 mM in DMSO)
-
Desalting column or dialysis equipment
Step-by-Step Procedure:
-
Oxidation of Glycans:
-
To 1 mL of the protein solution, add 1 mL of the freshly prepared sodium periodate solution.
-
Incubate the mixture for 5 minutes at room temperature. This step cleaves the vicinal diols on the sugar residues to create aldehyde groups.[12]
-
-
Removal of Excess Periodate:
-
Immediately desalt the reaction mixture using a desalting column or dialyze against 0.1 M sodium acetate, pH 5.5. This is a critical step to prevent unwanted side reactions of the periodate with the hydrazide dye.
-
-
Hydrazide Labeling:
-
To the 2 mL of the oxidized protein solution, add 200 µL of the 50 mM fluorescent hydrazide solution.
-
Incubate for 2 hours at room temperature. During this incubation, the hydrazide reacts with the newly formed aldehydes to form a stable fluorescent hydrazone conjugate.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein from excess, unreacted dye by gel filtration chromatography.
-
Diagram: Experimental Workflow for Glycoprotein Labeling
Caption: Workflow for the fluorescent labeling of glycoproteins.
Protocol 2: Synthesis of a Pyrazole Derivative using Phenylhydrazine
This protocol outlines a classic method for the synthesis of a pyrazole, a five-membered heterocyclic ring system, using phenylhydrazine and a β-ketoester.
Rationale: This reaction exemplifies the utility of substituted hydrazines in constructing heterocyclic scaffolds that are common in medicinal chemistry. The choice of substituted hydrazine allows for the introduction of chemical diversity into the final product.[13]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Round-bottomed flask
-
Reflux condenser
Step-by-Step Procedure:
-
Reactant Addition:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent).
-
To this, add phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[13]
-
-
Heating under Reflux:
-
Assemble a reflux condenser on the flask.
-
Heat the reaction mixture for 60 minutes at 135–145 °C.[13] During this time, the initial hydrazone formation is followed by an intramolecular cyclization and dehydration to form the pyrazole ring.
-
-
Work-up and Purification (General):
-
After cooling, the reaction mixture is typically purified by crystallization or chromatography to isolate the desired pyrazole product. The specific work-up procedure will depend on the properties of the product.
-
Diagram: Reaction Scheme for Pyrazole Synthesis
Caption: Simplified reaction scheme for pyrazole synthesis.
Concluding Remarks for the Advanced Practitioner
The strategic selection of a hydrazine-based reagent is a critical decision that can significantly impact the outcome of an experiment. For synthetic applications, the choice between hydrazine hydrate and its substituted derivatives like phenylhydrazine will be dictated by the desired final product and the need to introduce specific functional groups. In the realm of bioconjugation and analytics, the properties of the reporter tag on a hydrazide reagent, such as the fluorescence quantum yield and the stability of the resulting hydrazone, are paramount.
The field of hydrazine chemistry continues to evolve, with the development of novel reagents and catalytic systems that offer faster reaction kinetics and enhanced stability.[4][14] By understanding the fundamental principles of hydrazone formation and the specific characteristics of each class of hydrazine-based reagent, researchers can harness the full potential of these versatile chemical tools to advance their scientific endeavors.
References
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Kauko, O., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PMC - NIH. Available at: [Link]
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Kool, E. T., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Available at: [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
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Kool, E. T. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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Kool, E. T., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC - NIH. Available at: [Link]
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Patel, T., et al. (n.d.). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins. Biochemistry. Available at: [Link]
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Raines, R. T. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. Available at: [Link]
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Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Available at: [Link]
-
Sinz, A. (2021). (PDF) Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. ResearchGate. Available at: [Link]
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Bruce, J. E. (n.d.). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH. Available at: [Link]
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Lee, Y. J. (n.d.). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. NIH. Available at: [Link]
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Wuhrer, M. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Request PDF. Available at: [Link]
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Wikipedia. (n.d.). Phenylhydrazine. Available at: [Link]
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Matthews, M. L. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. Available at: [Link]
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Washington State University. (n.d.). Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method. Available at: [Link]
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Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]
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Li, L. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed. Available at: [Link]
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A Comparative Guide to Hydrazine Salts in Organic Synthesis: A Quantitative Analysis of Reaction Outcomes
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that directly impacts reaction efficiency, safety, and overall synthetic success. Hydrazine and its salts are foundational reagents in organic chemistry, pivotal for constructing key molecular architectures. However, the choice between hydrazine hydrate and its common salt forms—sulfate and hydrochloride—is often guided by anecdotal evidence rather than direct comparative data. This guide provides an objective, data-driven comparison of these hydrazine sources in three ubiquitous transformations: the Wolff-Kishner reduction, hydrazone formation, and pyrazole synthesis.
The Influence of the Hydrazine Source: Beyond the N₂H₄ Moiety
The seemingly subtle difference between using hydrazine hydrate (N₂H₄·xH₂O) and its salts, such as hydrazine sulfate (N₂H₆SO₄) or hydrazine hydrochloride (N₂H₅Cl), can have profound effects on reaction outcomes. The core of this difference lies in the availability of the free hydrazine base, a key nucleophile in these reactions.
-
Hydrazine Hydrate: As an aqueous solution, hydrazine hydrate is alkaline and provides a ready source of the free hydrazine base.[1] A 64% aqueous solution of hydrazine has a pH of 12.75.[2] This basicity is beneficial in reactions requiring a nucleophilic attack by hydrazine, but the presence of water can be detrimental in some cases, such as the original Wolff-Kishner reduction, where it lowers the reaction temperature and prolongs reaction times.[3][4]
-
Hydrazine Salts: Hydrazine sulfate and hydrochloride are acidic salts of hydrazine.[5] In solution, they exist in equilibrium with the free hydrazine base. To generate a sufficient concentration of the nucleophilic free base for a reaction to proceed, a stoichiometric amount of an external base is typically required to neutralize the acid. This allows for reactions to be conducted under either acidic or basic conditions, depending on the overall reaction design. The choice of salt can also influence product distribution, as the pH of the reaction medium plays a critical role. For example, the reaction of dibenzoylmethane with hydrazine hydrate in ethanol yields a pyrazole, whereas with hydrazine hydrochloride in ethanol, a flavone hydrazone is formed.[6]
The physical state of these reagents also has practical implications. Hydrazine hydrate is a corrosive liquid, while hydrazine sulfate is a solid, which can be easier and safer to handle.[7] In fact, for the synthesis of 3,5-dimethylpyrazole, hydrazine sulfate is preferred over hydrazine hydrate because the reaction with the latter can be violent.[8]
Comparative Analysis in Key Synthetic Transformations
To provide a clear comparison, we will now examine the performance of different hydrazine salts in three common reaction types, supported by experimental data from the literature.
The Wolff-Kishner Reduction: Deoxygenation of Carbonyls
The Wolff-Kishner reduction is a fundamental method for converting aldehydes and ketones to their corresponding alkanes.[9] The reaction proceeds via a hydrazone intermediate, which is then decomposed under basic conditions at elevated temperatures.[10][11]
Causality Behind Experimental Choices: The classic Wolff-Kishner reduction requires strongly basic conditions. Hydrazine hydrate is often used in the Huang-Minlon modification, where a high-boiling solvent like diethylene glycol is employed, and water is distilled off to drive the reaction to completion at high temperatures (~200 °C).[4][10] Hydrazine sulfate, being a solid and less expensive, has been presented as a viable alternative.[7] When using hydrazine sulfate, a strong base like potassium hydroxide is necessary to neutralize the sulfate and generate the free hydrazine in situ.
Quantitative Data:
| Carbonyl Substrate | Hydrazine Source | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| β-(p-phenoxybenzoyl)propionic acid | Hydrazine Hydrate (85%) | KOH/Diethylene glycol | ~200 | 3 - 6 | 95 | [10] |
| Dehydrocholic acid | Hydrazine Sulfate | KOH/Triethylene glycol | ~200 | 2 | Not specified, but product isolated | [7] |
| Steroidal Ketone | Hydrazine Hydrate | KOH/Diethylene glycol | 195 | Not specified | 79 | [9] |
Experimental Protocol: Wolff-Kishner Reduction of Dehydrocholic Acid with Hydrazine Sulfate [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the dehydrocholic acid (2 g), hydrazine sulfate (3.9 g), potassium hydroxide (7 g), and triethylene glycol (25 cc).
-
Hydrazone Formation: Heat the mixture to reflux for approximately 1 hour.
-
Water Removal: Remove the condenser to allow for the evaporation of water from the reaction mixture.
-
Reduction: Once the temperature of the reaction mixture reaches 200 °C, reattach the reflux condenser and continue to reflux at this temperature for about 2 hours.
-
Work-up: Cool the reaction mixture and dilute it with water. Acidify the mixture with hydrochloric acid and extract the product with ether.
-
Isolation: Wash and dry the ether solution, evaporate the solvent, and recrystallize the solid residue from dilute acetone to obtain the cholanic acid product.
Workflow for the Wolff-Kishner Reduction
Caption: Generalized workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.
Hydrazone Formation: A Versatile Intermediate
The reaction of hydrazine with aldehydes and ketones to form hydrazones is a cornerstone of organic chemistry, serving as a preliminary step in reactions like the Wolff-Kishner reduction and in the synthesis of various nitrogen-containing heterocycles.[12][13]
Causality Behind Experimental Choices: Hydrazone formation is typically acid-catalyzed.[14] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. When using hydrazine salts like hydrazine hydrochloride, the reaction medium is inherently acidic, which can facilitate the reaction. However, the equilibrium concentration of the free hydrazine nucleophile is reduced. With hydrazine hydrate, the medium is basic, favoring the nucleophilic attack, but an acid catalyst may need to be added to promote the dehydration step.
Experimental Protocol: Hydrazone Formation from an Aldehyde with Hydrazine Hydrate [16]
-
Reaction Setup: Dissolve 2-hydroxy benzohydrazide (0.01 M) in ethanol in a two-neck round-bottom flask fitted with a reflux condenser. Stir and gently heat until a clear solution is obtained.
-
Aldehyde Addition: Slowly add a solution of a substituted aromatic aldehyde (0.01 M) in ethanol to the stirred hydrazide solution.
-
Reaction: Reflux the reaction mixture on a water bath for 3 hours.
-
Isolation: Cool the solution to room temperature. The precipitated hydrazone is collected by filtration.
-
Purification: Recrystallize the product from ethanol to yield the pure hydrazone (yields are reported to be around 80%).
Mechanism of Hydrazone Formation
Caption: Simplified mechanism of hydrazone formation from a carbonyl compound and hydrazine.
Pyrazole Synthesis: Building Heterocyclic Scaffolds
The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydrazine, is a classic and efficient method for preparing pyrazoles, which are important structural motifs in many pharmaceuticals.[17][18][19]
Causality Behind Experimental Choices: This condensation reaction can be performed under various conditions. The choice of hydrazine salt can influence the reaction's safety and efficiency. As mentioned earlier, the use of hydrazine sulfate in an alkaline solution is often preferred for the synthesis of 3,5-dimethylpyrazole from acetylacetone, as the reaction with hydrazine hydrate can be violent.[8] The use of a salt necessitates the addition of a base to generate the free hydrazine for the initial nucleophilic attack on one of the carbonyl groups.
Quantitative Data:
| 1,3-Dicarbonyl Substrate | Hydrazine Source | Solvent/Conditions | Yield (%) | Reference(s) |
| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq) | 77-81 | [8] |
| Acetylacetone | Hydrazine Hydrate | Water, 40-50°C | 75 | [6] |
| Ethyl benzoylacetate | Hydrazine Hydrate | 1-Propanol, Acetic acid | Product isolated | [17] |
| Various 1,3-diketones | Hydrazine | Ethylene glycol | 70-95 | [20] |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole with Hydrazine Sulfate [8]
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mole) in 400 ml of 10% aqueous sodium hydroxide.
-
Cooling: Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
-
Substrate Addition: While maintaining the temperature at approximately 15 °C, add acetylacetone (50 g, 0.50 mole) dropwise with stirring over about 30 minutes.
-
Reaction: Stir the mixture for an additional hour at 15 °C. The product will precipitate during this time.
-
Work-up: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with ether (1 x 125 ml, then 4 x 40 ml).
-
Isolation: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Purification: Remove the ether by distillation. The crystalline residue is the 3,5-dimethylpyrazole product (37-39 g, 77-81% yield).
Quantitative Analysis of Reaction Products
Ensuring the purity of the final product and quantifying residual starting materials or byproducts is crucial, especially in a pharmaceutical context where hydrazine itself is a genotoxic impurity that must be strictly controlled.[21] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Analytical Considerations:
-
Hydrazine Detection: Hydrazine lacks a strong chromophore, making its detection by UV-Vis detectors challenging. Derivatization with an appropriate aldehyde, such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde, to form a strongly UV-absorbing hydrazone is a common strategy to enhance sensitivity and allow for quantification at low ppm levels.[22][23]
-
Method Validation: A robust HPLC method for purity analysis should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness.[13]
-
Purity Assessment: HPLC can be used to determine the percentage purity of the desired product and to quantify any impurities, including unreacted starting materials, side-products (e.g., azines), and residual hydrazine.[21]
Logical Flow for Quantitative Analysis
Caption: A typical workflow for the quantitative analysis of a reaction mixture using HPLC.
Conclusion and Recommendations
The choice of hydrazine salt is a critical parameter that can significantly influence the outcome of a chemical reaction.
-
Hydrazine hydrate is a convenient, basic source of free hydrazine, well-suited for reactions like the Huang-Minlon modification of the Wolff-Kishner reduction where a strong base is required.
-
Hydrazine sulfate offers advantages in terms of safety and handling as a solid. It is a preferred reagent in certain pyrazole syntheses to avoid violent reactions and can be effectively used in the Wolff-Kishner reduction with the addition of a strong base.
-
Hydrazine hydrochloride provides an acidic medium that can be beneficial for acid-catalyzed reactions like hydrazone formation and can lead to different product outcomes compared to hydrazine hydrate, highlighting the importance of pH control.
For drug development professionals, the selection should be based on a careful evaluation of the substrate's stability, the required reaction conditions (pH, temperature), safety considerations, and cost. While hydrazine hydrate is widely used, hydrazine sulfate presents a compelling case as a safer and equally effective alternative in many applications, particularly when strong basic conditions are already employed. Rigorous quantitative analysis using validated methods like HPLC is indispensable to ensure the purity and safety of the final products, regardless of the hydrazine source.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Hydrazine. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate.... Retrieved from [Link]
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L.S.College, Muzaffarpur. (2021, December 27). Wolff–Kishner reduction. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. Retrieved from [Link]
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University of Baghdad Digital Repository. (2022, September 29). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Retrieved from [Link]
-
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Safety Operating Guide
Hydrazine Dihydrobromide proper disposal procedures
As a Senior Application Scientist, I am committed to providing comprehensive and practical guidance for the safe handling and disposal of laboratory chemicals. This document outlines the essential procedures for the proper disposal of Hydrazine Dihydrobromide, a substance that requires careful management due to its hazardous properties. The following information is designed to ensure the safety of researchers, scientists, and drug development professionals, while also promoting environmental responsibility.
Hazard Analysis of this compound
This compound (H₂NNH₂ · 2HBr) is the salt of hydrazine, a potent reducing agent. While the salt form is more stable than anhydrous hydrazine, it is classified as a hazardous substance and requires specific disposal protocols.[1][2] Key hazards include:
-
Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2]
Given these significant risks, it is imperative that this compound is not disposed of without appropriate chemical neutralization.
Core Disposal Strategy: Chemical Neutralization
The primary and recommended method for the disposal of small quantities of this compound is through chemical neutralization. This process involves the oxidation of the hydrazine moiety to nitrogen gas and water, which are environmentally benign. For this purpose, a solution of sodium hypochlorite (household bleach) or calcium hypochlorite is commonly used.[3]
Important Note: This procedure is intended for small laboratory-scale quantities. Large volumes of this compound waste must be handled by a licensed professional waste disposal service.[1][4]
Detailed, Step-by-Step Disposal Protocol
This protocol provides a clear, sequential workflow for the safe neutralization and disposal of this compound.
3.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Fume Hood: All steps must be performed in a certified chemical fume hood to prevent inhalation of any vapors.[2]
-
Gloves: Wear chemically resistant gloves, such as butyl rubber.[3]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[1]
3.2. Reagents and Equipment
-
This compound waste
-
Sodium hypochlorite solution (e.g., household bleach, ~5% NaOCl) or calcium hypochlorite.[3]
-
Water for dilution
-
Large glass beaker
-
Stir bar and magnetic stir plate
-
Appropriately labeled hazardous waste container
3.3. Neutralization Workflow
The following diagram illustrates the key steps in the neutralization process.
Caption: A step-by-step workflow for the safe chemical neutralization of this compound waste.
3.4. Experimental Protocol
-
Dilution: In a chemical fume hood, carefully and slowly dilute the this compound waste with a significant amount of water (at least a 1:10 ratio) in a large beaker. This is a crucial step to control the exothermic reaction that will follow.[3]
-
Neutralization: While continuously stirring the diluted solution, slowly add the sodium hypochlorite solution. The reaction between hydrazine and hypochlorite is exothermic, so the addition must be gradual to prevent boiling and splashing.[5] The reaction yields nitrogen gas, water, and sodium chloride.[3]
-
Reaction Completion: Continue to stir the solution for several hours to ensure the complete destruction of the hydrazine.
-
Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, carefully transfer the neutralized mixture to a designated and clearly labeled hazardous waste container.[6]
-
Final Disposal: The container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Do not pour the neutralized solution down the drain. [4]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials.[4] Collect the absorbed material in a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact your EHS department immediately.[3]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7]
Data Summary Table
| Parameter | Value | Reference |
| CAS Number | 23268-00-0 | [1] |
| Molecular Formula | Br₂H₆N₂ | [1] |
| Hazards | Toxic, Corrosive, Environmental Hazard | [1][2] |
| Primary Disposal Method | Chemical Neutralization (Oxidation) | [3] |
| Neutralizing Agent | Sodium Hypochlorite or Calcium Hypochlorite | [3] |
References
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Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff. (n.d.). Retrieved from [Link]
-
Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. (n.d.). Retrieved from [Link]
-
Hydrazine hydrobromide - SAFETY DATA SHEET. (2025, October 30). Retrieved from [Link]
- Methods and systems for neutralization of hydrazine - Google Patents. (2017, April 27).
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Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Hydrazine (HSG 56, 1991) - INCHEM. (n.d.). Retrieved from [Link]
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Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. (2014, December 16). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Hydrazine Dihydrobromide: Essential Safety and Operational Protocols
As a professional navigating the complexities of drug development and chemical research, your safety, and the integrity of your work, are paramount. Hydrazine Dihydrobromide is a valuable reagent, but as a salt of hydrazine, it demands the highest level of respect and caution. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the principles of chemical causality and operational excellence.
Core Hazard Analysis: Understanding the "Why"
This compound (CAS No: 13775-80-9) is a solid, hygroscopic crystalline substance.[1] While its salt form mitigates some of the volatility of anhydrous hydrazine, it carries the same fundamental toxicological profile. It is classified as highly toxic and corrosive.[1][2][3] Exposure can occur through inhalation, skin absorption, or ingestion, with potentially fatal consequences.[3][4]
Key Hazards Include:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[2]
-
Corrosivity: Causes severe skin burns and serious eye damage, potentially leading to blindness.[2][3]
-
Sensitization: May cause an allergic skin reaction upon contact.[3][4]
-
Carcinogenicity: Hydrazine is considered a potential occupational carcinogen, and its derivatives should be handled with extreme caution as they may cause cancer.[4][5][6]
-
Organ Damage: Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[5][7]
Understanding these risks is the foundational step in building a self-validating safety protocol. Every subsequent step is a direct countermeasure to these inherent dangers.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential from the outset.
Engineering Controls: Isolating the Hazard
Your primary objective is to physically separate yourself from this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The hood's negative pressure environment pulls harmful dust and vapors away from your breathing zone.
-
Glove Box: For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere (e.g., nitrogen) provides an even higher level of containment.[9]
-
Emergency Stations: An approved and readily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[9] Their location must be clearly marked and unobstructed.
Administrative Controls: Structuring for Safety
-
Designated Area: Clearly demarcate a specific area within the fume hood for "this compound Use Only." This prevents cross-contamination.[10]
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this chemical must be written and understood by all personnel.[8]
-
Training: No individual should handle this compound without documented training on its hazards, this SOP, and emergency procedures.[5]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct PPE provides the critical final barrier against exposure.
Respiratory Protection
While a fume hood is the primary control, respiratory protection is required if there is any risk of exceeding exposure limits, such as during a spill cleanup.[9] The odor threshold for hydrazine is well above safe exposure limits, meaning if you can smell its ammonia-like odor, you are likely overexposed.[11]
| Exposure Limit Summary (for parent Hydrazine) | |
| OSHA PEL (Permissible Exposure Limit, 8-hr TWA) | 1 ppm[5][6][11] |
| NIOSH REL (Recommended Exposure Limit, 2-hr Ceiling) | 0.03 ppm[5][11][12] |
| ACGIH TLV (Threshold Limit Value, 8-hr TWA) | 0.01 ppm[5][6] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 50 ppm[11][13] |
| (TWA = Time-Weighted Average; C = Ceiling) |
Required Equipment:
-
For situations where a risk assessment shows air-purifying respirators are appropriate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[9]
-
If the respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[9]
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes are mandatory.[10]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles to protect against splashes to the entire face.[8][9]
Skin and Body Protection
-
Flame-Resistant Lab Coat: A flame-resistant lab coat is essential.[9][10]
-
Chemical-Resistant Apron: A chemical-resistant apron should be worn over the lab coat.
-
Full Coverage: Wear long pants and fully enclosed, chemical-resistant shoes. Leather or rubber is recommended.[9] Open-toed shoes or shorts are strictly prohibited.
-
Protective Suit: For large-scale operations or emergency response, a complete chemical-protective suit is required.[2][14]
Hand Protection
-
Glove Selection: Use Neoprene or Nitrile gloves.[9][10] Do NOT use latex gloves, as they offer poor protection. Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.
-
Double Gloving: Wearing two pairs of gloves is a recommended practice. This allows for the safe removal of the outer glove if it becomes contaminated without exposing your skin.
-
Proper Technique: Never touch personal items (phones, pens, keyboards) with gloved hands. Remove gloves using the proper technique to avoid touching the outer surface with your bare skin, and dispose of them immediately as hazardous waste.[2]
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures safety is integrated into every step of the workflow.
Caption: Step-by-step workflow for handling this compound.
Emergency Response and Disposal Plan
Preparation for the unexpected is a hallmark of a professional laboratory.
Emergency Exposure Protocol
Immediate and decisive action is critical. Medical observation for 24-48 hours may be necessary as some effects, like pulmonary edema, can be delayed.[5]
-
Skin Exposure: Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of water for a minimum of 15 minutes.[5][15] Seek immediate medical attention.[5]
-
Eye Exposure: Immediately flush eyes with water for at least 15-30 minutes at an emergency eyewash station, lifting the upper and lower eyelids.[5][9] Remove contact lenses if possible. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air.[4] If breathing has stopped, begin rescue breathing (using universal precautions).[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[16] Seek immediate medical attention.
Caption: Decision-making process for an exposure emergency.
Spill Response
Do not attempt to clean up a spill of this compound unless you are trained and equipped to do so.
-
Evacuate: Immediately evacuate personnel from the affected area.[5]
-
Notify: Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[8][10]
-
Secure: Secure and control entrance to the area.[5] Eliminate all ignition sources.
-
Cleanup (Trained Personnel Only): Wearing full PPE including respiratory protection, absorb the spill with dry sand or another inert, non-combustible absorbent.[5][17] Do NOT use combustible materials like sawdust.[5] Collect the material using non-sparking tools and place it into a sealed, labeled container for disposal.[17]
Disposal Plan
All materials contaminated with this compound, including the compound itself, empty containers, used PPE, and cleanup materials, are considered hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.[5][14]
-
Do not mix with other waste streams.
-
Contact your institution's EHS department to arrange for proper disposal in accordance with all local, state, and federal regulations.[5][8]
By integrating this comprehensive safety and operational framework, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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University of Notre Dame. (n.d.). Risk Management and Safety: Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]
-
Haz-Map. (n.d.). Hydrazine hydrobromide - Hazardous Agents. Retrieved from [Link]
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Corbridge, C., & Rigo, J. (2023). Hydrazine Toxicology. StatPearls Publishing. Retrieved from [Link]
-
UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: HYDRAZINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Hydrazine Fact Sheet. Retrieved from [Link]
-
University of New Mexico. (n.d.). Environmental Health & Safety: Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods: hydrazine 3503. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). IDLH: Hydrazine. Retrieved from [Link]
- Chemical Emergency Medical Guidelines. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders.
-
51st Fighter Wing. (2023). 51ST FIGHTER WING INSTRUCTION 21-113: HYDRAZINE (H-70) F-16 AIRCRAFT SERVICING. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
